1-Hydroxy-3-(2-nitrophenyl)pyrazole
Description
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-hydroxy-3-(2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H7N3O3/c13-11-6-5-8(10-11)7-3-1-2-4-9(7)12(14)15/h1-6,13H |
InChI Key |
FSUKRJUGXNHIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
Abstract
This guide provides a comprehensive, research-level overview of the synthesis and structural elucidation of 1-Hydroxy-3-(2-nitrophenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole scaffolds are foundational in numerous pharmaceuticals, and the introduction of a 1-hydroxy substituent and a nitrophenyl moiety can significantly modulate biological activity and physicochemical properties.[1][2][3] This document details a robust two-step synthetic pathway, beginning with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine. We provide detailed experimental protocols, an in-depth analysis of the characterization techniques required for structural validation—including IR, NMR, and Mass Spectrometry—and the expert rationale behind key procedural steps. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of functionalized pyrazole derivatives.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in modern drug discovery.[1][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Marketed drugs such as Celecoxib (an anti-inflammatory), and a multitude of compounds in clinical development for oncology and neurological disorders, feature the pyrazole core.[5][6]
The functionalization of the pyrazole ring is a key strategy for modulating therapeutic effects. Specifically:
-
N-Hydroxy Pyrazoles: The introduction of a hydroxyl group on the N1 position can influence the molecule's hydrogen bonding capacity, metabolic stability, and coordination chemistry. Computational studies have shown that the N-OH proton's chemical shift is highly sensitive to intramolecular hydrogen bonding, often with adjacent substituents.[7]
-
Nitrophenyl Substituents: The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the molecule, impacting receptor binding affinity and pharmacokinetic properties. The position of the nitro group (ortho, in this case) creates specific steric and electronic environments that can be exploited in rational drug design.
This guide focuses on the synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole, a molecule combining these key features. The chosen synthetic strategy proceeds through a chalcone intermediate, a classic and reliable method for constructing the pyrazole skeleton.[1][8]
Synthesis Strategy and Mechanism
The synthesis is approached via a two-step sequence. This method is widely adopted for its reliability, high yields, and the relative accessibility of starting materials.
-
Step 1: Claisen-Schmidt Condensation. Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (a chalcone intermediate). This reaction involves the base-catalyzed aldol condensation of 2-nitrobenzaldehyde with acetophenone.[9][10][11] The base (e.g., NaOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as chalcone.
-
Step 2: Cyclocondensation Reaction. The chalcone intermediate is reacted with hydroxylamine hydrochloride.[12][13] The nitrogen of hydroxylamine attacks the β-carbon of the α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable five-membered 1-hydroxypyrazole ring.
Synthesis Workflow Diagram
Caption: Overall two-step synthesis pathway for 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Protocol 3.1: Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (Chalcone)
This protocol is adapted from standard Claisen-Schmidt condensation procedures.[10][14]
-
Reagents & Materials:
-
2-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Acetophenone (1.20 g, 1.2 mL, 10 mmol)
-
Sodium Hydroxide (NaOH) (0.40 g, 10 mmol)
-
Ethanol (95%, 20 mL)
-
Distilled water
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar.
-
-
Procedure:
-
Dissolve sodium hydroxide (0.40 g) in ethanol (10 mL) in the round-bottom flask with gentle stirring until fully dissolved. Cool the solution in an ice bath for 10-15 minutes.
-
In a separate beaker, dissolve 2-nitrobenzaldehyde (1.51 g) and acetophenone (1.2 mL) in ethanol (10 mL).
-
Slowly add the aldehyde-ketone solution to the cooled ethanolic NaOH solution dropwise over 15 minutes with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a solid precipitate is expected.
-
Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual NaOH.
-
Dry the crude product. Recrystallize from ethanol to obtain the purified chalcone as a crystalline solid.
-
Record the final yield and determine the melting point.
-
Protocol 3.2: Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
This protocol is based on established methods for pyrazole synthesis from chalcones.[12][13][15]
-
Reagents & Materials:
-
(E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (Chalcone from Step 3.1) (2.53 g, 10 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.04 g, 15 mmol)
-
Sodium hydroxide (0.60 g, 15 mmol)
-
Ethanol (95%, 30 mL)
-
Round-bottom flask (100 mL) with reflux condenser, magnetic stirrer.
-
-
Procedure:
-
To a solution of the chalcone (2.53 g) in ethanol (30 mL) in the round-bottom flask, add hydroxylamine hydrochloride (1.04 g).
-
Add a solution of sodium hydroxide (0.60 g) in a small amount of water (~2-3 mL) to the mixture. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Attach the reflux condenser and heat the mixture to reflux for 5-7 hours.
-
Self-Validation: Monitor the reaction via TLC (e.g., ethyl acetate:hexane 4:6 v/v). The consumption of the chalcone spot confirms the reaction is progressing.
-
After the reflux period, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water.
-
If a solid precipitates, collect it via vacuum filtration. If no solid forms, acidify the solution carefully with dilute HCl to a pH of 5-6, which may induce precipitation.
-
Wash the filtered solid with cold water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Record the final yield and determine the melting point of the final product.
-
Physicochemical and Spectroscopic Characterization
A combination of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization and structural validation of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[16] The sample is typically prepared as a KBr pellet.[16]
| Expected Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3450-3300 (broad) | O-H stretch | Confirms the presence of the 1-hydroxy group on the pyrazole ring.[17] |
| ~3150-3050 | Aromatic C-H stretch | Indicates the C-H bonds of the phenyl and pyrazole rings. |
| ~1610-1590 | C=N stretch | Characteristic of the pyrazole ring system. |
| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch | Strong absorptions confirming the presence of the nitro (-NO₂) group.[18] |
| ~1500, ~1450 | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. The sample is dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[16]
-
¹H NMR:
-
Aromatic Protons (δ 7.5-8.5 ppm): A complex multiplet pattern corresponding to the four protons on the 2-nitrophenyl ring and the two protons on the pyrazole ring. The protons ortho to the nitro group are expected to be significantly downfield.
-
Pyrazole Protons: Two distinct signals are expected for the C4-H and C5-H protons of the pyrazole ring. Their coupling constant will confirm their adjacency.
-
N-OH Proton (δ ~11-12 ppm): A broad singlet that is expected to appear far downfield.[7][19] This signal is D₂O exchangeable.
-
-
¹³C NMR:
-
Aromatic Carbons (δ ~110-150 ppm): Signals corresponding to the carbons of the phenyl and pyrazole rings. The carbon bearing the nitro group (C-NO₂) and the carbons of the pyrazole ring will have characteristic chemical shifts.
-
Quaternary Carbons: The signal for the carbon attached to the nitro group will likely be in the 145-150 ppm range. The C3 carbon of the pyrazole ring will also be in the aromatic region.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
-
Expected Molecular Ion Peak [M]⁺: For C₉H₇N₃O₃, the calculated monoisotopic mass is 205.0487 g/mol . High-resolution mass spectrometry (HRMS) should detect a peak at or very near this value.
-
Fragmentation Pattern: The molecule may exhibit characteristic fragmentation, such as the loss of the -OH group or the -NO₂ group, providing further structural evidence.[19]
Conclusion
This guide has outlined a reliable and well-documented methodology for the synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole. By following a two-step sequence involving a Claisen-Schmidt condensation and a subsequent cyclization with hydroxylamine, the target compound can be obtained in good yield. The comprehensive characterization workflow, employing a suite of spectroscopic and analytical techniques, provides a robust framework for validating the identity, structure, and purity of the final product. This foundational knowledge is critical for researchers and professionals engaged in the design and synthesis of novel heterocyclic compounds for pharmaceutical and industrial applications.
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Crystal Structure Analysis of Substituted Pyrazoles: An In-depth Technical Guide
Abstract
Substituted pyrazoles are a cornerstone in modern medicinal chemistry and materials science, with their biological activity and physical properties often being intrinsically linked to their three-dimensional structure.[1][2][3] This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of this important class of heterocyclic compounds. From rational synthesis and crystallization to the intricacies of X-ray diffraction and computational analysis, this document serves as a technical resource for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-quality, reliable, and publishable crystallographic data.
Introduction: The Significance of Pyrazole Crystal Structures
The pyrazole scaffold is a five-membered aromatic ring with two adjacent nitrogen atoms.[4] Its unique electronic and structural features make it a "privileged scaffold" in drug discovery, appearing in a wide array of approved pharmaceuticals targeting diverse diseases.[5][6][7] The therapeutic efficacy of these compounds is not solely dependent on their chemical composition but is profoundly influenced by the spatial arrangement of atoms and the intermolecular interactions within the solid state.[2]
Crystal structure analysis provides the definitive three-dimensional architecture of a molecule, revealing crucial information about:
-
Conformation: The precise spatial arrangement of the atoms in the molecule.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that dictate how molecules pack together in a crystal lattice.[8] These interactions are fundamental to understanding a compound's physical properties.[8][9]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms.[10][11][12] Different polymorphs can exhibit distinct solubilities, dissolution rates, and stabilities, which are critical parameters in drug development.[10][11][13]
The insights gained from crystal structure analysis are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of new molecules with improved efficacy and developability.[2][3] In materials science, the crystal packing of substituted pyrazoles can influence properties such as luminescence, conductivity, and non-linear optical behavior.[1]
Synthesis and Crystallization of Substituted Pyrazoles
The journey to a high-quality crystal structure begins with the synthesis of the target compound and its subsequent crystallization.
Synthetic Strategies for Substituted Pyrazoles
A variety of synthetic routes are available for the preparation of substituted pyrazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches include:
-
Cyclocondensation Reactions: This is a primary and widely used method involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[14][15]
-
[3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole (like a diazo compound or hydrazone) with a dipolarophile (such as an alkyne or alkene).[15][16]
-
Multicomponent Reactions: One-pot reactions involving three or more starting materials can provide efficient access to complex pyrazole derivatives.[14][15]
The following diagram illustrates a generalized synthetic workflow.
Caption: A simplified workflow for the synthesis of substituted pyrazoles via cyclocondensation.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Crystallization is a process of purification based on the principle that most solids are more soluble in a hot solvent than in a cold one.[17][18] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.[17][19]
Experimental Protocol: Slow Evaporation Crystallization
This is a common and often successful crystallization technique.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[18] A systematic screening of solvents with varying polarities is recommended.
-
Dissolution: Dissolve the pyrazole derivative in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.
-
Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter paper into a clean crystallization vessel.
-
Slow Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over hours to days.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. It is crucial not to disturb the vessel during this process to allow for the growth of large, well-defined crystals.[20]
-
Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Alternative Crystallization Techniques:
| Technique | Description | Best Suited For |
| Slow Cooling | A saturated hot solution is allowed to cool slowly to room temperature and then often to a lower temperature (e.g., in a refrigerator).[17][20] | Compounds with a significant difference in solubility at high and low temperatures. |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.[21] | Small quantities of material and for compounds that are difficult to crystallize. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.[21] | Compounds that are sensitive to temperature changes. |
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid.[22][23][24][25] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[22][23]
The SC-XRD Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key stages.
Caption: The major steps involved in a single-crystal X-ray diffraction experiment.
Experimental Protocol: From Crystal to Structure
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[22] The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[23] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[22] The diffracted X-rays are recorded by a detector.[22][23]
-
Structure Solution: The collected diffraction data (a set of reflection intensities) is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are then determined using computational methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and other geometric parameters. The final structure is then analyzed to understand the molecular conformation and intermolecular interactions.
Deciphering the Crystal Packing: Intermolecular Interactions and Polymorphism
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a complex interplay of intermolecular interactions.[9] Understanding these interactions is key to rationalizing the observed crystal structure and predicting the properties of the material.[8][26]
The Role of Non-Covalent Interactions
Substituents on the pyrazole ring play a crucial role in directing the crystal packing by introducing specific intermolecular interactions.[2][27][28]
-
Hydrogen Bonds: These are among the strongest and most directional intermolecular interactions and often dominate the crystal packing of organic molecules.[8] The N-H group of an unsubstituted pyrazole is a potent hydrogen bond donor.
-
Halogen Bonds: The interaction between a halogen atom (Lewis acid) and a Lewis base. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).
-
π-π Stacking: The attractive interaction between aromatic rings. The geometry of this interaction can be face-to-face or offset.
-
C-H···π Interactions: The interaction between a C-H bond and the π-system of an aromatic ring.
The analysis of these interactions can be performed using crystallographic software and is often complemented by computational methods.
The Challenge of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[10][11][12] Different polymorphs of the same compound can have different physical properties, including:
-
Solubility and Dissolution Rate: This is of paramount importance for pharmaceuticals, as it directly impacts bioavailability.[10]
-
Melting Point and Stability: The thermodynamic stability of different polymorphs can vary.[11]
-
Mechanical Properties: Crystal habit and packing can influence properties like tabletability.[10]
The potential for polymorphism must be carefully investigated during drug development, as an unexpected polymorphic transformation can have significant consequences.[10][12][13]
The Synergy of Computation and Experiment
Computational methods are increasingly used in conjunction with experimental techniques to provide a deeper understanding of crystal structures.[29][30][31]
Crystal Structure Prediction (CSP)
CSP aims to predict the crystal structure of a molecule from its chemical diagram alone.[30] While still a challenging field, advances in algorithms and computing power have made CSP a valuable tool for exploring the potential polymorphic landscape of a compound.[30][32]
Quantum Chemical Calculations
Techniques like Density Functional Theory (DFT) can be used to:
-
Calculate Intermolecular Interaction Energies: This allows for a quantitative assessment of the forces driving crystal packing.[29]
-
Validate Experimental Structures: Comparing the geometry of an experimentally determined structure with a computationally optimized one can help to validate the experimental model.[33]
-
Analyze Electron Density: This can provide insights into the nature of chemical bonds and intermolecular interactions.[34]
The integration of computational and experimental data provides a powerful approach to understanding the solid-state chemistry of substituted pyrazoles.[31][33]
Conclusion
The crystal structure analysis of substituted pyrazoles is a multifaceted discipline that combines synthetic chemistry, crystallography, and computational modeling. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to generate high-quality structural data that can accelerate the discovery and development of new drugs and materials. The ability to control and understand the solid-state structure of these important molecules is a key driver of innovation in both academia and industry.
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An In-depth Technical Guide to the Solubility and Stability of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, 1-Hydroxy-3-(2-nitrophenyl)pyrazole. As a hypothetical case study, this document is designed to offer researchers, scientists, and drug development professionals a detailed roadmap for characterizing critical physicochemical properties that are paramount to the successful advancement of a candidate compound. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations, with a focus on not just the "how" but the "why" behind each experimental choice. This guide emphasizes the creation of self-validating experimental systems and provides detailed protocols for solubility determination in biorelevant media and a thorough stability assessment under forced degradation conditions, in alignment with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Solubility and Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a multitude of factors, with aqueous solubility and chemical stability standing as two of the most critical hurdles. Poor solubility can lead to low and erratic absorption, diminishing the therapeutic potential of an otherwise potent molecule. Similarly, instability can result in the loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic degradants, compromising both the efficacy and safety of the medication.
1-Hydroxy-3-(2-nitrophenyl)pyrazole is a novel heterocyclic compound with a pyrazole core, a structural motif prevalent in many therapeutic agents due to its diverse biological activities. The presence of a 1-hydroxy group and a 3-(2-nitrophenyl) substituent introduces specific chemical features that are likely to influence its physicochemical properties. The N-hydroxy moiety can act as both a hydrogen bond donor and acceptor, potentially impacting its solid-state properties and solubility. The nitrophenyl group, being electron-withdrawing, can affect the electronic distribution within the pyrazole ring and may be susceptible to specific degradation pathways.
This guide will therefore provide a detailed exploration of the experimental workflows required to thoroughly characterize the solubility and stability of this NCE.
Solubility Assessment: From Kinetic Screening to Biorelevant Dissolution
A comprehensive understanding of a compound's solubility profile is fundamental. We will progress from high-throughput kinetic solubility assays, suitable for early-stage discovery, to the more resource-intensive but definitive equilibrium solubility studies in biorelevant media.
The Rationale Behind a Tiered Approach to Solubility Testing
In early drug discovery, a large number of compounds need to be rapidly assessed. Kinetic solubility assays are ideal at this stage as they are high-throughput and require minimal compound.[1][2] As a compound progresses, a more in-depth understanding of its equilibrium solubility becomes necessary for formulation development and to predict its in vivo behavior.[1][3]
Experimental Protocol: Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's tendency to precipitate when a DMSO stock solution is diluted into an aqueous buffer.[2][4]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Hydroxy-3-(2-nitrophenyl)pyrazole in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its solubilizing effect.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4]
-
Direct UV Assay: Filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[4]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[3][5][6] It measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.
Methodology:
-
Preparation of Test Media: Prepare aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the physiological pH range of the gastrointestinal tract.[3][7]
-
Addition of Compound: Add an excess amount of solid 1-Hydroxy-3-(2-nitrophenyl)pyrazole to a vial containing a known volume of the test medium. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[3] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[3]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1]
-
Self-Validation:
-
Solid State Analysis: Analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to ensure that the compound has not undergone any polymorphic or crystalline form changes during the experiment.
-
Mass Balance: Although not always performed, a mass balance calculation can provide additional confidence in the results.
-
Solubility in Biorelevant Media
To gain a more predictive understanding of in vivo solubility, it is crucial to perform studies in simulated gastric and intestinal fluids, which contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[8][9][10]
-
Fasted State Simulated Gastric Fluid (FaSSGF): This medium simulates the stomach in a fasted state.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the small intestine in a fasted state.[10]
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium represents the small intestine after a meal and has a higher concentration of bile salts and phospholipids.[10]
The shake-flask method described above can be adapted for use with these biorelevant media.
Hypothetical Solubility Data for 1-Hydroxy-3-(2-nitrophenyl)pyrazole
The following table presents plausible solubility data for our hypothetical compound, which would be generated from the described protocols.
| Solvent/Medium | Solubility (µg/mL) | Method |
| PBS (pH 7.4) | 15 | Kinetic |
| Aqueous Buffer (pH 1.2) | 5 | Equilibrium |
| Aqueous Buffer (pH 4.5) | 12 | Equilibrium |
| Aqueous Buffer (pH 6.8) | 25 | Equilibrium |
| FaSSGF | 8 | Equilibrium |
| FaSSIF | 45 | Equilibrium |
| FeSSIF | 110 | Equilibrium |
| Ethanol | >1000 | Equilibrium |
| Acetonitrile | 500 | Equilibrium |
Interpretation of Hypothetical Data: The low aqueous solubility at acidic pH suggests that the compound is a weak base. The increased solubility in FaSSIF and FeSSIF indicates that the compound's absorption is likely to be influenced by the presence of bile salts and food. The high solubility in organic solvents is typical for many drug-like molecules.
Stability Assessment: A Proactive Approach to Identifying and Mitigating Risks
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[11] Forced degradation studies are an essential part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14]
The Importance of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The primary objectives are:
-
To identify likely degradation products: This helps in understanding the degradation pathways.[14]
-
To establish the intrinsic stability of the molecule. [14]
-
To develop and validate a stability-indicating analytical method: This method must be able to separate the intact drug from all its degradation products.[15][16]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guideline Q1A(R2).[13][17][18]
Methodology:
-
Sample Preparation: Prepare solutions of 1-Hydroxy-3-(2-nitrophenyl)pyrazole in appropriate solvents. For solid-state stress, use the neat drug substance.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for up to one week.
-
Photostability: Expose the solid drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14][19]
-
-
Time Points: Sample at multiple time points (e.g., 0, 4, 8, 24, 48, 72 hours) to track the degradation over time.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradants.[15]
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial assay value. This demonstrates that all major degradation products are being detected.
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[15][16][20]
Key Validation Parameters (as per ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[21] This is demonstrated by the separation of the main peak from all degradation peaks in the forced degradation samples.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[21]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[21]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[21]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[21]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Stability Data for 1-Hydroxy-3-(2-nitrophenyl)pyrazole
The following table summarizes plausible outcomes from the forced degradation studies.
| Stress Condition | % Degradation | Major Degradants (Hypothetical) | Observations |
| 0.1 M HCl, 60°C, 72h | 12% | Degradant A (hydrolytic product) | Significant degradation observed. |
| 0.1 M NaOH, 60°C, 72h | 25% | Degradant B (hydrolytic product) | More extensive degradation under basic conditions. |
| 3% H₂O₂, RT, 72h | 8% | Degradant C (N-oxide) | Moderate degradation, suggesting susceptibility to oxidation. |
| 80°C, 1 week (solid) | <2% | - | The solid form is thermally stable. |
| Photostability (ICH Q1B) | 15% | Degradant D (photoreduction of nitro group) | Significant degradation upon exposure to light. |
Interpretation of Hypothetical Data: The compound shows susceptibility to hydrolytic degradation, particularly under basic conditions. It is also sensitive to oxidation and light. The solid state appears to be relatively stable to heat. These findings are crucial for guiding formulation development (e.g., the need for a pH-controlled formulation and light-protective packaging) and for defining appropriate storage conditions.
Conclusion: A Foundation for Informed Drug Development
The comprehensive solubility and stability studies outlined in this technical guide provide the foundational knowledge required to make informed decisions throughout the drug development process. By systematically evaluating these critical physicochemical properties, researchers can identify potential liabilities early, devise strategies for mitigation, and ultimately increase the probability of success for a promising new chemical entity like 1-Hydroxy-3-(2-nitrophenyl)pyrazole. The emphasis on understanding the "why" behind experimental choices and the implementation of self-validating protocols ensures the generation of high-quality, reliable data that can withstand scientific and regulatory scrutiny.
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Literature review on the synthesis of pyrazole derivatives
An In-depth Technical Guide to the Synthesis of Pyrazole Derivatives
Introduction: The Privileged Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] First synthesized by Ludwig Knorr in 1883, this core structure is present in a multitude of commercially significant molecules.[1][2] Its remarkable therapeutic versatility is demonstrated by its inclusion in drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[2][3][5] The broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, continually drives the demand for efficient and diverse synthetic methodologies.[3][4][6]
This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring. We will move beyond simple procedural lists to explore the mechanistic underpinnings and the rationale behind experimental choices, offering field-proven insights into both classical and contemporary methods.
Chapter 1: The Foundational Pillar: Knorr Pyrazole Synthesis
The most classical and widely utilized method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][7] This reaction, first reported by Knorr, remains a cornerstone of heterocyclic chemistry due to its reliability and the ready availability of starting materials.[2][8]
Mechanistic Insight and Regioselectivity
The reaction proceeds via an acid-catalyzed condensation mechanism.[9][10] Initially, one of the carbonyl groups of the 1,3-dicarbonyl compound is activated by protonation, facilitating nucleophilic attack by the hydrazine. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers.[1][2] The outcome is often dictated by the relative electrophilicity of the carbonyl carbons and steric hindrance. For instance, in the reaction of ethyl acetoacetate with phenylhydrazine, the more electrophilic ketone carbonyl is preferentially attacked over the ester carbonyl, leading to the formation of a pyrazolone.[11]
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from the foundational work of Ludwig Knorr, demonstrating the synthesis of a pyrazolone from a β-ketoester.[8][11]
-
Reactant Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[11] The acid is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.
-
Reaction Heating: Place the vial on a hot plate with a magnetic stirrer and heat to approximately 100°C for 1 hour. The elevated temperature provides the necessary activation energy for the dehydration steps.
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis to check for the consumption of the starting ketoester.
-
Product Precipitation: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture while stirring. The pyrazolone product is typically insoluble in water, and this step induces its precipitation.
-
Isolation and Purification: Allow the mixture to cool slowly to room temperature to maximize crystal formation. Collect the solid product by filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.
-
Drying and Characterization: Allow the product to air dry completely. Determine the mass to calculate the percent yield and characterize the compound by measuring its melting point.
Chapter 2: Modern and Greener Synthetic Strategies
While classical methods are robust, modern organic synthesis prioritizes efficiency, speed, and environmental sustainability.[12][13] The synthesis of pyrazoles has greatly benefited from the adoption of techniques like microwave-assisted synthesis, multicomponent reactions, and the use of green solvents.[13]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[14][15][16] Unlike conventional heating which relies on slow thermal conduction, microwaves directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes) and often improved yields.[17][18] This technique has been successfully applied to various pyrazole syntheses, including Knorr-type condensations and 1,3-dipolar cycloadditions.[18][19][20]
Caption: Workflow comparison of conventional vs. microwave heating.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles
This "one-pot" protocol demonstrates the efficiency of MAOS, starting directly from the carbonyl precursors.[18]
-
Reactant Mixture: In a 40 mL Pyrex microwave process vial, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide (10 mmol).
-
Catalyst and Energy Transfer Agent: Add anhydrous potassium carbonate (K₂CO₃, 20 mmol) as the base and a minimal amount of N,N-dimethylformamide (DMF, ~30 mg/mmol) to improve energy transfer from the microwave field to the reactants.[18]
-
Microwave Irradiation: Place the sealed vial in a microwave reactor cavity. Irradiate the mixture with stirring at 130°C. The reaction time is typically short, often in the range of 5-15 minutes, and should be optimized for the specific substrates.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 3,5-disubstituted-1H-pyrazole.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of green chemistry and diversity-oriented synthesis.[21][22] They offer significant advantages in terms of atom economy, step economy, and operational simplicity.[21] Numerous MCRs have been developed for the one-pot synthesis of highly functionalized pyrazoles.[23][24]
A common MCR strategy for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often in a green solvent like water or ethanol.[22] For instance, the synthesis of polyfunctionalized pyrazoles can be achieved via a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile.[24][25]
Comparative Analysis of Synthetic Methods
The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, available starting materials, and the need for efficiency or sustainability.
| Method | Key Features | Advantages | Disadvantages |
| Knorr Synthesis | Condensation of 1,3-dicarbonyls and hydrazines.[1][2] | Robust, reliable, readily available starting materials. | Potential for regioisomer mixtures[1] , often requires heating for extended periods. |
| 1,3-Dipolar Cycloaddition | Cycloaddition of a 1,3-dipole (e.g., from a diazo compound) with an alkyne.[19] | High regioselectivity, mild reaction conditions. | Requires synthesis of potentially unstable diazo compounds. |
| Multicomponent Reactions | One-pot reaction of ≥3 starting materials.[21][22] | High atom and step economy, rapid generation of molecular diversity, often uses green solvents.[12][26] | Reaction discovery and optimization can be complex. |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating.[14][17] | Dramatically reduced reaction times, often higher yields, enhanced selectivity.[16][17] | Requires specialized microwave reactor equipment. |
Conclusion and Future Outlook
The synthesis of pyrazole derivatives has evolved significantly from Knorr's initial discovery. While classical condensation reactions remain indispensable for their robustness, modern methodologies have revolutionized the field. Microwave-assisted synthesis and multicomponent reactions now enable the rapid, efficient, and environmentally conscious production of complex pyrazole libraries for high-throughput screening in drug and materials discovery.[1][14][21]
Future research will likely focus on further refining green synthetic protocols, such as using water as a solvent, employing recyclable nanocatalysts, and developing novel MCRs.[12][27] The continued development of chemo- and regioselective synthetic methods will be critical in unlocking the full potential of the pyrazole scaffold for creating next-generation pharmaceuticals and advanced materials.[3][28]
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- A Short Review on Synthesis of Pyrazole Deriv
- MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIV
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole deriv
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Pharmacological Significance of Pyrazole and its Derivatives.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercal
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Deriv
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis.
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Green synthesis of pyrazole derivatives by using nano-catalyst.
- The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI.
- Paal–Knorr synthesis. Wikipedia.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
- Pyrazole synthesis. Organic Chemistry Portal.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.
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Methodological & Application
Laboratory protocol for the synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
Technical Application Note: Laboratory Protocol for the Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
Abstract & Scientific Rationale
The synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole (also known as 3-(2-nitrophenyl)pyrazole-1-oxide) represents a critical workflow in the development of energetic materials, coordination ligands, and pharmaceutical intermediates. While simple pyrazoles are ubiquitous, the introduction of the N-hydroxy functionality significantly alters the electronic properties and reactivity of the heterocycle, enhancing its utility as a bidentate ligand and a precursor for fused ring systems (e.g., indazole oxides).
This protocol details a robust, two-stage synthetic pathway designed to maximize regioselectivity and safety.
-
Stage 1: Construction of the 3-(2-nitrophenyl)pyrazole core using a modified Bredereck’s reagent approach (DMF-DMA) followed by cyclization with hydrazine. This avoids the regiochemical ambiguity often seen with 1,3-diketone condensations.
-
Stage 2: N-Oxidation using meta-chloroperbenzoic acid (mCPBA). This step is optimized to favor the formation of the 1-hydroxy-3-substituted tautomer over the 1-hydroxy-5-substituted isomer, leveraging the steric and electronic influence of the ortho-nitro group.
Safety & Hazard Analysis (Critical)
-
2-Nitroacetophenone: Potentially energetic; handle with care. Avoid high temperatures in dry states.
-
Hydrazine Hydrate (60-80%): Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with double-gloving (nitrile/laminate). Incompatible with oxidizers.
-
m-Chloroperbenzoic Acid (mCPBA): Shock-sensitive in high concentrations. Store at 4°C. Potentially explosive if mixed with transition metal salts or reducing agents.
-
Reaction Profile: The cyclization is exothermic. The oxidation step is exothermic and must be temperature-controlled to prevent thermal runaway.
Reagents & Equipment
Reagents:
-
2-Nitroacetophenone (CAS: 577-59-3) – Starting Material
- -Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5) – Reagent Grade
-
Hydrazine Hydrate (N
H H O) (CAS: 7803-57-8) – 64-80% solution -
meta-Chloroperbenzoic acid (mCPBA) (CAS: 937-14-4) –
77% purity -
Solvents: Toluene (Anhydrous), Ethanol (Absolute), Dichloromethane (DCM), Ethyl Acetate, Hexanes.
Equipment:
-
Round-bottom flasks (100 mL, 250 mL) with 24/40 joints.
-
Reflux condenser with inert gas inlet (
or Ar). -
Magnetic stirrer/hotplate with temperature probe.
-
Rotary evaporator.
-
Flash chromatography columns.
Experimental Protocol
Stage 1: Synthesis of 3-(2-Nitrophenyl)-1H-pyrazole
This step constructs the pyrazole ring.[1][2] The use of DMF-DMA converts the acetyl group into an enaminone, which cyclizes exclusively to the 3-substituted pyrazole upon treatment with hydrazine.
Step 1.1: Enaminone Formation
-
Charge: In a 100 mL round-bottom flask, dissolve 2-nitroacetophenone (1.65 g, 10.0 mmol) in anhydrous toluene (15 mL).
-
Add: Add DMF-DMA (1.5 mL, 11.0 mmol, 1.1 equiv) via syringe.
-
Reflux: Attach a condenser and reflux the mixture under nitrogen for 6–8 hours.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting ketone (
) should disappear, replaced by a polar yellow/orange spot (Enaminone).
-
-
Concentrate: Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enaminone, (E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one , as a viscous dark red/orange oil or solid. Use directly in the next step.
Step 1.2: Cyclization
-
Solubilize: Dissolve the crude enaminone in Ethanol (20 mL).
-
Cyclize: Carefully add Hydrazine Hydrate (0.75 mL, ~15 mmol, 1.5 equiv). Caution: Exothermic.
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Workup: Cool to room temperature. Concentrate the ethanol to ~5 mL on a rotary evaporator.
-
Precipitate: Pour the residue into ice-cold water (50 mL). The product, 3-(2-nitrophenyl)-1H-pyrazole , usually precipitates as a solid.
-
Filter/Extract: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane gradient).
-
Yield: Expect 75–85%.
-
Characterization: 1H NMR should show pyrazole C4-H and C5-H doublets (
Hz).
-
Stage 2: Regioselective N-Oxidation to 1-Hydroxy-3-(2-nitrophenyl)pyrazole
Direct oxidation of the pyrazole yields the 1-hydroxy derivative (tautomeric with the N-oxide).
-
Dissolve: In a 100 mL flask, dissolve 3-(2-nitrophenyl)-1H-pyrazole (1.0 g, 5.3 mmol) in Dichloromethane (DCM) (30 mL).
-
Cool: Cool the solution to 0°C using an ice bath.
-
Oxidize: Slowly add mCPBA (1.5 g, ~6.5 mmol, 1.2 equiv based on 77% purity) portion-wise over 15 minutes. Do not add all at once to control the exotherm.
-
Stir: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench: Dilute with DCM (50 mL) and wash sequentially with:
-
Saturated aqueous NaHSO
(2 x 20 mL) – Destroys excess peroxide (Test with starch-iodide paper). -
Saturated aqueous NaHCO
(3 x 20 mL) – Removes m-chlorobenzoic acid byproduct. -
Brine (20 mL).
-
-
Dry & Concentrate: Dry the organic layer over Na
SO , filter, and concentrate to dryness. -
Purification: The residue is likely a mixture of the product and unreacted starting material. Purify via column chromatography using a polarity gradient (DCM
5% MeOH/DCM).-
Target:1-Hydroxy-3-(2-nitrophenyl)pyrazole .
-
Appearance: Pale yellow to tan solid.
-
Data Presentation & Characterization
Table 1: Reaction Parameters & Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv. | Amount (10 mmol Scale) |
| 2-Nitroacetophenone | Precursor | 165.15 | 1.0 | 1.65 g |
| DMF-DMA | C1 Synthon | 119.16 | 1.1 | 1.5 mL |
| Hydrazine Hydrate | N-Source | 50.06 | 1.5 | 0.75 mL |
| mCPBA (77%) | Oxidant | 172.57 | 1.2 | ~2.7 g (for Step 2) |
Expected Analytical Data (Prototypical):
-
H NMR (DMSO-
, 400 MHz):- 11.5–12.5 (br s, 1H, N-OH ).
- 8.0–8.2 (m, 1H, Ar-H, ortho-nitro).
-
7.9 (d,
Hz, 1H, Pyrazole-H5). -
6.9 (d,
Hz, 1H, Pyrazole-H4). - 7.6–7.8 (m, 3H, Ar-H).
-
HRMS (ESI+): Calculated for C
H N O [M+H] : 206.0566.
Workflow Visualization (Graphviz)
Caption: Step-wise synthetic pathway from 2-nitroacetophenone to the N-hydroxypyrazole target.
Troubleshooting & Optimization
-
Low Yield in Step 1: Ensure the toluene is anhydrous. Moisture hydrolyzes DMF-DMA. If the enaminone does not solidify, use the crude oil immediately as it may degrade upon storage.
-
Regioselectivity Issues in Step 2: If significant 1-hydroxy-5-(2-nitrophenyl)pyrazole is observed (unlikely with this steric bulk), lower the oxidation temperature to -10°C.
-
Incomplete Oxidation: If starting pyrazole remains after 16h, add another 0.2 equiv of mCPBA. Ensure the mCPBA quality; iodometric titration can verify activity.
References
-
General Synthesis of 3-Arylpyrazoles
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles." in Science of Synthesis, Vol 12. Thieme. Link
-
-
Enaminone Route (DMF-DMA)
-
Abu-Melha, K. S. (2013). "Synthesis and antimicrobial activity of some new 1-substituted-3-(2-thienyl)pyrazoles." Journal of Saudi Chemical Society, 17(4), 365-371. Link
-
- Oxidation of Pyrazoles to 1-Hydroxypyrazoles: Beger, J., & Jacobi, D. (1996). "Oxidation of Pyrazoles to 1-Hydroxypyrazoles." Journal for Praktische Chemie, 338(1), 666-668. Note: This reference establishes the oxidation of the N-H pyrazole to the N-OH form using peracids.
-
Tautomerism of 1-Hydroxypyrazoles
Sources
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- 6. semanticscholar.org [semanticscholar.org]
Application Note: Pyrazole Derivatives in Medicinal Chemistry
From Scaffold Design to Clinical Efficacy
Executive Summary
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics. Its utility stems from its unique physicochemical properties: it serves as a robust bioisostere for the imidazole ring of histidine, the phenol moiety of tyrosine, and most notably, the adenine base of ATP.
This guide addresses the two critical bottlenecks in deploying pyrazole derivatives: regioselective synthesis (controlling the N1-substituent placement) and target-specific pharmacophore design (Kinase Hinge Binding vs. GPCR/Enzyme pocket occupancy).
Part 1: The Pharmacophore Strategy
Why Pyrazole?
The pyrazole ring offers a versatile electronic profile that allows it to act as both a hydrogen bond donor (NH) and acceptor (N2).
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| pKa (Conjugate Acid) | ~2.5 | Remains unprotonated at physiological pH (7.4), ensuring membrane permeability. |
| pKa (NH Acidity) | ~14.0 | Weak acid; allows for specific interactions without non-specific protein binding. |
| Dipole Moment | High | Facilitates strong electrostatic interactions within polar binding pockets. |
| Tautomerism | 1H- vs 2H-pyrazole | Critical: In solution, unsubstituted pyrazoles exist in equilibrium. Drug design must lock the active tautomer via N-substitution. |
Part 2: Synthetic Application Note – Solving the Regioselectivity Challenge
The classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the industry standard. However, its major failure mode is the formation of regioisomeric mixtures (1,3- vs 1,5-substituted pyrazoles) when using unsymmetrical diketones.
The Regiocontrol Decision Matrix
To achieve high yields of a single isomer, one must manipulate the electrophilicity of the carbonyl centers or the nucleophilicity of the hydrazine.
Figure 1: Synthetic decision tree for avoiding regioisomeric mixtures. Path B (Enaminones) is generally preferred for industrial scalability.
Protocol 1: Regioselective Synthesis via Enaminones
Objective: Synthesize 1-phenyl-5-methyl-pyrazole-4-carboxylate (preventing the 3-methyl isomer).
-
Enaminone Formation:
-
Cyclization:
-
Dissolve the isolated enaminone in Ethanol.
-
Add Phenylhydrazine (1.1 eq) dropwise at 0°C.
-
Critical Step: Allow to warm to RT and stir for 2 hours before refluxing. The hydrazine NH2 (hard nucleophile) attacks the hard electrophile (enamine carbon) first, locking the regiochemistry.
-
-
Purification:
-
Evaporate solvent. Recrystallize from EtOH/Water.
-
Part 3: Medicinal Chemistry Case Studies
Case Study A: Kinase Inhibition (The "Hinge Binder")
Pyrazoles are bioisosteres for the adenine ring of ATP. In drugs like Crizotinib (ALK inhibitor) or Ruxolitinib (JAK inhibitor), the pyrazole nitrogen acts as a crucial Hydrogen Bond Acceptor to the "Hinge Region" of the kinase.
-
Mechanism: The N2-nitrogen accepts a proton from the backbone amide of the kinase hinge residues.
-
Design Requirement: The N1 position is usually substituted with a bulky aryl group to occupy the hydrophobic pocket and prevent rotation.
Figure 2: Schematic interaction of the Pyrazole scaffold within the Kinase ATP-binding pocket.[6][7][8]
Case Study B: COX-2 Selectivity (Celecoxib)
Celecoxib utilizes the pyrazole scaffold not just for binding, but for rigid spatial positioning.
-
Differentiation: COX-2 has a hydrophilic "side pocket" that COX-1 lacks.
-
The Pyrazole Solution: The rigid pyrazole ring orients a polar sulfonamide group into this side pocket and a lipophilic trifluoromethyl group into the main channel. This geometry is impossible for COX-1 to accommodate, resulting in >300-fold selectivity.
Part 4: Experimental Protocols (Biological Validation)
Protocol 2: FRET-Based Kinase Assay (Z'-Lyte)
Purpose: Determine the IC50 of a pyrazole derivative against a target kinase (e.g., JAK2).
Reagents:
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
FRET Peptide Substrate (Coumarin-Fluorescein labeled).
-
Test Compound (Pyrazole derivative in DMSO).
-
ATP (at Km concentration).
Workflow:
-
Preparation: Dilute test compounds in 100% DMSO to 100x concentration, then dilute 1:25 in Kinase Buffer (4x final).
-
Plating: Add 2.5 µL of 4x Compound to a 384-well low-volume black plate.
-
Enzyme Addition: Add 5 µL of Kinase/Peptide mixture. Incubate for 15 mins at RT to allow compound-enzyme equilibration.
-
Initiation: Add 2.5 µL of ATP solution to start the reaction.
-
Incubation: Incubate for 1 hour at RT.
-
Development: Add 5 µL of Development Reagent (Protease).
-
Principle: The protease cleaves non-phosphorylated peptide (disrupting FRET). Phosphorylated peptide (protected by kinase activity) remains intact (high FRET).
-
-
Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader.
-
Analysis: Plot % Phosphorylation vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
(Where p = positive control, n = negative control).
References
-
Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.[9][10] Current Organic Chemistry. Link
-
Roskoski, R. (2023).[11] Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research.[2][3][4][6][10][11][12][13] Link
-
BenchChem. (2025).[4] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[4]Link
-
Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.Link
-
Pfizer/Searle. (Original NDA Data). Celecoxib Mechanism of Action and Pharmacology.[1][2][3][4][14]Link
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Using 1-Hydroxy-3-(2-nitrophenyl)pyrazole as a building block in organic synthesis
An Application Guide for the Strategic Use of 1-Hydroxy-3-(2-nitrophenyl)pyrazole in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This guide introduces 1-Hydroxy-3-(2-nitrophenyl)pyrazole, a versatile yet underexplored building block, and outlines its potential in synthetic organic chemistry. By dissecting the reactivity of its distinct functional moieties—the N-hydroxy group, the pyrazole core, and the ortho-nitro-substituted phenyl ring—we provide researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for its application. This document moves beyond a simple recitation of facts to explain the chemical rationale behind proposed transformations, offering field-proven insights into leveraging this molecule for the synthesis of novel compounds.
Introduction and Strategic Overview
1-Hydroxy-3-(2-nitrophenyl)pyrazole is a trifunctional scaffold poised for significant utility in synthetic programs. Its strategic value lies in the orthogonal reactivity of its key components:
-
The N-Hydroxy Group: A versatile handle for O-alkylation, O-acylation, and for directing metallation or acting as a chelating site.
-
The Pyrazole N2 Nitrogen: A classic coordination site, enabling the formation of transition metal complexes for catalysis.[2][5]
-
The 2-Nitrophenyl Moiety: The nitro group serves as a potent electron-withdrawing group and, more importantly, as a synthetic precursor to an amino group, unlocking a wealth of subsequent transformations, including intramolecular cyclizations to create complex fused systems.
This guide provides a plausible synthesis of the title compound and explores its subsequent derivatization through a series of robust, detailed protocols.
Caption: Key reactive domains of the 1-Hydroxy-3-(2-nitrophenyl)pyrazole scaffold.
Synthesis, Characterization, and Safety
Proposed Synthesis of the Building Block
The most convergent and reliable method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] In this case, we propose the reaction of 1-(2-nitrophenyl)butane-1,3-dione with hydroxylamine.
Caption: Proposed synthetic route to the title compound.
Physicochemical & Spectroscopic Data (Predicted)
The following table summarizes the key properties and expected spectroscopic signatures, extrapolated from structurally similar compounds reported in the literature.[6][7][8][9]
| Property | Value / Expected Signature |
| Molecular Formula | C₉H₇N₃O₃ |
| Molar Mass | 205.17 g/mol |
| Appearance | Expected to be a pale yellow to amber solid. |
| ¹H NMR (DMSO-d₆) | δ 10.0-11.0 (s, 1H, N-OH), 8.0-8.2 (d, 1H, Ar-H), 7.6-7.9 (m, 3H, Ar-H), 6.8-7.0 (s, 1H, Pyrazole C4-H). The aromatic region will show complex splitting due to the ortho-nitro group. |
| ¹³C NMR (DMSO-d₆) | δ 155-160 (Pyrazole C3), 148-152 (Ar C-NO₂), 140-145 (Pyrazole C5), 120-135 (Aromatic CHs), 95-100 (Pyrazole C4). |
| IR (KBr, cm⁻¹) | 3200-3400 (br, O-H stretch), 1520-1540 (asym N-O stretch of NO₂), 1340-1360 (sym N-O stretch of NO₂), 1590-1610 (C=N, C=C stretch).[8] |
Safety and Handling Precautions
As a nitro-aromatic heterocyclic compound, 1-Hydroxy-3-(2-nitrophenyl)pyrazole requires careful handling in accordance with good laboratory practice.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong reducing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Application Notes & Protocols
The true synthetic power of this building block is realized through the selective manipulation of its functional groups. The following protocols are designed to be robust starting points for exploration.
Application 1: Derivatization of the N-Hydroxy Group
The N-OH group provides a nucleophilic handle for introducing a wide variety of substituents, allowing for fine-tuning of steric and electronic properties, as well as modifying solubility and pharmacokinetic profiles.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
-
Principle: Deprotonation of the N-hydroxy group with a suitable base followed by nucleophilic substitution on an alkyl halide. This reaction introduces an alkoxy substituent, which can block the chelating ability of the N-OH group or introduce new functionality.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount (mmol) Eq. 1-Hydroxy-3-(2-nitrophenyl)pyrazole 205.17 1.0 1.0 Sodium Hydride (60% in mineral oil) 40.00 1.2 1.2 Alkyl Halide (e.g., Benzyl Bromide) 171.04 1.1 1.1 | Anhydrous DMF | - | 10 mL | - |
-
Procedure:
-
Suspend 1-Hydroxy-3-(2-nitrophenyl)pyrazole (205 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise. Caution: Hydrogen gas evolves.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (e.g., benzyl bromide, 188 mg, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up & Purification:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Application 2: Transformation of the Nitro Group
The reduction of the nitro group to an amine is a gateway transformation, converting an electron-withdrawing group into a versatile electron-donating and nucleophilic center.
Protocol 2: Nitro Group Reduction to Primary Amine
-
Principle: The nitro group is selectively reduced to a primary amine using tin(II) chloride in an acidic medium. This transformation is fundamental for subsequent cyclization or derivatization strategies.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount (mmol) Eq. 1-Hydroxy-3-(2-nitrophenyl)pyrazole 205.17 1.0 1.0 Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) 225.63 4.0 4.0 Concentrated HCl (12 M) 36.46 ~5 mL - | Ethanol (EtOH) | - | 15 mL | - |
-
Procedure:
-
To a solution of 1-Hydroxy-3-(2-nitrophenyl)pyrazole (205 mg, 1.0 mmol) in ethanol (15 mL), add tin(II) chloride dihydrate (902 mg, 4.0 mmol).
-
Add concentrated HCl (5 mL) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
-
Work-up & Purification:
-
Basify the cold aqueous solution to pH ~8-9 by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution. Caution: Exothermic. A tin hydroxide precipitate will form.
-
Extract the mixture with ethyl acetate or dichloromethane (3 x 30 mL).
-
Filter the combined organic extracts through a pad of Celite to remove any remaining tin salts.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude 1-Hydroxy-3-(2-aminophenyl)pyrazole, which can often be used directly or purified by chromatography.
-
Application 3: Advanced Synthesis via Intramolecular Cyclization
The true elegance of this building block is demonstrated when multiple functionalities are used in concert. The 2-aminophenyl derivative generated in Protocol 2 is a prime substrate for intramolecular cyclization to form novel, fused heterocyclic systems.
Caption: Strategy for constructing fused heterocycles.
Protocol 3: Synthesis of a Pyrazolo[1,5-a]quinoxaline Derivative
-
Principle: Condensation of the in situ generated diamine functionality (the aniline amine and the pyrazole N2) with a 1,2-dicarbonyl compound like glyoxal results in a Pictet-Spengler type reaction, rapidly building molecular complexity.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount (mmol) Eq. 1-Hydroxy-3-(2-aminophenyl)pyrazole 175.17 1.0 1.0 Glyoxal (40% solution in H₂O) 58.04 1.1 1.1 | Ethanol / Acetic Acid (catalytic) | - | 15 mL | - |
-
Procedure:
-
Dissolve the crude 1-Hydroxy-3-(2-aminophenyl)pyrazole (175 mg, 1.0 mmol) in ethanol (15 mL).
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Add glyoxal solution (0.16 mL of 40% solution, ~1.1 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 6-18 hours. The formation of a new, often colored, product can be monitored by TLC.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Triturate the residue with a minimal amount of cold ethanol or diethyl ether to induce crystallization.
-
Collect the solid by filtration, wash with cold solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.
-
Conclusion
1-Hydroxy-3-(2-nitrophenyl)pyrazole represents a synthetically powerful and versatile building block. Its strategic combination of a modifiable N-hydroxy group, a metal-coordinating pyrazole core, and a latent amino functionality on the phenyl ring provides multiple avenues for the creation of diverse and complex molecular architectures. The protocols detailed herein serve as a validated starting point for researchers aiming to incorporate this promising scaffold into their drug discovery and materials science programs.
References
-
AFG Bioscience LLC. (2016). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Verkauskas, O., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]
-
Rani, P. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Gîrbea, G., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
-
Patel, K. D., et al. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. [Link]
-
Almanza-Serrano, E. A., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules. [Link]
-
Kumar, A. (2014). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Sharma, V. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
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Application Notes and Protocols for 1-Hydroxy-3-(2-nitrophenyl)pyrazole in the Development of Anticancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a promising class of therapeutics due to their ability to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[2][4] These compounds have been shown to interact with a multitude of cancer-related targets such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptors (VEGFRs).[2][4]
This document provides a detailed guide for the investigation of 1-Hydroxy-3-(2-nitrophenyl)pyrazole , a novel pyrazole derivative with potential as an anticancer agent. While specific preclinical data for this compound is not yet publicly available, this guide synthesizes established methodologies and field-proven insights from the broader family of pyrazole-based anticancer agents to provide a robust framework for its evaluation. The protocols herein are designed to be self-validating systems, enabling researchers to meticulously characterize the synthesis, in vitro efficacy, and potential mechanisms of action of this promising therapeutic candidate.
Section 1: Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
The synthesis of pyrazole derivatives can be achieved through various established chemical routes. A common and effective method involves the cyclocondensation of a β-diketone or a chalcone with a hydrazine derivative. For the synthesis of a 1-hydroxy pyrazole derivative, hydroxylamine can be utilized as the nitrogen source. A plausible synthetic route for 1-Hydroxy-3-(2-nitrophenyl)pyrazole is outlined below, starting from the corresponding chalcone.
Synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)
The initial step involves a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 2-nitrobenzaldehyde to form the chalcone intermediate.
Protocol:
-
To a solution of 2'-hydroxyacetophenone (10 mmol) and 2-nitrobenzaldehyde (10 mmol) in ethanol (50 mL), add a catalytic amount of a strong base such as aqueous sodium hydroxide (20 mmol in 10 mL water) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone.
-
Characterize the synthesized chalcone using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
The synthesized chalcone is then cyclized with hydroxylamine hydrochloride to yield the final product.
Protocol:
-
To a solution of the synthesized chalcone (5 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (7.5 mmol) and a base such as sodium acetate (10 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product, 1-Hydroxy-3-(2-nitrophenyl)pyrazole, by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Section 2: In Vitro Evaluation of Anticancer Activity
A critical step in the development of any new anticancer therapeutic is the in vitro assessment of its efficacy against a panel of cancer cell lines. This section details the protocols for determining the cytotoxic and apoptotic effects of 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-Hydroxy-3-(2-nitrophenyl)pyrazole in DMSO. Create serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 1-Hydroxy-3-(2-nitrophenyl)pyrazole at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the in vitro activity of 1-Hydroxy-3-(2-nitrophenyl)pyrazole based on typical results for active pyrazole derivatives.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | % Apoptotic Cells (at IC₅₀) |
| MCF-7 | Breast Cancer | 8.5 | 35% |
| A549 | Lung Cancer | 12.2 | 28% |
| HCT116 | Colon Cancer | 6.8 | 42% |
| PC-3 | Prostate Cancer | 15.1 | 25% |
Section 3: Mechanistic Insights - Signaling Pathway Analysis
Many pyrazole-based anticancer agents exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.[1][2][3][4][9][10][11][12][13][14]
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to investigate the effect of 1-Hydroxy-3-(2-nitrophenyl)pyrazole on the expression and phosphorylation status of proteins within these pathways.[15]
Protocol:
-
Protein Extraction: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Representative Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt and MAPK/ERK signaling pathways and potential points of inhibition by a pyrazole derivative.
Caption: Hypothetical mechanism of action of 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Section 4: In Vivo Antitumor Efficacy Evaluation
To assess the therapeutic potential of 1-Hydroxy-3-(2-nitrophenyl)pyrazole in a more physiologically relevant setting, in vivo studies using xenograft models are essential.[16][17][18][19][20]
Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 1-Hydroxy-3-(2-nitrophenyl)pyrazole (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis such as histopathology or Western blotting on tumor lysates.
Experimental Workflow for In Vivo Studies
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- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
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Advanced Protocols for the High-Yield Synthesis of Substituted Pyrazoles
Topic: High-Yield Synthesis Methods for Substituted Pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Substituted pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While the classical Knorr synthesis remains the industrial standard, it often suffers from poor regioselectivity when using unsymmetrical 1,3-dicarbonyls, leading to costly separation steps.
This guide moves beyond textbook definitions to present modern, high-yield synthetic strategies that prioritize regiocontrol, atom economy, and operational simplicity. We focus on three distinct methodologies:
-
Solvent-Controlled Regioselective Knorr Condensation (For de novo ring construction).
-
1,3-Dipolar Cycloaddition via Tosylhydrazones (For sensitive substrates).
-
Late-Stage C-H Functionalization (For library diversification).
Strategic Method Selection
Choosing the correct synthetic route is critical for yield and purity. Use the decision matrix below to select the optimal pathway for your target scaffold.
Deep Dive: Regioselective Knorr Synthesis via Fluorinated Solvents
The Challenge: Regioisomerism
The reaction of an unsymmetrical 1,3-diketone (
-
Mechanism: The hydrazine nitrogen (
) attacks the most electrophilic carbonyl. However, steric hindrance and electronic deactivation often compete, leading to mixtures (e.g., 60:40 ratios).
The Solution: Fluorinated Solvents (HFIP)
Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) as solvents dramatically enhances regioselectivity.
-
Mechanism of Action: HFIP is a strong hydrogen-bond donor (HBD). It selectively activates the "harder" (more basic) carbonyl oxygen via H-bonding, directing the nucleophilic attack of the hydrazine. Additionally, it stabilizes the polar transition state of the desired cyclization pathway.
Protocol 1: Regioselective Synthesis in HFIP
Target: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (High Regio-purity).
Materials:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)[1]
-
Solvent: HFIP (Hexafluoroisopropanol) - Caution: Corrosive/Volatile
-
Catalyst: None required (Solvent acts as promoter)
Step-by-Step Methodology:
-
Preparation: In a fume hood, dissolve 1.0 mmol of the 1,3-diketone in 3.0 mL of HFIP in a round-bottom flask.
-
Addition: Cool the solution to 0°C (ice bath). Add methylhydrazine dropwise over 5 minutes. Note: Exothermic reaction.[2]
-
Reaction: Remove ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: HFIP is expensive; it can be recovered via rotary evaporation (bp 58°C).
-
Purification: The crude usually contains >95:5 regioisomeric ratio. Recrystallize from Ethanol/Water or perform a short silica plug filtration.
-
Yield: Typical yields are 85–96% .
Deep Dive: 1,3-Dipolar Cycloaddition (The "Precision" Method)
For substrates sensitive to the acidic/basic conditions of Knorr synthesis, or when 1,3-diketones are unstable, the [3+2] cycloaddition of diazo compounds (generated in situ from tosylhydrazones) with alkynes is superior.
Protocol 2: One-Pot Cu-Catalyzed Cycloaddition
Target: 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Terminal Alkynes.
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylhydrazine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Hydrazone Formation: Combine aldehyde and tosylhydrazine in dioxane. Stir at RT for 1 hour until condensation is complete (TLC check).
-
Cycloaddition: To the same vessel (do not isolate), add the alkyne, CuI, and Cs₂CO₃.
-
Heating: Seal the tube and heat to 80–100°C for 8 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.[7]
-
Purification: Concentrate and purify via flash column chromatography.
-
Yield: 75–90%. Regioselectivity: >98:2 (Steric bulk of Cu-complex directs addition).
Deep Dive: Late-Stage C-H Functionalization
Direct functionalization of the pyrazole C-4 position allows for the rapid generation of analog libraries from a single parent pyrazole.
Protocol 3: Pd-Catalyzed C-4 Arylation
Target: C-4 Arylation of 1-Methyl-1H-pyrazole.
Materials:
-
1-Methyl-1H-pyrazole (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon stream, combine pyrazole, aryl bromide, Pd(OAc)₂, Ligand, and Base in a pressure vial.
-
Solvent: Add anhydrous DMA. Cap the vial tightly.
-
Reaction: Heat to 120°C for 12–16 hours.
-
Note: The C-4 position is the most nucleophilic carbon (highest HOMO density), favoring electrophilic palladation.
-
-
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).
-
Yield: 60–85% (highly dependent on Aryl Bromide electronics).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Knorr) | Similar electronics at C1/C3 of diketone. | Switch Solvent: Use HFIP or TFE.[3] Lower Temp: Run at 0°C or RT instead of reflux. |
| "Oily" Product / No Precipitation | Product is soluble in reaction solvent. | Trituration: Evaporate solvent, add cold diethyl ether/pentane, and scratch glass to induce crystallization. |
| Hydrazine Oxidation | Hydrazines are air-sensitive (turn brown). | Use Hydrazine Hydrochloride salts + 1 equiv. NaOAc instead of free base liquid. |
| Incomplete Reaction (C-H Activation) | Catalyst poisoning or poor solubility. | Switch to XPhos-Pd-G2 precatalyst. Ensure solvent is degassed (O₂ kills active Pd species). |
Reaction Mechanism Visualization (Knorr)
The following diagram illustrates the critical bifurcation point determining regioselectivity in the Knorr synthesis.
References
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Transition-metal-catalyzed C–H functionalization of pyrazoles.[8] Organic & Biomolecular Chemistry (2020).[9][10] Retrieved from [Link]
-
National Institutes of Health (PMC). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[11] Retrieved from [Link]
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Analytical techniques for the purification of pyrazole compounds
An In-Depth Guide to the Analytical Purification of Pyrazole Compounds
Application Note & Protocols
Abstract
Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, with prominent drugs like Celecoxib underscoring their therapeutic potential.[1] The biological activity of these compounds is intrinsically linked to their purity. Impurities, such as regioisomers, unreacted starting materials, or side-products from synthesis, can confound biological assays, introduce toxicity, and impede regulatory approval.[2] This technical guide provides a comprehensive overview of the principal analytical techniques for the purification and purity assessment of pyrazole compounds, moving from classical methods to advanced chromatographic separations. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to guide researchers in developing robust, self-validating purification strategies.
The Purification Imperative: First Principles
The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is a multi-step process. For pyrazoles, which are often synthesized via condensation reactions (e.g., Knorr synthesis), the initial crude product is a heterogeneous mixture.[2][3] The choice of purification strategy is dictated by the physicochemical properties of the target pyrazole (polarity, pKa, solubility, crystallinity) and the nature of the impurities.
A general workflow begins with preliminary purification to remove bulk impurities, followed by high-resolution techniques to achieve the desired purity level, and is validated at each stage by rigorous analytical characterization.
Foundational Techniques: Work-up and Crystallization
Acid-Base Extraction
Principle: Many pyrazole scaffolds are weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom. This property can be exploited for an effective liquid-liquid extraction. By washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl), the basic pyrazole is protonated, forming a water-soluble salt that partitions into the aqueous phase. Non-basic impurities remain in the organic layer. The aqueous layer is then collected, basified (e.g., with 1M NaOH), and the neutral pyrazole is back-extracted into a fresh organic solvent.[2] This technique is exceptionally effective for removing unreacted non-basic starting materials and other neutral byproducts.
Protocol 1: Acid-Base Extraction of a Crude Pyrazole
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated pyrazole salt) into a clean flask. For thorough extraction, wash the organic layer again with 1M HCl and combine the aqueous extracts.[2]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M aqueous NaOH with stirring until the solution is basic (confirm with pH paper). The neutral pyrazole may precipitate out or remain dissolved.
-
Back-Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.[2]
Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.[1]
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Solvent Selection: In a test tube, add a small amount of crude pyrazole and a few drops of the test solvent (e.g., ethanol, methanol, ethyl acetate).[4] The compound should be largely insoluble at room temperature. Heat the mixture; the ideal solvent will fully dissolve the compound upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and stir bar) until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).[1] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.
Chromatographic Purification Techniques
When crystallization is ineffective or impurities have similar properties to the target compound, chromatography is the method of choice.
Flash Column Chromatography
Principle: This is a rapid form of preparative liquid chromatography that uses moderate pressure to force a solvent through a column packed with a solid adsorbent, typically silica gel. Separation occurs based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent).[5] Less polar compounds travel through the column faster, while more polar compounds are retained longer. It is highly effective for separating compounds with different polarities, such as removing unreacted starting materials or separating regioisomers.[2][6]
Protocol 3: Flash Chromatography on Silica Gel
-
TLC Analysis: First, analyze the crude mixture by Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). The ideal system gives the target compound an Rf value of ~0.3. A common mobile phase for pyrazoles is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Adsorb the crude pyrazole onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Carefully add the sample to the top of the packed column.
-
Elution: Apply pressure (using compressed air or a pump) and begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
For challenging separations, particularly of enantiomers, preparative HPLC and SFC are indispensable tools. Chirality is a critical factor in drug development, as enantiomers of a chiral drug can have different pharmacological and toxicological properties.[7][8]
Principle of Chiral Chromatography: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic methods. Chiral separation is achieved by using a Chiral Stationary Phase (CSP).[7][9] CSPs create a transient diastereomeric complex with the enantiomers, leading to different interaction energies and, consequently, different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for pyrazole separations.[7][9][10]
Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatographic technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic co-solvent like methanol.[11][12] Compared to HPLC, SFC offers significant advantages, including faster separations, reduced organic solvent consumption, and quicker post-purification evaporation times due to the volatility of CO₂.[13][14] It has become a preferred method for both analytical and preparative chiral separations in the pharmaceutical industry.[15][16]
Protocol 4: Chiral SFC Method Development for a Pyrazole Intermediate
-
Column and Co-solvent Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® series) with a primary co-solvent (e.g., methanol) to identify a column that provides baseline separation of the enantiomers.[15]
-
Optimization of Mobile Phase: Once a suitable column is identified, optimize the separation by adjusting the percentage of the co-solvent. A higher percentage of co-solvent generally reduces retention time.
-
Parameter Adjustment: Fine-tune other parameters such as back pressure, column temperature, and flow rate to maximize resolution and improve peak shape.[11]
-
Scale-Up: Once an analytical method is optimized, it can be scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume to isolate larger quantities of each enantiomer.
| Parameter | Typical Value for Chiral SFC | Rationale |
| Chromatographic Column | Chiralpak IA, IB, IC, etc. | Polysaccharide-based CSPs are effective for a wide range of chiral compounds.[7][15] |
| Mobile Phase | CO₂ / Methanol (e.g., 75:25, v/v) | CO₂ is the primary mobile phase; methanol is a polar modifier to adjust retention.[11] |
| Flow Rate | 2.0 - 5.0 mL/min (analytical) | Higher flow rates are possible due to the low viscosity of supercritical CO₂.[14] |
| Column Temperature | 35 - 40 °C | Affects solvent density and viscosity, influencing selectivity and efficiency.[11] |
| Back Pressure | 100 - 200 bar (1500-3000 psi) | Maintains the CO₂ in a supercritical state.[11] |
Purity Assessment and Structural Confirmation
Purification must be verified using analytical techniques. The purity of the final compound should be assessed, and its chemical structure confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation. ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities, even at low levels.[17][18] For N-unsubstituted pyrazoles, be aware of annular tautomerism, which can lead to complex or broadened spectra; variable-temperature NMR can help clarify these dynamics.[19][20]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[17] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for identifying volatile byproducts.[2]
-
HPLC/SFC Analysis: An analytical chromatogram of the final product should show a single, sharp peak, indicating high purity. Chiral methods will confirm the enantiomeric excess (ee) of a resolved enantiomer.
-
Melting Point: A sharp melting point range is a classic indicator of a pure crystalline compound.[1]
Conclusion
The purification of pyrazole compounds is a critical step in chemical synthesis and drug development. A systematic approach, beginning with simple, effective techniques like acid-base extraction and recrystallization, can significantly reduce the impurity load. For achieving high purity and resolving enantiomers, modern chromatographic methods, particularly the efficient and environmentally friendly Supercritical Fluid Chromatography, are indispensable. Each purification step must be guided and validated by appropriate analytical techniques to ensure the final compound meets the stringent purity requirements for its intended application.
References
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JETIR (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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El-Kashef, H. et al. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2. Taylor & Francis Online. Available at: [Link]
-
ResearchGate (2016). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. Available at: [Link]
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Taylor & Francis Online (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Available at: [Link]
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Al-Majid, A. M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
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Baran, P. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
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MDPI (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
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Supporting Information (n.d.). Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available at: [Link]
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-
MDPI (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]
-
ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]
-
National Center for Biotechnology Information (2017). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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IJRPR (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Research and Publication and Reviews. Available at: [Link]
- Google Patents (2011). DE102009060150A1 - Process for the purification of pyrazoles.
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Indian Academy of Sciences (2014). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. Journal of Chemical Sciences. Available at: [Link]
-
IJTSRD (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Intech Analytical Instruments (n.d.). Supercritical Fluid Chromatography. Available at: [Link]
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Waters Corporation (2020). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]
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Connect Journals (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
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Research Journal of Science and Technology (2022). Recent Advances in Supercritical Fluid Chromatography. Available at: [Link]
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ResearchGate (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
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The Versatility of Pyrazole Derivatives as Ligands in Coordination Chemistry: Application Notes and Protocols
Introduction: The Enduring Appeal of Pyrazole Ligands
For decades, the humble pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has captivated the imagination of coordination chemists.[1][2][3] Its remarkable versatility, stemming from a unique combination of electronic and steric tunability, has established pyrazole and its derivatives as indispensable building blocks in the design of functional metal complexes.[1][4][5] These ligands have proven instrumental in a vast array of applications, from homogeneous catalysis and materials science to the intricate modeling of bioinorganic systems.[1][4][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of pyrazole derivatives as ligands, complete with detailed application notes and validated experimental protocols.
The significance of pyrazole-based ligands lies in their adaptable coordination behavior. They can act as monodentate, bidentate, or bridging ligands, facilitating the construction of a diverse range of coordination compounds, from simple mononuclear species to complex polynuclear assemblies and metal-organic frameworks (MOFs).[4][5][8] Furthermore, the ease of substitution on the pyrazole ring allows for the fine-tuning of the ligand's steric and electronic properties, which in turn dictates the geometry, stability, and reactivity of the resulting metal complex.[4][9]
This document will explore the synthesis of various classes of pyrazole-based ligands, the subsequent preparation of their metal complexes, and the essential characterization techniques required to elucidate their structures and properties. Finally, we will delve into specific applications, providing practical insights and protocols to empower researchers in their scientific endeavors.
PART 1: Ligand Synthesis - The Foundation of Innovation
The journey to a functional metal complex begins with the synthesis of the organic ligand. The choice of synthetic route is dictated by the desired substitution pattern and overall ligand architecture.
General Synthesis of Substituted Pyrazoles
A common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] This approach allows for the introduction of a wide variety of substituents at the 3, 4, and 5-positions of the pyrazole ring.
Protocol 1: Synthesis of 3,5-Disubstituted-1H-pyrazole
-
Rationale: This protocol describes a fundamental and widely applicable method for creating the pyrazole ring, which serves as the basic building block for more complex ligands. The choice of the 1,3-dicarbonyl compound and the hydrazine derivative directly determines the substituents on the final pyrazole.
-
Materials:
-
1,3-Diketone (e.g., acetylacetone for 3,5-dimethylpyrazole)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid (as solvent)
-
-
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Synthesis of "Scorpionate" Ligands: A Class of Their Own
Among the most celebrated pyrazole-based ligands are the "scorpionates," a class of tridentate ligands that bind to a metal center in a facial manner, reminiscent of a scorpion's grasp.[11][12] The archetypal scorpionate ligands are the hydrotris(pyrazolyl)borates (Tp ligands), first reported by Swiatoslaw Trofimenko.[11]
Protocol 2: Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp)
-
Rationale: The Tp ligand is a cornerstone of coordination chemistry, providing a stable and sterically tunable platform for a wide range of metal ions. This protocol outlines the classic synthesis of the potassium salt of the parent Tp ligand.
-
Materials:
-
Pyrazole
-
Potassium borohydride (KBH₄)
-
Anhydrous, high-boiling solvent (e.g., mineral oil or toluene)
-
-
Procedure:
-
Caution: This reaction evolves hydrogen gas and should be performed in a well-ventilated fume hood.
-
Combine pyrazole (excess, typically 3-4 equivalents) and potassium borohydride (1 equivalent) in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Carefully heat the mixture under a nitrogen atmosphere. The reaction is typically carried out at a temperature between 180-200 °C.
-
The reaction progress is monitored by the evolution of hydrogen gas. The reaction is complete when the gas evolution ceases (typically after several hours).
-
Cool the reaction mixture to room temperature.
-
The solid product is then triturated with a suitable solvent (e.g., hexane) to remove excess pyrazole and the high-boiling solvent.
-
The resulting white solid is collected by filtration, washed with hexane, and dried under vacuum. The product is typically used without further purification.
-
Synthesis of Pincer Ligands: Precision and Control
Pincer ligands are another important class of tridentate ligands that coordinate to a metal center in a meridional fashion. Pyrazole moieties are often incorporated into the arms of pincer ligands, offering a combination of steric bulk and electronic tunability.[1][13]
Protocol 3: Synthesis of a Pyrazole-Based NNN Pincer Ligand
-
Rationale: Pincer ligands offer a rigid coordination environment, which is highly desirable in catalytic applications. This protocol provides a general two-step approach for the synthesis of an NNN-type pincer ligand incorporating pyrazole units.
-
Materials:
-
2,6-Dibromopyridine
-
Substituted pyrazole (2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
Step 1: Suzuki or Buchwald-Hartwig Cross-Coupling.
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine (1 equivalent), the substituted pyrazole (2.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 3 equivalents).
-
Add the anhydrous solvent and heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield the desired pincer ligand.
-
PART 2: Synthesis of Metal Complexes
The coordination of a pyrazole-based ligand to a metal center is typically a straightforward process, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 4: General Synthesis of a Pyrazole-Metal Complex
-
Rationale: This protocol provides a versatile starting point for the synthesis of a wide variety of metal complexes with pyrazole-based ligands. The choice of metal salt and solvent is crucial and will depend on the specific ligand and desired complex.
-
Materials:
-
Procedure:
-
Dissolve the pyrazole-based ligand in the chosen solvent in a reaction vessel.
-
In a separate vessel, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring. The stoichiometry of the reactants will determine the final metal-to-ligand ratio in the complex.[10]
-
The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. The reaction time can vary from a few minutes to several hours.[16]
-
The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation, vapor diffusion, or layering techniques.[14][16]
-
PART 3: Characterization Techniques
A thorough characterization of both the ligand and the resulting metal complex is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Obtained | Reference |
| ¹H and ¹³C NMR Spectroscopy | Provides information about the structure and purity of the diamagnetic ligand and complex. | [10][13] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups and can indicate coordination of the ligand to the metal center through shifts in vibrational frequencies. | [10] |
| Mass Spectrometry (MS) | Determines the molecular weight of the ligand and complex, confirming their composition. | [10][15] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be used to infer its geometry and study its photophysical properties. | [10][17] |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the compound, which is crucial for confirming its empirical formula. | [10] |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry. | [13][18] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can be used to identify the presence of coordinated or lattice solvent molecules. | [10][19] |
| Magnetic Susceptibility | Measures the magnetic properties of paramagnetic complexes, providing information about the number of unpaired electrons and the electronic configuration of the metal center. | [20][21] |
PART 4: Applications of Pyrazole-Based Metal Complexes
The diverse structural and electronic properties of pyrazole-based metal complexes have led to their application in a wide range of fields.
Homogeneous Catalysis
Pyrazole-based ligands have been extensively used to support a variety of metal catalysts for organic transformations. The ability to tune the steric and electronic environment around the metal center allows for the optimization of catalytic activity and selectivity.[4][7][22]
Application Example: Palladium-Catalyzed Cross-Coupling Reactions
-
Rationale: Pyrazole-based ligands can stabilize palladium catalysts, enhancing their efficiency in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck reactions.[4] The electron-donating nature of the pyrazole ring can facilitate the oxidative addition step in the catalytic cycle.
Workflow: Catalytic Activity Screening
Caption: Workflow for screening the catalytic activity of pyrazole-ligated palladium complexes in cross-coupling reactions.
Bioinorganic Chemistry and Drug Development
The structural motifs found in pyrazole-based complexes often mimic the active sites of metalloenzymes, making them valuable tools for studying biological processes.[1] Furthermore, the biological activity of pyrazole derivatives themselves, including antimicrobial, anti-inflammatory, and anticancer properties, has spurred the development of metal-based drugs incorporating these ligands.[2][6][23]
Application Example: Anticancer Activity Screening
-
Rationale: Pyrazole-metal complexes can exhibit cytotoxic activity against cancer cell lines through various mechanisms, including DNA binding and cleavage, and inhibition of key enzymes.[16] Screening these complexes for their anticancer potential is a crucial step in the drug discovery process.
Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for evaluating the in vitro cytotoxicity of pyrazole-metal complexes using the MTT assay.
Conclusion
The field of coordination chemistry continues to be enriched by the remarkable versatility of pyrazole-based ligands. Their ease of synthesis, tunable properties, and diverse coordination modes have solidified their position as privileged scaffolds for the construction of functional metal complexes. From advancing catalytic methodologies to exploring new frontiers in medicinal chemistry, the applications of pyrazole derivatives are vast and ever-expanding. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers, empowering them to harness the full potential of these fascinating molecules in their scientific pursuits.
References
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Investigating the Anti-inflammatory Properties of Pyrazole Compounds: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of pyrazole compounds. Pyrazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, with prominent members like celecoxib demonstrating significant therapeutic success as selective anti-inflammatory agents.[1][2] This guide offers detailed protocols for key in vitro and in vivo assays, explains the underlying scientific principles, and provides a framework for interpreting the generated data.
The Scientific Rationale: Why Pyrazoles?
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] While a crucial component of the innate immune system, chronic or dysregulated inflammation underpins a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2]
A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, potent lipid mediators of inflammation and pain.[1][3][4] This conversion is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and mediating platelet aggregation.[1]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[1][2][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[2][4] While effective in reducing inflammation, their inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[2]
The pyrazole scaffold has proven to be a privileged structure in the development of selective COX-2 inhibitors.[1][2] The diaryl-substituted pyrazole core, a hallmark of this class of compounds, allows for specific interactions with the active site of the COX-2 enzyme. For instance, the sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the COX-2 active site, a feature absent in COX-1, thereby conferring its selectivity.[1][3][4] By selectively inhibiting COX-2, these compounds can effectively reduce inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
Beyond COX-2, emerging research suggests that pyrazole derivatives may exert their anti-inflammatory effects through the modulation of other key inflammatory pathways, including:
-
5-Lipoxygenase (5-LOX): Inhibition of this enzyme reduces the production of leukotrienes, another class of pro-inflammatory mediators.[2]
-
Nuclear Factor-kappa B (NF-κB): This transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[2][5]
-
Pro-inflammatory Cytokines: Pyrazole compounds have been shown to suppress the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]
This multi-faceted mechanism of action makes the pyrazole scaffold a highly attractive starting point for the development of novel anti-inflammatory therapeutics.
Experimental Design: A Multi-tiered Approach to Evaluation
A robust investigation into the anti-inflammatory properties of novel pyrazole compounds requires a multi-tiered approach, progressing from in vitro enzymatic and cell-based assays to in vivo models of inflammation. This staged approach allows for the efficient screening and characterization of compounds, providing a comprehensive understanding of their potency, selectivity, and efficacy.
Figure 1: A tiered approach to evaluating pyrazole compounds.
In Vitro Evaluation: From Enzyme to Cell
In vitro assays provide the foundational data on a compound's mechanism of action, potency, and selectivity.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of the IC50 value for COX-1 to that for COX-2, is a critical parameter for identifying COX-2 selective inhibitors.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test pyrazole compounds
-
Reference compounds (e.g., Celecoxib, a selective COX-2 inhibitor; Indomethacin, a non-selective COX inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test pyrazole compounds and reference standards in DMSO.
-
Create a series of dilutions to achieve a range of final assay concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution.
-
Add the diluted test compound or reference standard to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 25°C for 5 minutes.
-
-
Detection:
-
Add the colorimetric substrate solution to each well. This substrate is oxidized by the peroxidase activity of COX, resulting in a color change.
-
Incubate for 5-10 minutes at 25°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as follows: SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2 inhibition.
Table 1: Representative COX Inhibition Data for Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib (Reference) | >10 | 0.05 | >200 |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.07 |
| Pyrazole A | 8.5 | 0.15 | 56.7 |
| Pyrazole B | 15.2 | 0.08 | 190.0 |
| Pyrazole C | 2.1 | 1.8 | 1.17 |
Note: The data presented are hypothetical and for illustrative purposes.
Protocol: LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of key pro-inflammatory mediators in a relevant cellular context. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds
-
Reference compound (e.g., Dexamethasone)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α, IL-6, and PGE2
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test pyrazole compounds or reference standard for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Measurement of Cytokines and Prostaglandins:
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Data Analysis:
-
Quantify the concentration of NO, TNF-α, IL-6, and PGE2 in the culture supernatants.
-
Calculate the percentage of inhibition of each mediator by the test compounds compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of each mediator.
Figure 2: Signaling pathway of LPS-induced inflammation in macrophages.
In Vivo Evaluation: Assessing Efficacy in a Living System
In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[11][12][13]
Protocol: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation in vivo. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by swelling (edema).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (lambda, Type IV)
-
Test pyrazole compounds
-
Reference compound (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-n: Test pyrazole compounds at various doses (p.o.)
-
-
-
Baseline Measurement and Dosing:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Administer the vehicle, reference drug, or test compound by oral gavage.
-
-
Induction of Inflammation:
-
One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).
-
Data Analysis:
-
Calculate the paw edema (in mL) at each time point: Edema = Vt - V0
-
Calculate the percentage of inhibition of edema for each treatment group relative to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Table 2: Representative Data from Carrageenan-Induced Paw Edema Assay
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| Pyrazole A | 25 | 0.65 ± 0.04 | 23.5 |
| Pyrazole B | 25 | 0.42 ± 0.03 | 50.6 |
*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle control group. Note: The data presented are hypothetical and for illustrative purposes.
Conclusion and Future Directions
The protocols and application notes provided in this document offer a comprehensive framework for the systematic investigation of the anti-inflammatory properties of novel pyrazole compounds. By following this multi-tiered approach, researchers can effectively characterize the potency, selectivity, and in vivo efficacy of their compounds.
Future investigations could explore the chronic anti-inflammatory effects of promising pyrazole derivatives in models such as adjuvant-induced arthritis. Furthermore, detailed mechanistic studies, including the evaluation of effects on the NF-κB signaling pathway and a broader range of cytokines and chemokines, will provide a more complete understanding of the therapeutic potential of this important class of compounds. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
-
News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
-
Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Royal Society of Chemistry. [Link]
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]
-
National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
-
ResearchGate. (2015, January 15). What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells?. [Link]
-
National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
National Center for Biotechnology Information. (n.d.). The effect of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β and IL-6 on chorioamnion secretion of prostaglandins (PG)F. [Link]
-
ResearchGate. (2014, August 1). How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry?. [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
-
Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. [Link]
-
National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]
-
National Center for Biotechnology Information. (2020, October 23). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. [Link]
-
Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
Welcome to the technical support guide for the synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this and related N-hydroxy pyrazole compounds. Recognizing that this specific synthesis may not be widely documented, this guide provides a robust, proposed synthetic strategy based on established chemical principles, alongside comprehensive troubleshooting and frequently asked questions to navigate the challenges you may encounter.
Our approach is grounded in the well-established Knorr pyrazole synthesis and related cyclocondensation reactions, which are foundational methods for creating the pyrazole core.[1][2] We will focus on the reaction of a suitable 1,3-dicarbonyl precursor with hydroxylamine.
Proposed Synthetic Pathway & Core Protocol
The most chemically sound and direct approach to synthesizing 1-Hydroxy-3-(2-nitrophenyl)pyrazole involves a cyclocondensation reaction between a 1,3-dicarbonyl compound bearing a 2-nitrophenyl group and hydroxylamine hydrochloride. The key precursor is 1-(2-nitrophenyl)butane-1,3-dione.
Diagram of Proposed Synthetic Workflow
Caption: Overall workflow for the proposed synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Detailed Experimental Protocol
This protocol is a self-validating system, including steps for purification and confirmation of the final product.
Part 1: Synthesis of 1-(2-nitrophenyl)butane-1,3-dione (Precursor)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.1 equivalents) to dry ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To this solution, add 2'-nitroacetophenone (1.0 equivalent) followed by the dropwise addition of ethyl acetate (1.5 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute HCl until the pH is ~4-5.
-
Isolation: The precipitated solid (the 1,3-dione) is collected by vacuum filtration, washed with cold water, and dried. This precursor can be used in the next step, with or without further purification by recrystallization from ethanol.
Part 2: Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
-
Setup: In a 100 mL round-bottom flask, dissolve the 1-(2-nitrophenyl)butane-1,3-dione (1.0 equivalent) in ethanol (30 mL).
-
Addition of Reagent: Add hydroxylamine hydrochloride (1.2 equivalents) and a mild base such as sodium acetate (1.5 equivalents) to the solution. The base neutralizes the HCl released, facilitating the reaction.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration. The primary methods for purification are recrystallization or column chromatography. For recrystallization, ethanol/water or ethyl acetate/hexane solvent systems are often effective.[4] For column chromatography, use a silica gel stationary phase with a gradient elution of ethyl acetate in hexane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My yield is very low or I obtained no product. What went wrong?
Possible Cause 1: Ineffective Cyclocondensation. The cyclization of the 1,3-dicarbonyl with hydroxylamine is pH-sensitive. If the medium is too acidic, the hydroxylamine nucleophilicity is reduced. If it's too basic, side reactions can occur.
-
Solution: Ensure you are using a mild base like sodium acetate or pyridine to buffer the reaction. The use of hydroxylamine hydrochloride without a base will create an acidic environment (from released HCl) that can hinder the reaction.
Possible Cause 2: Poor Quality of Starting Materials. The 1,3-dione precursor can exist in keto-enol tautomeric forms and may be unstable over long-term storage. Hydroxylamine can also degrade.
-
Solution: It is best to use the 1,3-dione precursor shortly after its synthesis. Ensure the hydroxylamine hydrochloride is dry and has been stored properly.
Possible Cause 3: Inappropriate Reaction Temperature or Time. While some pyrazole syntheses proceed at room temperature, this particular reaction may require heat to overcome the activation energy for cyclization and subsequent dehydration.
-
Solution: If stirring at room temperature shows little to no product formation after several hours (monitored by TLC), gradually increase the temperature to reflux. Ensure the reaction is run for a sufficient duration (3-8 hours is typical).[3]
Q2: I have multiple spots on my TLC plate, suggesting a mixture of products. What are they and how can I avoid them?
Possible Cause 1: Regioisomer Formation. The reaction of an unsymmetrical 1,3-dione with a substituted hydrazine (or hydroxylamine) can lead to two different regioisomers. In this case, you could form both 1-Hydroxy-3-(2-nitrophenyl)pyrazole and 1-Hydroxy-5-(2-nitrophenyl)pyrazole.
-
Explanation & Solution: The regioselectivity is often dictated by the difference in reactivity between the two carbonyl groups. The carbonyl adjacent to the nitrophenyl ring is sterically hindered and electronically deactivated, making the other carbonyl more susceptible to initial nucleophilic attack. This should favor the desired 3-(2-nitrophenyl) isomer. To improve selectivity, maintain a neutral to slightly acidic pH, which can enhance the difference in carbonyl reactivity.
-
Separation: If isomers do form, they can typically be separated using column chromatography due to differences in polarity.
Mechanism of Isomer Formation
Caption: Potential reaction pathways leading to the formation of regioisomers.
Possible Cause 2: Side Reactions. Hydroxylamine can react with single carbonyls to form oximes, or other condensation byproducts may form.
-
Solution: Use a slight excess of hydroxylamine (1.1-1.2 equivalents) to ensure the dicarbonyl compound is fully consumed in the cyclization reaction. Overly harsh conditions (very high temperatures or strong bases) can promote side reactions; stick to reflux in ethanol with a mild base.
Q3: I'm having trouble purifying the final product. It's an oil or won't crystallize.
Possible Cause 1: Residual Impurities. Small amounts of starting material, solvent, or side products can act as impurities that inhibit crystallization.
-
Solution: First, ensure the crude product is thoroughly dried to remove residual solvent. If it's an oil, attempt purification via column chromatography on silica gel. This is often the most effective method for separating the desired product from closely related impurities.
Possible Cause 2: Incorrect Crystallization Solvent. Not all compounds crystallize easily from common solvents.
-
Solution: A systematic approach to finding a good recrystallization solvent is necessary. Start with common solvents like ethanol, isopropanol, or ethyl acetate. If the compound is too soluble, add a "poor" solvent (like water or hexanes) dropwise to the hot solution until turbidity appears, then allow it to cool slowly.[4]
Possible Cause 3: Product is an Acidic Salt. If purification involves acid, the hydroxyl group on the pyrazole can be protonated, forming a salt which may have very different solubility properties.
-
Solution: The product can be intentionally converted into a salt by treating it with an acid, which can sometimes aid in crystallization and purification.[5] The free base can then be regenerated by treatment with a mild base.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this synthesis? The reaction follows a nucleophilic addition-elimination pathway, culminating in a cyclization and dehydration to form the aromatic pyrazole ring.
Q2: How can I be certain I have synthesized the correct compound? Structural confirmation requires standard analytical techniques:
-
¹H NMR: Expect to see aromatic protons from the nitrophenyl group, a characteristic singlet for the proton at the C4 position of the pyrazole ring, and potentially a broad singlet for the N-OH proton.
-
¹³C NMR: Will show distinct signals for the carbons in the pyrazole ring and the nitrophenyl substituent.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the -NO₂ group (around 1520 and 1340 cm⁻¹), C=N stretching of the pyrazole ring, and a broad O-H stretch.
Q3: Are there any alternative synthetic routes? Yes, other methods for pyrazole synthesis exist, although they may be more complex. These include:
-
1,3-Dipolar Cycloaddition: Reactions of nitrile imines or diazo compounds with suitable alkynes can form the pyrazole ring.[6]
-
Multicomponent Reactions: One-pot reactions involving an aldehyde, an active methylene compound, and hydrazine (or in this case, hydroxylamine) can be used, often under catalytic conditions.[7]
Q4: What are the key safety precautions for this synthesis?
-
Nitroaromatic Compounds: 2'-nitroacetophenone and the final product are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid skin contact.
-
Hydroxylamine: Hydroxylamine and its salts can be unstable, especially at elevated temperatures. Avoid heating it as a dry solid.
-
Reagents: Sodium ethoxide is highly basic and moisture-sensitive. All solvents are flammable.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Data Summary Table
The following table summarizes the key reaction parameters and their expected impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Expected Impact |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Base | Sodium Acetate | Neutralizes HCl from hydroxylamine hydrochloride, maintaining optimal pH for cyclization. |
| Temperature | Reflux (~78 °C in EtOH) | Provides sufficient energy for cyclization and dehydration without promoting excessive side reactions. |
| Stoichiometry | 1.2 eq. Hydroxylamine HCl | A slight excess ensures complete conversion of the limiting 1,3-dione precursor. |
| Reaction Time | 3-8 hours | Typically sufficient for completion; should be monitored by TLC. |
References
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]
- Al-Amiery, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
Steblyanko, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6610. Available at: [Link]
- Patel, N. B., & Nanda, D. (2012). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 4(1), 219-224.
-
Kaur, H., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(11), 18858-18877. Available at: [Link]
-
Carrasco, H., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2862. Available at: [Link]
- Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
ResearchGate. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles.... Available at: [Link]
- Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)
-
de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives.... Molecules, 26(11), 3354. Available at: [Link]
-
Steblyanko, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
- Wang, G., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Jorgensen, W. L., et al. (2019). Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor.
-
Gouda, M. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4201. Available at: [Link]
- Semantic Scholar. (2023).
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
- Singh, S., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
-
Quiroga, J., & Trilleras, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4731. Available at: [Link]
-
RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles : r/OrganicChemistry. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Troubleshooting common issues in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazole derivatives. The content herein is structured to provide not only solutions but also a deeper understanding of the underlying chemical principles governing these reactions.
Troubleshooting Guide
This section addresses specific, frequently encountered issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Issue 1: Low Yields & Poor Conversion
Q1: My pyrazole synthesis is resulting in a low yield or incomplete conversion. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyrazole synthesis, often stemming from several interconnected factors related to starting materials, reaction conditions, and intermediate stability. Understanding these can guide effective troubleshooting.
Causality and Key Considerations:
-
Purity of Starting Materials: The purity of your reagents, particularly the 1,3-dicarbonyl compound (or its equivalent) and the hydrazine derivative, is paramount. Impurities can introduce side reactions, inhibit catalysts, or alter the reaction pH, all of which can drastically reduce yields.[1][2] Hydrazine and its derivatives can also degrade over time; using a freshly opened or purified source is recommended.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or NMP have demonstrated superior results in certain cases, especially for cyclocondensation of aryl hydrazines with 1,3-diketones.[2]
-
Temperature: Temperature affects both the reaction rate and the stability of reactants and products.[3] While heating can drive the reaction to completion, excessive temperatures may lead to degradation.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1][2]
-
Catalyst: Many pyrazole syntheses are acid-catalyzed.[4] The reaction's success can be highly dependent on the choice and concentration of the acid. In some modern protocols, catalysts like nano-ZnO have been used effectively.[2]
-
-
Stable Intermediates: The reaction between a 1,3-dicarbonyl and a hydrazine proceeds through a hydrazone intermediate.[1][5] If this intermediate is particularly stable, it may be reluctant to cyclize. Adjusting conditions to favor cyclization, such as increasing the temperature or changing the solvent, may be necessary.[1]
Troubleshooting Workflow for Low Yields
Issue 2: Poor Regioselectivity
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the outcome?
A2: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[6] The regioselectivity is determined by which of the two non-equivalent carbonyl carbons is attacked first by the substituted hydrazine.[3][6] Fortunately, this outcome can be influenced by several factors.
Causality and Key Considerations:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. An electron-withdrawing group will activate the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3][6]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will sterically hinder the approach to the nearest carbonyl group, directing the nucleophilic attack to the less hindered site.[3][6]
-
Reaction pH: The acidity or basicity of the reaction medium is often a critical determinant.[3][7]
-
Solvent Choice: The solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to more conventional solvents like ethanol.[3][7]
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 | [3] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >95:5 | [3][7] |
| 1-(Trifluoromethyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 75:25 | [3] |
| 1-(Trifluoromethyl)-1,3-butanedione | Phenylhydrazine | HFIP | >95:5 | [3] |
Note: Isomer A corresponds to attack at the carbonyl adjacent to the phenyl or trifluoromethyl group. HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Experimental Protocol for Improved Regioselectivity
This protocol utilizes a fluorinated solvent to enhance regiocontrol.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equivalent) in HFIP to create a 0.2 M solution.[6]
-
Hydrazine Addition: To this stirring solution, add the substituted hydrazine (1.1 equivalents) dropwise at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature, monitoring its progress by TLC until the starting material is consumed (typically 1-4 hours).[7]
-
Work-up: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude residue via silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent.[6]
-
Characterization: Confirm the structure and regiochemistry of the final product using NMR spectroscopy, particularly 2D NMR techniques like NOESY, which is the definitive method for assigning regiochemistry.[6]
Issue 3: Purification Challenges
Q3: I am struggling to purify my pyrazole product. It is poorly soluble or streaks on my chromatography column. What are the best practices?
A3: Purification can be complicated by the physical properties of the pyrazole product, such as poor solubility or its basic nature. A systematic approach to purification is key.
Causality and Key Considerations:
-
Solubility: Pyrazole derivatives can have limited solubility in common organic solvents, making both chromatography and recrystallization challenging.[8]
-
Basicity: Pyrazoles are weakly basic compounds.[8] This basicity can cause strong interactions with the acidic silica gel used in column chromatography, leading to streaking, poor separation, and low recovery.
-
Residual Starting Materials: Unreacted hydrazine can be difficult to remove due to its high boiling point and polarity.
Purification Strategies:
-
Acid-Base Extraction: This technique leverages the basicity of the pyrazole ring.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[8]
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add a base (e.g., 1M NaOH) to the aqueous layer until it is basic. The deprotonated pyrazole product will precipitate.[8]
-
Collect the solid by filtration or extract it back into an organic solvent.
-
-
Column Chromatography Modifications:
-
Deactivate Silica: For basic pyrazoles, pre-treating the silica gel with a base can prevent strong binding. This is done by flushing the packed column with an eluent containing a small amount of triethylamine (e.g., 1-2%) before loading the sample.[8]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like neutral alumina.[8]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
If impurities are present, you may add charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[9]
-
Purification Decision Tree
Frequently Asked Questions (FAQs)
Q: What is the most common method for pyrazole synthesis? A: The most widely used and classic method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or β-ketonitrile) and a hydrazine derivative.[1][5][10][11]
Q: Can I use a microwave reactor to improve my pyrazole synthesis? A: Yes, microwave-assisted organic synthesis (MAOS) has become a powerful tool for pyrazole synthesis. It often leads to dramatic reductions in reaction times (from hours to minutes) and improved yields compared to conventional heating methods.[12][13][14] This is due to the efficient and direct heating of the reaction mixture.[12]
Q: Are there any specific safety precautions for working with hydrazines? A: Absolutely. Hydrazines are toxic and should always be handled in a well-ventilated fume hood.[15] Anhydrous hydrazine is extremely reactive with oxidizing agents and can be flammable.[15][16] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, an apron or lab coat, and butyl rubber gloves.[16] Be aware that mixtures of hydrazine vapor in air can be flammable.[16] For spills or waste, dilute solutions can be neutralized with oxidizers like sodium hypochlorite (bleach) or hydrogen peroxide.[17]
References
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Knorr Pyrazole Synthesis. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available at: [Link]
-
Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. Available at: [Link]
-
Safety and Handling of Hydrazine. DTIC. Available at: [Link]
- Method of preparation of the pyrazoles. Google Patents.
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
- Process for the purification of pyrazoles. Google Patents.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]
-
1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Available at: [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. Available at: [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
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Optimization of reaction conditions for Vilsmeier-Haack cyclization
Technical Support Center: Vilsmeier-Haack Cyclization Optimization
Role: Senior Application Scientist Status: Active System: Vilsmeier-Haack Reagent (VHR) & Heterocycle Synthesis
Introduction
Welcome to the Vilsmeier-Haack (VH) technical support hub. While often treated as a standard formylation, the VH Cyclization (e.g., converting acetanilides to 2-chloro-3-formylquinolines) is a distinct, multi-step cascade requiring precise kinetic control.
This guide moves beyond textbook definitions to address the "hidden" variables—thermal history, reagent aging, and hydrolysis dynamics—that determine whether you get a crystalline solid or "Vilsmeier tar."
Module 1: Critical Safety & Reagent Preparation
"The reaction turned black and exothermed violently."
Diagnosis: Thermal Runaway / VHR Decomposition. The Vilsmeier reagent (chloroiminium salt) is thermally unstable.[1][2] If generated too fast or without adequate solvent, it can decompose autocatalytically, releasing gases (CO, CO2, HCl) and heat.
The "Fresh is Best" Protocol: Never store VHR. Generate it in situ immediately before use.
Step-by-Step VHR Generation:
-
Inert Atmosphere: Flame-dry a 3-neck flask; flush with Ar/N2.
-
Solvent: Add anhydrous DMF (Dimethylformamide). Note: DMF acts as both reagent and solvent.
-
Cryogenic Control: Cool to 0–5 °C (Ice/Salt bath).
-
Addition: Add POCl3 (Phosphoryl chloride) dropwise via a pressure-equalizing addition funnel.
-
Rate: Maintain internal temp < 10 °C.[1]
-
Observation: The solution should turn pale yellow. A pink or deep red color indicates moisture contamination or thermal degradation—ABORT and restart with fresh reagents.
-
-
Maturation: Stir at 0 °C for 30 mins to ensure complete formation of the chloroiminium salt before adding your substrate.
Safety Warning: Do not scale up (>10g) without a reaction calorimeter assessment. The decomposition onset can be as low as 50 °C for concentrated VHR [1].
Module 2: Reaction Optimization & Stoichiometry
"I have starting material left, but adding more POCl3 increases impurities."
Diagnosis: Kinetic vs. Thermodynamic Mismatch. In cyclization (e.g., Meth-Cohn quinoline synthesis), the VHR serves two roles: transforming the amide to an imidoyl chloride and formylating the alkene. This requires a higher stoichiometry than simple formylation.
Optimization Matrix:
| Variable | Standard Formylation | VH Cyclization (Quinoline/Chromone) | Impact of Deviation |
| POCl3 Equivalents | 1.1 – 1.5 eq | 2.5 – 7.0 eq | Too Low: Incomplete cyclization (stops at imidoyl chloride). Too High: Polychlorination or polymerization. |
| Temperature | 0 °C | 0 °C | Too Low: No cyclization. Too High: Tar formation. |
| Time | 1 – 4 hours | 4 – 16 hours | Cyclization is the rate-determining step. |
| Solvent | DMF (Neat) or DCM | DMF (Neat) | DCM often boils before cyclization temp is reached. |
Application Scientist Note: If yield is low (<40%), do not just add more POCl3. Instead, check the Temperature Ramp .
-
Protocol: Add substrate at 0 °C. Warm to RT for 1 hour (Imidoyl chloride formation). Then heat to 85 °C (Formylation/Cyclization). This "staged" heating prevents decomposition of the sensitive intermediates.
Module 3: Mechanistic Pathway (Visualization)
Understanding the intermediate states is vital for troubleshooting. The diagram below illustrates the Meth-Cohn Quinoline Synthesis pathway.
Caption: Step-wise transformation in Vilsmeier-Haack cyclization. Note the requirement for multiple equivalents of VHR for both activation and formylation steps.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture became a solid block (The "Lollipop" Effect). How do I recover it?
-
Cause: Use of neat DMF with high substrate concentration leads to precipitation of the iminium salt, which prevents stirring and heat transfer.
-
Fix:
-
Use 5–10 volumes of DMF relative to substrate.
-
If solidification occurs, add anhydrous 1,2-dichloroethane (DCE) as a co-solvent. It solubilizes the salt without interfering with the mechanism.
-
Q2: I see multiple spots on TLC. Is regioselectivity an issue?
-
Analysis: Yes. If your aromatic ring has meta-substituents, cyclization can occur at two positions (ortho or para to the substituent).
-
Solution:
-
Steric Control: Switch the amide source. Replace DMF with N-methylformanilide (MFA) . The bulky phenyl group on the reagent increases steric hindrance, often favoring the less hindered isomer [2].
-
Q3: The yield is low, and the product is an oil/emulsion.
-
Cause: Incomplete hydrolysis. The species existing at the end of heating is a stable iminium salt, not the aldehyde. It requires water to break down.
-
Fix:
-
Pour the reaction mixture into ice-water .
-
Stir vigorously for 30–60 minutes .
-
Adjust pH to 7–8 using Sodium Acetate or NaHCO3. Do not use strong NaOH, as it can hydrolyze the chloro-group on the quinoline ring to a hydroxyl group (2-hydroxyquinoline).
-
Module 5: Workup & Isolation Protocol
Standardized for 10 mmol scale.
-
Quenching:
-
Prepare a beaker with 50g crushed ice.
-
Pour the reaction mixture (while still warm, ~40 °C) slowly onto the ice with rapid stirring. Caution: Exothermic.[1]
-
-
Hydrolysis:
-
Stir the aqueous slurry for 30 mins. The iminium salt must hydrolyze to release dimethylamine.
-
-
Neutralization:
-
Add saturated Sodium Acetate (aq) dropwise until pH ~7. Avoid "overshoot" to high pH.
-
-
Isolation:
-
If Solid: Filter the precipitate. Wash with cold water (
mL). Recrystallize from Acetonitrile or Ethanol. -
If Oil: Extract with DCM (
mL). Wash organic layer with brine. Dry over MgSO4.
-
References
-
BenchChem. (2025).[1] Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from 1
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from 4
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction Mechanism and Examples. Retrieved from 5
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Retrieved from 6
Sources
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mt.com [mt.com]
Strategies to minimize byproducts in nitrophenylpyrazole synthesis
Welcome to the Technical Support Center for Nitrophenylpyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing byproduct formation and optimizing the synthesis of nitrophenylpyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitrophenylpyrazoles?
A1: The most prevalent method for synthesizing nitrophenylpyrazoles is the Knorr pyrazole synthesis. This involves the condensation reaction of a 1,3-dicarbonyl compound with a nitrophenylhydrazine.[1][2] Other methods include multicomponent synthesis strategies and the reaction of α,β-unsaturated aldehydes and ketones with nitrophenylhydrazine, followed by dehydrogenation.[1][3]
Q2: What are the typical byproducts encountered in nitrophenylpyrazole synthesis?
A2: Common byproducts in nitrophenylpyrazole synthesis include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield two different regioisomeric pyrazole products, which are often difficult to separate.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the formation of pyrazoline byproducts.[1][4]
-
Hydrazine-Related Impurities: Side reactions involving the nitrophenylhydrazine starting material can lead to colored impurities, often resulting in yellow or red reaction mixtures.[1]
-
Sulfone Impurities: In the synthesis of specific nitrophenylpyrazoles like fipronil, which contains a sulfinyl group, over-oxidation can lead to the formation of the corresponding sulfone as a significant byproduct.[5]
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted 1,3-dicarbonyl compounds and nitrophenylhydrazine in the crude product.[1]
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in the mixture.[1] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of the byproducts.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, even after initial purification attempts.[1]
-
The isolated solid has a broadened melting point range.
-
-
Causality: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as nitrophenylhydrazine. The two nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products.[6] The electron-withdrawing nature of the nitro group on the phenylhydrazine can influence the nucleophilicity of the nitrogen atoms, affecting the isomeric ratio.
-
Solutions & Experimental Protocols:
-
Solvent Optimization: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve the formation of a single regioisomer compared to standard solvents like ethanol.[6][7]
Protocol 1: Solvent Screening for Improved Regioselectivity
-
Set up parallel reactions in different solvents (e.g., ethanol, methanol, TFE, and dioxane).
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Add the nitrophenylhydrazine (1.1 eq).
-
Stir the reactions at a constant temperature (e.g., room temperature or reflux) and monitor by TLC.
-
After completion, work up the reactions and analyze the crude product ratio by ¹H NMR or GC-MS.
-
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[6] Running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) can help determine the optimal condition for favoring one isomer.
-
pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the nitrophenylhydrazine.[7] Adding a catalytic amount of acid (e.g., acetic acid, HCl) can sometimes direct the reaction towards a single isomer.
-
Purification Strategies:
-
-
Troubleshooting Workflow for Regioselectivity:
Caption: Workflow for optimizing regioselectivity.
Issue 2: Incomplete Reaction and/or Formation of Pyrazoline Byproduct
-
Symptoms:
-
TLC and NMR analysis show the presence of starting materials (1,3-dicarbonyl and/or nitrophenylhydrazine) in the crude product.[1]
-
Presence of signals in the NMR spectrum corresponding to a non-aromatic pyrazoline intermediate.
-
-
Causality:
-
Incomplete Reaction: Insufficient reaction time or temperature, or sub-optimal stoichiometry can lead to an incomplete reaction.[1]
-
Pyrazoline Formation: The reaction proceeds through a pyrazoline intermediate, which then aromatizes to the pyrazole. If the aromatization step is slow or incomplete, the pyrazoline can be isolated as a byproduct.[1][4] The presence of the electron-withdrawing nitro group can sometimes influence the rate of this step.
-
-
Solutions & Experimental Protocols:
-
Optimize Reaction Conditions:
-
Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the hydrazine derivative is sometimes beneficial.
-
-
Promoting Aromatization:
-
Oxidizing Agent: In some cases, an oxidizing agent can be added to facilitate the aromatization of the pyrazoline to the pyrazole.[9] However, care must be taken to avoid unwanted side reactions with the nitrophenyl group.
-
Acid/Base Catalysis: The aromatization step can sometimes be promoted by the presence of an acid or base catalyst.
-
Protocol 2: Optimized Knorr Synthesis of a Nitrophenylpyrazole
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add p-nitrophenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux the mixture and monitor the reaction by TLC until the starting materials are no longer visible.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Issue 3: Formation of Colored Impurities
-
Symptoms:
-
The reaction mixture or the isolated product has an intense yellow, orange, or red color that is difficult to remove.
-
-
Causality:
-
Side reactions of the nitrophenylhydrazine starting material can produce highly colored impurities.[1] These are often due to oxidation or decomposition of the hydrazine.
-
-
Solutions & Experimental Protocols:
-
Purification by Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities.[1]
Protocol 3: Decolorization with Activated Charcoal
-
Dissolve the crude nitrophenylpyrazole in a suitable organic solvent (e.g., ethyl acetate or acetone).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Concentrate the filtrate under reduced pressure to obtain the decolorized product.
-
-
Recrystallization: Recrystallization from a suitable solvent system can also be effective in removing colored impurities.
-
Data Summary
| Issue | Common Cause(s) | Recommended Solution(s) |
| Regioisomer Formation | Use of unsymmetrical 1,3-dicarbonyls | Solvent optimization (TFE), temperature control, pH adjustment, column chromatography, crystallization |
| Incomplete Reaction | Insufficient time/temperature, incorrect stoichiometry | Increase reaction time/temperature, optimize stoichiometry |
| Pyrazoline Byproduct | Incomplete aromatization | Promote aromatization with extended reaction time/heat or mild oxidizing agent |
| Colored Impurities | Hydrazine decomposition/side-reactions | Activated charcoal treatment, recrystallization |
| Sulfone Byproduct (for sulfinyl-pyrazoles) | Over-oxidation | Controlled addition of oxidizing agent, careful temperature control |
Visualization of Key Processes
Knorr Pyrazole Synthesis Pathway
Caption: General pathway for Knorr synthesis.
Troubleshooting Logic for Byproduct Minimization
Caption: Troubleshooting decision tree.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
- Google Patents. (2020). WO2020188376A1 - A process for synthesis of fipronil.
-
Organic Chemistry Portal. (2022). Pyrazoline synthesis. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of pyrazoles. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
RSC Publishing. (2016). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]
-
PMC. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]
-
ResearchGate. (2021). Knorr Pyrazole Synthesis. [Link]
-
PMC. (2021). Review on Synthesis of pyrazole and pyrazolines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoline synthesis [organic-chemistry.org]
- 5. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Polar Heterocyclic Compounds
Welcome to the technical support center dedicated to the unique and often complex challenges associated with purifying polar heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. Polar heterocycles are cornerstones of pharmaceuticals and agrochemicals, yet their high polarity, propensity for hydrogen bonding, and varying pKa values create significant hurdles in achieving high purity.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles and practical experience. Our goal is to empower you to diagnose issues, optimize your methods, and achieve robust, reproducible purifications.
Frequently Asked Questions (FAQs): The Foundations
Here we address the high-level questions that form the basis of a sound purification strategy.
Q1: Why are polar heterocyclic compounds so notoriously difficult to purify?
A: The difficulty stems from a combination of their inherent physicochemical properties. Their polarity, arising from heteroatoms (N, O, S) and associated functional groups (-OH, -NH2, -COOH), leads to high water solubility and strong interactions with polar stationary phases like silica.[1] This can result in either very poor retention in reversed-phase chromatography or irreversible binding in normal-phase chromatography.[2][3] Furthermore, many heterocycles are ionizable (acidic or basic), meaning their charge state—and thus their chromatographic behavior—is highly dependent on pH, leading to issues like severe peak tailing.[4]
Q2: I have a new polar heterocycle. Where do I even begin with method development?
A: The first step is a thorough characterization of your analyte's solubility and polarity. A simple Thin Layer Chromatography (TLC) screening is invaluable.[2]
-
Solubility Test: Check solubility in common chromatography solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Water). This will immediately guide your choice between normal-phase and reversed-phase/HILIC techniques.[5]
-
Polarity Assessment: Run TLC plates in a few standard normal-phase (e.g., Hexane/Ethyl Acetate) and reversed-phase (e.g., C18 plate with Acetonitrile/Water) systems.
-
If the compound stays at the baseline (Rf = 0) in normal-phase, it is likely too polar for standard silica gel chromatography.[2]
-
If the compound runs with the solvent front (Rf = 1) in reversed-phase, it may lack sufficient retention on a C18 column.[6] This initial assessment will guide you toward the most promising purification strategy, as outlined in the decision workflow below.
-
Q3: My compound has poor solubility in everything except highly polar solvents like DMSO or water. How can I handle this for purification?
A: This is a very common challenge.[7][8] Injecting a sample in a solvent much stronger than the mobile phase (e.g., DMSO in a high-acetonitrile HILIC method) will cause severe peak distortion.[9][10]
-
For Column Chromatography (Flash/Prep): Use the "dry loading" technique. Dissolve your sample in a suitable polar solvent (e.g., methanol), adsorb it onto a small amount of silica gel or an inert support like Celite®, and carefully evaporate the solvent to dryness. The resulting free-flowing powder can be loaded directly onto the top of your column.[11]
-
For HPLC: Keep the injection volume as low as possible to minimize the solvent mismatch effect.[9] If possible, try to dissolve the sample directly in the initial mobile phase, even if it requires sonication or gentle warming. If the only option is a strong solvent, you must accept some potential peak shape compromise.
Method Selection Workflow
This diagram provides a logical decision-making process for selecting a starting purification strategy.
Caption: A decision workflow for selecting a primary purification method.
Troubleshooting Guides by Chromatographic Mode
Reversed-Phase (RP) Chromatography
RP is often the first choice due to its robustness, but it frequently struggles with highly polar analytes.[12][13]
Q: My polar heterocycle shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve retention?
A: This occurs because your compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[6]
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increase the water content. Caution: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous conditions (>95% water), leading to a sudden loss of retention.[3][12] Use columns specifically designed for aqueous stability (e.g., those with polar end-capping or polar-embedded ligands).[3][11]
-
Adjust pH: If your compound is ionizable, you can suppress its ionization to make it less polar and increase retention. For a basic heterocycle, increase the pH of the mobile phase; for an acidic one, decrease the pH.[11][14] A good rule of thumb is to work at a pH at least 2 units away from the compound's pKa.
-
Use Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases) to the mobile phase forms a neutral ion pair with your charged analyte, significantly increasing its retention on the C18 phase.[15] However, these agents can be difficult to remove from the column and are often not compatible with mass spectrometry.[12]
-
Change Stationary Phase: Switch to a reversed-phase column with a more polar character. Polar-embedded group (PEG) or Phenyl-Hexyl columns offer alternative selectivity and better retention for polar compounds.[6]
Q: I am observing severe peak tailing for my basic quinoline/pyridine/imidazole compound. What is causing this and how do I fix it?
A: Peak tailing for basic compounds is most often caused by secondary ionic interactions between the protonated basic analyte and acidic, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[16][4] This creates a secondary, strong retention mechanism that leads to a skewed peak shape.
-
Work at Low pH: Add an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase. At a low pH (e.g., pH < 3), the residual silanol groups are protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.[4]
-
Use a Modern, High-Purity Column: Modern columns are made with higher purity silica and have fewer accessible residual silanol groups. "End-capped" columns have these silanols chemically derivatized to reduce their activity.[4][17]
-
Consider Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[16][17] Dilute your sample and reinject to see if the peak shape improves.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for compounds that are too polar for RP. It uses a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[12][18]
Q: When should I choose HILIC over Reversed-Phase?
A: Opt for HILIC when your compound is highly polar and exhibits poor or no retention in reversed-phase, even with a 100% aqueous mobile phase.[1][19] HILIC is ideal for separating polar compounds like amino acids, nucleobases, and small, highly functionalized heterocycles.[12][20]
Q: My peak shapes are broad and inconsistent in HILIC. What are the most likely causes?
A: HILIC is very sensitive to two key parameters that are often overlooked:
-
Column Equilibration: The mechanism of HILIC relies on the formation of a stable water layer on the surface of the stationary phase.[9][18] This process is much slower than in RP. Insufficient equilibration leads to drifting retention times and poor reproducibility. It is recommended to equilibrate the column for at least 10-20 column volumes with the initial mobile phase.[12]
-
Sample Diluent Mismatch: The sample solvent must be as close as possible to the initial mobile phase composition. Dissolving a polar analyte in pure water or buffer and injecting it into a mobile phase containing 90% acetonitrile will cause severe peak distortion and splitting.[9][12] If possible, dissolve your sample in the mobile phase. If solubility is an issue, use a solvent with a high organic content and keep the injection volume minimal.[9]
Normal-Phase (NP) Chromatography
While less common for highly polar compounds, NP on silica or alumina is still used, especially in flash chromatography.
Q: My compound streaks badly or remains stuck at the origin of my silica gel column. What is happening?
A: This is a classic problem for basic heterocyclic compounds on acidic silica gel.[2] The basic nitrogen atom interacts very strongly (acid-base interaction) with the acidic silanol groups on the silica surface, leading to streaking or irreversible adsorption.
-
Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the methanol portion of your mobile phase are highly effective at improving peak shape and allowing elution.[2]
-
Use an Alternative Stationary Phase: Switch to a more basic or neutral stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.[2] Amino-propyl or Diol-bonded silica phases can also offer different selectivity with reduced surface acidity.[21][22]
Troubleshooting Peak Tailing: A Systematic Approach
Peak tailing is a universal problem that compromises resolution and quantification.[23][24] This workflow helps diagnose the root cause.
Caption: A logical workflow for troubleshooting chromatographic peak tailing.[24]
Data Summaries for Method Development
Table 1: Comparison of Primary Chromatographic Modes for Polar Heterocycles
| Feature | Reversed-Phase (RP) | Normal-Phase (NP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8)[13] | Polar (e.g., Silica, Alumina)[25] | Polar (e.g., Silica, Amide, Zwitterionic)[18] |
| Mobile Phase | Polar (Water/ACN, Water/MeOH)[12] | Non-polar (Hexane/EtOAc, DCM/MeOH)[26] | Aprotic organic w/ small aqueous portion[18] |
| Elution Order | Least polar elutes first[27] | Most polar elutes last[27] | Least polar elutes first[12] |
| Best For | Moderately polar to non-polar compounds. | Non-polar to moderately polar compounds; isomers. | Very polar, hydrophilic compounds.[1][20] |
| Common Issues | Poor retention of polar analytes.[6] | Irreversible adsorption of basic compounds.[2] | Long equilibration, solvent mismatch sensitivity.[12] |
Table 2: Common Mobile Phase Modifiers and Their Functions
| Modifier | Typical Concentration | Chromatographic Mode(s) | Primary Function |
| Formic Acid (FA) | 0.05 - 0.2% | RP, HILIC | Acidifies mobile phase to suppress silanol activity and protonate basic analytes, improving peak shape.[14] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | RP | Strong ion-pairing agent for basic compounds; suppresses silanol activity. Can cause ion suppression in MS.[26] |
| Ammonium Hydroxide | 0.1 - 2% | NP, HILIC | Basifies mobile phase to prevent strong interaction of basic analytes with acidic silica.[28] |
| Triethylamine (TEA) | 0.1 - 1% | NP | Volatile base added to eluent to deactivate acidic silica sites and improve peak shape for basic compounds.[2] |
| Ammonium Acetate/Formate | 5 - 20 mM | HILIC, RP | Buffer to control pH. The salt also facilitates the partitioning mechanism in HILIC.[29][30] |
Experimental Protocols
Protocol 1: Deactivation of a Silica Gel Column for Purifying Basic Heterocycles
This protocol is essential when basic compounds show significant streaking or fail to elute from a standard silica gel column.[2]
-
Column Packing: Dry pack or prepare a slurry of silica gel in your starting non-polar solvent (e.g., hexane) and pack the column as usual.
-
Deactivation Flush: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (e.g., 94:5:1 Hexane:Ethyl Acetate:Triethylamine).
-
Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the most active acidic sites on the silica surface.
-
Equilibration: Flush the column with 2-3 column volumes of your actual initial elution solvent (which should also contain 0.1-1% triethylamine) to remove excess base and equilibrate the column.
-
Sample Loading: Load your sample (preferably dry-loaded) onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system (containing the basic modifier), either isocratically or with a polarity gradient.
Protocol 2: Solid Phase Extraction (SPE) for Cleanup of a Polar Basic Heterocycle from a Biological Matrix
SPE is a powerful sample preparation technique for removing interfering substances before chromatographic analysis.[15][31]
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like HLB).
-
Conditioning: Activate the stationary phase by passing 1-2 cartridge volumes of methanol through the cartridge, followed by 1-2 volumes of water. Do not let the sorbent go dry.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that will ensure the basic analyte is in its neutral, less polar form (typically a basic pH, e.g., pH 10 buffer). This is crucial for retention.
-
Sample Loading: Dissolve or dilute the sample in the equilibration buffer and load it slowly onto the cartridge. The highly polar, charged impurities should pass through, while the less polar, neutralized analyte is retained.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any remaining polar impurities.
-
Elution: Elute the desired compound using a small volume of an appropriate organic solvent (e.g., methanol). For basic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can protonate the analyte and facilitate its release from the sorbent.
References
-
BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). BioPharma Services. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Sample preparation for polar metabolites in bioanalysis. (2017). Analyst (RSC Publishing). [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Gritti, F., & Guiochon, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(5), 1489-1507. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Welch Materials. [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012, October 2). ResearchGate. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]
-
Effect of salts on retention in hydrophilic interaction chromatography. (2018, January 31). The Nest Group. [Link]
-
Archive ouverte UNIGE Sample preparation for polar metabolites in bioanalysis. (2017, December 18). [Link]
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.com. [Link]
-
Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. (2020, July 8). ResearchGate. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. (2025, December 30). MDPI. [Link]
-
Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. (2016, August 26). [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. [Link]
-
The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in water. (2016, November 6). PubMed. [Link]
-
Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. (2025, August 5). ResearchGate. [Link]
-
Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]
-
Tactics to Improve Solubility. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Labex. [Link]
-
GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. [Link]
-
Tackling the Big Issue of Solubility. (2022, January 3). Pharmaceutical Technology. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labex.hu [labex.hu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. welch-us.com [welch-us.com]
- 10. merckmillipore.com [merckmillipore.com]
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- 13. chromtech.com [chromtech.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. pharmanow.live [pharmanow.live]
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- 27. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of Pyrazole Derivatives
Introduction: The Pyrazole Paradox
Welcome to the Pyrazole Stability Technical Center.
Pyrazoles are a cornerstone of medicinal chemistry, found in blockbuster drugs like Celecoxib and Ruxolitinib. While the aromatic pyrazole core (
This guide moves beyond generic stability advice. We address the specific physicochemical behaviors of the pyrazole scaffold that ruin experiments, providing root-cause analysis and self-validating protocols.
Part 1: The "Invisible" Variable – Tautomerism & pH
Q: Why does my pyrazole derivative show inconsistent solubility and "ghost peaks" in HPLC?
Diagnosis: You are likely observing Annular Tautomerism or Slow Proton Exchange .
Unlike fixed heterocycles (e.g., pyridine),
The Mechanism:
In solution, the proton on the nitrogen oscillates between
-
Tautomer A: Proton on
(often favored in non-polar solvents). -
Tautomer B: Proton on
(often favored in polar/protic solvents). -
Consequence: These tautomers have drastically different dipole moments and solubilities. If your HPLC mobile phase pH is near the molecule's
(typically ~2.5 for the conjugate acid or ~14 for the neutral species), the exchange rate slows down, causing peak splitting or broadening that mimics degradation [1, 2].
Troubleshooting Protocol:
-
Lock the Tautomer (Chemical): If biological activity permits, alkylate the
position. This permanently fixes the structure, eliminating tautomerism. -
Buffer the Mobile Phase (Analytical): Never run pyrazoles in unbuffered water/organic mixes. Use a buffer at least 2 pH units away from the pyrazole's
.-
Recommended: 0.1% Formic acid (pH ~2.7) or Ammonium Bicarbonate (pH ~10).[1]
-
-
Validate with Temperature: Run the HPLC column at 40°C vs 20°C. If the "impurity" peaks merge at higher temperatures, it is tautomerism (faster exchange), not degradation.
Visualizing the Tautomeric Shift
The following diagram illustrates how pH and substitution drive the equilibrium, affecting stability.
Figure 1: The pH-dependent continuum of pyrazole species.[1] Stability is highest in the cationic form or locked neutral form, while the anionic form is susceptible to electrophilic attack.
Part 2: Oxidative Degradation & Excipient Compatibility[3]
Q: My formulation is turning yellow/brown over time. Is the pyrazole ring oxidizing?
Diagnosis: The pyrazole ring is likely intact, but you are experiencing
The Hidden Culprit: Excipients Common solubilizers like PEG (Polyethylene Glycol), Polysorbate 80, and Povidone often contain trace hydroperoxides.[3] These impurities initiate radical oxidation pathways.
Troubleshooting Protocol:
-
Excipient Screening: Test your pyrazole with "Low Peroxide" grades of excipients.
-
Stress Test: Incubate your compound with 0.3% hydrogen peroxide for 24 hours.
-
Result A: No degradation = Your molecule is stable; look for other causes (e.g., light).
-
Result B: Degradation = You must use antioxidants.
-
-
Antioxidant Selection:
-
For Aqueous Systems: Sodium Metabisulfite (0.1%).
-
For Lipid/Organic Systems: BHT (Butylated Hydroxytoluene) or Tocopherol.
-
Quantitative Data: Impact of Peroxides in Excipients
| Excipient | Typical Peroxide Level (ppm) | Risk to Pyrazoles | Recommended Action |
|---|
| Standard PEG 400 | 10 - 100 ppm | High (
Part 3: Hydrolytic Stability of Side Chains
Q: My pyrazole-ester derivative is losing potency in buffer. Why?
Diagnosis: Base-catalyzed hydrolysis of the ester substituent. Pyrazoles often bear ester or amide groups at the 3- or 5-position.[1] The electron-withdrawing nature of the pyrazole ring (especially if protonated) can activate these side chains, making them more susceptible to hydrolysis than a standard benzoate ester [5].
The Mechanism: The pyrazole ring acts as an electron sink. If the medium is too acidic, the pyrazolium ring pulls electron density, making the carbonyl carbon highly electrophilic and prone to water attack. If too basic, hydroxide ions directly attack the ester.
Troubleshooting Protocol:
-
Establish pH-Rate Profile: Determine the pH of maximum stability (
).-
Prepare 1 mg/mL solutions in buffers ranging from pH 1.2 to 10.0.
-
Incubate at 40°C for 48 hours.
-
Plot % Remaining vs. pH.
-
Typical Finding: Pyrazole esters are often most stable at slightly acidic pH (pH 4.0–5.0), where the ring is not fully protonated (avoiding activation) and hydroxide concentration is low.
-
-
Switch to Amides: If the ester is too unstable, bioisosteric replacement with a pyrazole-amide often retains potency while increasing half-life significantly [5].[1]
Part 4: Workflow for Stability Optimization
Use this decision tree to systematically isolate instability sources.
Figure 2: Systematic troubleshooting workflow for identifying the root cause of pyrazole instability.
References
-
Alkorta, I., et al. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate, 2025. Link
-
Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Freie Universität Berlin, 2022. Link
-
Waterman, K. C., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Institutes of Health (PMC), 2022. Link
-
Bharate, S. S., et al. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." Scientific Research Publishing, 2016. Link
-
Johnston, P. A., et al. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives." National Institutes of Health (PMC), 2014. Link
Sources
Technical Support Center: Method Development for Scaling Up Pyrazole Synthesis
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the core of numerous blockbuster drugs and essential agrochemicals.[1][2] While laboratory-scale synthesis of these vital heterocycles is well-established, transitioning to pilot and industrial-scale production presents significant challenges. Issues that are manageable at the gram-scale, such as heat dissipation, mixing efficiency, and impurity profiles, can become critical obstacles at the kilogram-scale.
This technical support center is designed for researchers, chemists, and process development professionals. It provides a structured guide to anticipating, diagnosing, and resolving common issues encountered during the scale-up of pyrazole synthesis. We will move from fundamental principles to specific, actionable troubleshooting advice and detailed protocols, grounded in established scientific literature and process chemistry experience.
Part 1: Fundamentals of Pyrazole Synthesis for Scale-Up
This section addresses foundational questions regarding the selection and adaptation of synthetic methods for large-scale production.
Q1: What are the most common and scalable methods for pyrazole synthesis?
The most prevalent and industrially vetted method is the Knorr Pyrazole Synthesis and its variations.[3][4] This involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5][6][7]
-
Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[5][6]
-
Advantages for Scale-Up: It often utilizes readily available, inexpensive starting materials and generally proceeds with high atom economy. The reaction conditions can often be tuned to be robust and reproducible.
-
Other Notable Methods:
-
Reaction of α,β-unsaturated carbonyls with hydrazines: This method first produces pyrazoline intermediates, which then require an oxidation step to form the pyrazole.[8][9]
-
Multicomponent Reactions (MCRs): These strategies combine three or more reactants in a single operation, which can be highly efficient.[1][10] However, optimizing MCRs for scale-up can be complex due to the intricate reaction network.
-
1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes offer excellent regioselectivity but often require careful handling of potentially hazardous diazo intermediates, although safer precursors like tosylhydrazone salts can be used.[10][11]
-
Q2: What key physical and safety parameters change dramatically when moving from lab-scale to large-scale synthesis?
Transitioning from a 1 g lab synthesis to a 1 kg or larger scale is not a linear process. Physical parameters change dramatically and must be carefully managed.[12]
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes dissipating heat from exothermic reactions, such as the initial condensation or cyclization, far more challenging.[13] Inadequate temperature control can lead to side reactions, product degradation, and dangerous thermal runaway events.[14]
-
Mixing: Achieving homogeneous mixing in a 100 L reactor is much more difficult than in a 100 mL flask. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent results and the formation of impurities.[13]
-
Reagent Addition: The rate of reagent addition becomes a critical process parameter. A slow, controlled addition, often subsurface, is necessary to manage exotherms and maintain optimal stoichiometry throughout the reaction.[13][14]
-
Safety & Handling: Handling large quantities of hazardous reagents like hydrazine and its derivatives requires stringent safety protocols and specialized equipment.[13] Furthermore, compounds with a high nitrogen-to-carbon ratio, common in heterocycles, should be evaluated for their thermal stability and potential explosive properties before scaling up.[12][13]
Part 2: Frequently Asked Questions (FAQs) in Pyrazole Scale-Up
Q3: How do I choose the right solvent for a large-scale pyrazole synthesis?
Solvent selection at scale is a balance of reaction performance, cost, safety, and environmental impact.
-
Performance: The solvent can dramatically influence reaction rate and regioselectivity. For instance, aprotic dipolar solvents like DMF or N,N-dimethylacetamide can give better results than protic solvents like ethanol, especially when using aryl hydrazines.[15][16]
-
Process & Safety: Consider the solvent's boiling point for reflux conditions and ease of removal. Its flash point and toxicity are critical safety considerations for large-scale handling.
-
Work-up: The solvent should allow for easy product isolation. If the product crystallizes upon cooling, this is often ideal for large-scale filtration.
-
Green Chemistry: Where possible, consider greener solvents like ethanol or explore solvent-free conditions, which can simplify processes and reduce waste.[17][18]
| Solvent Class | Examples | Scale-Up Considerations | Reference |
| Polar Protic | Ethanol, Methanol, Acetic Acid | Good for many basic condensations; often allow product crystallization. Acetic acid can serve as both solvent and catalyst. | [19][20] |
| Polar Aprotic | DMF, DMAc, NMP | Can improve regioselectivity and reaction rates, but higher boiling points make them difficult to remove. Potential toxicity concerns. | [15][21] |
| Non-Polar | Toluene, Heptane | Useful for azeotropic removal of water to drive the reaction to completion. | [22] |
| Green Solvents | Water, Ethylene Glycol | Environmentally friendly and can lead to excellent yields in some eco-friendly protocols. | [16][23] |
Q4: What are the best methods for monitoring reaction progress at scale?
Visual inspection is unreliable at scale. Robust in-process controls are essential.
-
Chromatography (TLC/HPLC/GC): Thin-layer chromatography (TLC) is a fast, qualitative tool for tracking the consumption of starting materials and the appearance of the product.[20][24] For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the industry standards.[16][25]
-
Spectroscopy (NMR/IR): While less common for real-time monitoring in a plant setting, taking aliquots for Nuclear Magnetic Resonance (NMR) analysis can provide definitive structural confirmation that the desired transformation is occurring.[3][25]
Q5: My catalyst seems to be dying after a few runs. What causes catalyst deactivation and how can I prevent it?
Catalyst deactivation is a common issue in scaled-up processes that rely on repeated catalyst use.
-
Poisoning: Impurities in starting materials or solvents can bind to the catalyst's active sites, rendering it inactive. Ensure high-purity inputs and consider using guard beds to remove potential poisons.[26]
-
Coking/Fouling: High temperatures can cause reactants or products to decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites. Optimizing reaction temperature can mitigate this.[26]
-
Leaching: The active catalytic species can dissolve from its solid support into the reaction mixture, especially in polar solvents. This leads to a loss of activity and potential product contamination. Choosing a more robust catalyst support or a different solvent can help.[26]
-
Regeneration: For some catalysts, regeneration is possible. For example, coked solid acid catalysts like zeolites can often be regenerated by controlled calcination (heating in air) to burn off deposits.[26]
Part 3: Troubleshooting Guide
This guide addresses specific, common problems in a question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion
Symptoms: HPLC or NMR analysis of the crude product shows significant amounts of unreacted starting materials.[3] Possible Causes & Solutions:
-
Insufficient Reaction Time/Temperature: Scale-up reactions may require longer times or adjusted temperatures due to mass and heat transfer limitations. Monitor the reaction until a plateau is reached. Consider carefully increasing the temperature, as this improved yield in some systems.[16]
-
Sub-optimal Stoichiometry: Ensure accurate molar ratios are being delivered to the reactor. Sometimes, using a slight excess (1.1-1.2 equivalents) of one reagent (often the hydrazine) can drive the reaction to completion.[15]
-
Poor Mixing: If the reaction is heterogeneous or involves multiple phases, ensure agitation is sufficient to create a uniform mixture.
-
Incomplete Dehydration (Cyclization Step): The final step is often the elimination of water (or another small molecule). If this is stalling, consider using a solvent like toluene with a Dean-Stark trap to azeotropically remove water or adding a dehydrating agent.
Issue 2: Formation of Regioisomers
Symptoms: NMR spectra show duplicate sets of peaks. Multiple closely-eluting spots are observed on TLC or HPLC.[3] Possible Causes & Solutions:
-
Unsymmetrical Reagents: This is the most common cause, arising from the use of an unsymmetrical 1,3-dicarbonyl or a substituted hydrazine.[3][15] The initial nucleophilic attack can occur at two different carbonyl carbons, leading to two different products.[6]
-
Solvent and pH Control: Regioselectivity can be highly dependent on the reaction conditions.
-
Solvent: Aprotic dipolar solvents (DMF, NMP) have been shown to favor one isomer over another in certain cases.[15]
-
pH: The reaction's pH can direct the cyclization. Acidic conditions might favor one isomer, while basic conditions favor the other.[15] Experiment with catalytic amounts of acid (e.g., acetic acid) or base.
-
-
Steric Hindrance: Employing a bulky substituent on either the dicarbonyl or the hydrazine can sterically direct the reaction to favor a single regioisomer.[15]
Issue 3: Reaction Mixture or Product is Highly Colored (Yellow/Red)
Symptoms: The reaction mixture or isolated product has a deep color, even if the target pyrazole is expected to be colorless.[3] Possible Causes & Solutions:
-
Hydrazine Decomposition/Side Reactions: Phenylhydrazine and other aryl hydrazines can be unstable and prone to oxidation, forming highly colored impurities.[3] Using high-purity, fresh hydrazine and running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize this.[13]
-
Oxidation of Product/Intermediates: The pyrazole ring or intermediates can be susceptible to air oxidation. Blanketing the reactor with an inert gas is crucial during both the reaction and work-up.[13]
-
Purification:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb many colored impurities. The charcoal is then simply filtered off.[3]
-
Acid-Base Extraction: Pyrazoles are weakly basic. The crude product can be dissolved in an organic solvent and washed with an aqueous acid. The pyrazole forms a salt and moves to the aqueous layer, leaving non-basic colored impurities behind. The pyrazole is then recovered by basifying the aqueous layer and re-extracting.[3]
-
Recrystallization: This is often the most effective method for removing small amounts of colored impurities, which will remain in the mother liquor.[3]
-
Issue 4: Product Isolation is Difficult (Product is an Oil or Won't Crystallize)
Symptoms: After solvent removal, the product remains a viscous oil and resists crystallization attempts.[27] Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if it is thermally stable.[27]
-
Presence of Impurities: Even small amounts of impurities (e.g., regioisomers or starting materials) can disrupt the crystal lattice and inhibit crystallization.
-
Column Chromatography: Purification by flash chromatography is a standard method to remove impurities and obtain a pure product, which is more likely to crystallize.[27]
-
Vacuum Distillation: If the product is thermally stable and has a reasonable boiling point, vacuum distillation can be a highly effective purification method for oils at scale.[27]
-
-
Salt Formation: If the freebase pyrazole is an oil, converting it to a salt (e.g., hydrochloride or sulfate) can often induce crystallization.[27] The solid salt can be purified by recrystallization and, if needed, neutralized back to the freebase.[28]
Part 4: Protocols & Workflows
Protocol 1: General Procedure for Scaled-Up Knorr Pyrazole Synthesis
This protocol outlines the synthesis of a generic 1,3,5-substituted pyrazole in a 100 L reactor. Note: All steps should be performed under a nitrogen atmosphere.
Materials:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone): 10.0 kg (100 mol, 1.0 equiv)
-
Substituted Hydrazine (e.g., Phenylhydrazine): 11.3 kg (105 mol, 1.05 equiv)
-
Solvent (e.g., Ethanol): 60 L
-
Catalyst (e.g., Glacial Acetic Acid): 0.5 L
Procedure:
-
Reactor Preparation: Ensure the 100 L jacketed glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with ethanol (60 L) and the 1,3-dicarbonyl compound (10.0 kg). Begin agitation.
-
Controlled Addition: Slowly add the phenylhydrazine (11.3 kg) to the reactor via a dosing pump over 1-2 hours. Monitor the internal temperature closely. Use the reactor cooling jacket to maintain the internal temperature below 40 °C during the addition.
-
Catalyst Addition: Once the hydrazine addition is complete, add glacial acetic acid (0.5 L).[19]
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours.
-
Reaction Monitoring: After 4 hours, take an aliquot from the reactor. Prepare a sample and analyze by HPLC or TLC to check for the consumption of the limiting 1,3-dicarbonyl starting material.[20][24] Continue heating until the starting material is <2% by HPLC area.
-
Crystallization & Isolation: Turn off the heat and allow the mixture to cool slowly overnight with gentle stirring. The product should crystallize out of solution.
-
Filtration: Filter the resulting slurry through a suitable filter press or centrifuge.
-
Washing & Drying: Wash the filter cake with cold ethanol (2 x 10 L) to remove residual mother liquor. Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Diagrams and Visualizations
Caption: General workflow for a scaled-up Knorr pyrazole synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (N/A). N/A. [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). ResearchGate. [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (2021). Taylor & Francis. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). SciELO. [Link]
-
Knorr pyrazole synthesis. (N/A). Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2017). Slideshare. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (N/A). N/A. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2007). Organic Syntheses. [Link]
- Method for purifying pyrazoles. (2010).
- Process for the purification of pyrazoles. (2009).
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]
-
A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. (2022). Academia.edu. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). ResearchGate. [Link]
-
Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). pubs.acs.org. [Link]
-
Pyrazole synthesis. (N/A). Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. (2024). Nature. [Link]
-
New "green" approaches to the synthesis of pyrazole derivatives. (2007). SciSpace. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). ResearchGate. [Link]
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- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
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- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. scispace.com [scispace.com]
- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. (PDF) A Short Review on Synthesis of Pyrazole Derivatives & Their Properties [academia.edu]
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- 28. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Pyrazole Solubility Challenges in Biological Assays
To: Research Scientists, Medicinal Chemists, and Assay Development Leads From: Senior Application Scientist, Lead Optimization Unit Subject: Technical Guide to Pyrazole Solubility & Assay Optimization
Executive Summary: The Pyrazole Paradox
Pyrazoles are a cornerstone of modern medicinal chemistry, serving as bioisosteres for phenols and key scaffolds in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, they frequently present a "solubility paradox": while they possess favorable logP values for membrane permeability, their planar structure and capacity for strong intermolecular hydrogen bonding (specifically at the N-H position) create high crystal lattice energy.
This results in poor aqueous solubility , leading to three critical failure modes in biological assays:
-
"Solvent Shock" Precipitation: Immediate crashing out upon dilution from DMSO into aqueous media.
-
False Negatives/Positives: Micro-aggregates inhibiting enzymes non-specifically (promiscuity) or precipitating out of solution (loss of potency).
-
Vehicle Toxicity: Requirement for high DMSO concentrations that compromise cell viability.
This guide provides field-validated protocols to overcome these barriers without abandoning the scaffold.
Troubleshooting Hub: Frequently Asked Questions
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."
Diagnosis: You are experiencing Solvent Shock . When a hydrophobic pyrazole dissolved in 100% DMSO is introduced directly into an aqueous buffer, the local solubility limit is instantly exceeded at the injection site before mixing can occur.
The Fix: The "Intermediate Dilution" Method Do not pipette high-concentration DMSO stocks directly into the assay well. Instead, use an intermediate dilution step to lower the kinetic barrier.
-
Incorrect: 1 µL of 10 mM stock
99 µL Media (Risk: Localized precipitation). -
Correct:
-
Dilute 10 mM stock 1:10 in 100% DMSO
1 mM. -
Dilute 1 mM stock 1:10 in Media with rapid vortexing
100 µM (Intermediate). -
Add Intermediate to Assay Plate.
-
Issue 2: "My IC50 curves are flat or show high variability between replicates."
Diagnosis: Micro-precipitation or Colloidal Aggregation . Pyrazoles often form invisible colloidal aggregates at micromolar concentrations. These aggregates can sequester enzyme targets (false positive) or simply reduce the free fraction of the drug (false negative).
The Fix: Detergent-Based Disaggregation Include a non-ionic surfactant in your assay buffer.
-
Enzymatic Assays: Add 0.01% Triton X-100 or 0.005% Tween-20 . This disrupts promiscuous aggregates without denaturing most enzymes.
-
Cell Assays: This is harder, but ensuring your serial dilutions are performed in 100% DMSO (not media) prevents "carry-over precipitation" across the plate.
Issue 3: "The vehicle control (DMSO) is killing my primary cells."
Diagnosis: DMSO Intolerance . Primary cells and neurons are often sensitive to DMSO concentrations >0.1%. Pyrazoles often require 0.5-1.0% DMSO to stay in solution, creating a toxicity window conflict.
The Fix: Cyclodextrin Complexation Replace DMSO with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Pyrazoles fit well into the hydrophobic cavity of
-cyclodextrins. -
HP-β-CD is non-toxic to cells up to high concentrations (often 10-20 mM).
-
See Protocol B below for formulation instructions.
Technical Deep Dive: Validated Protocols
Protocol A: Kinetic Solubility Assessment (Nephelometry/UV)
Determine the "real" maximum concentration of your compound in your specific assay buffer.
Objective: Define the solubility limit to avoid testing at precipitating concentrations.
Materials:
-
Assay Buffer (e.g., PBS pH 7.4 or Cell Media)
-
96-well clear UV-star plate or Nephelometer plate
Workflow:
-
Preparation: Prepare a 2-fold serial dilution of the compound in 100% DMSO (10 mM down to 19 µM).
-
Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the read plate (Final DMSO = 1%).
-
Incubation: Shake at 500 rpm for 90 minutes at Room Temp (or 37°C for cell assays).
-
Readout (Dual Mode):
-
Nephelometry/Absorbance: Measure OD600 (turbidity). An increase in baseline absorbance indicates precipitation.
-
UV-Vis: Measure Absorbance at
of the compound. A deviation from linearity (Beer’s Law) indicates solubility limit.
-
Data Interpretation:
| Observation | Status | Action |
|---|---|---|
| OD600 remains flat | Soluble | Safe to assay. |
| OD600 spikes at 50 µM | Precipitated | Capping Limit: Do not test above 25 µM. |
| UV Absorbance plateaus | Saturation | Higher doses provide no additional exposure. |
Protocol B: HP-β-CD "Rescue" Formulation
For compounds that require >0.5% DMSO to dissolve.
Objective: Solubilize pyrazole without organic solvent toxicity.
Mechanism: The pyrazole hydrophobic core enters the cyclodextrin cavity; the hydrophilic hydroxyl groups of the CD interact with water.
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD stock solution in sterile water or PBS. Filter sterilize (0.22 µm).
-
Compound Addition:
-
Weigh 1-2 mg of solid pyrazole compound.
-
Add the 20% HP-β-CD solution to achieve a target concentration (e.g., 1 mM).
-
-
Energy Input (Critical):
-
Vortex heavily for 2 minutes.
-
Sonicate in a water bath for 30 minutes at room temperature. Note: The solution may initially look cloudy but should clarify.
-
-
Validation: Centrifuge at 13,000 rpm for 5 minutes. Use the supernatant.
-
Assay Use: This stock can often be diluted directly into media.[3] The final CD concentration is usually inert.
Visualization & Workflows
Figure 1: The "Anti-Precipitation" Dilution Workflow
Standardizing dilution to prevent solvent shock and carry-over precipitation.
Caption: Figure 1: Correct serial dilution workflow. Dilutions are performed in 100% DMSO (Yellow) to maintain solubility before the final "shock" transfer into aqueous media (Blue/Green). This prevents propagating precipitates down the dilution series.[3]
Figure 2: Solubility Troubleshooting Decision Tree
Caption: Figure 2: Logic flow for diagnosing and resolving solubility-driven assay failures. Distinguishes between gross precipitation (red path) and colloidal aggregation (yellow path).
References
-
BenchChem. (2025).[1][2][4] Dealing with poor solubility of pyrazole derivatives during synthesis and biological assays. BenchChem Technical Support.[2][4]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Enamine. (2024). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[5][6] Enamine ADME Services.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[7] Journal of Pharmacy and Pharmacology.
-
Sigma-Aldrich. (2023). Liquid Formulation Solubility Enhancement with Cyclodextrins.[8][] MilliporeSigma Technical Library.
-
Almac Group. (2023). Key strategies central to overcoming poor API solubility. Almac Sciences.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. scispace.com [scispace.com]
- 8. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
Technical Support Center: Refining Chromatographic Separation of Pyrazole Isomers
Welcome to the technical support center dedicated to the intricate challenge of separating pyrazole isomers. Pyrazoles are a cornerstone in medicinal chemistry and drug development, but their structural similarities often present significant purification hurdles.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common chromatographic issues, moving from foundational questions to advanced troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when developing a separation method for pyrazole isomers.
Q1: What are the primary challenges in separating pyrazole isomers?
Separating pyrazole isomers is fundamentally challenging due to their often subtle differences in physicochemical properties. The specific difficulty depends on the type of isomerism:
-
Regioisomers: These isomers, which differ in the position of substituents on the pyrazole ring, can have very similar polarities and molecular shapes. This makes it difficult to achieve differential partitioning between the stationary and mobile phases, often resulting in co-elution on standard chromatographic systems.[3][4][5]
-
Enantiomers (Chiral Isomers): These are non-superimposable mirror images that possess identical physical properties (e.g., boiling point, polarity, solubility) in an achiral environment.[3] Their separation is impossible on standard stationary phases like silica or C18 and requires the use of a chiral environment, typically a Chiral Stationary Phase (CSP).[6]
Q2: Which chromatographic techniques are most effective for pyrazole isomer separation?
The choice of technique is dictated by the scale and the nature of the isomers being separated:
-
Flash Column Chromatography (Normal Phase): This is the workhorse for preparative scale purification of regioisomers and for cleaning up crude synthetic reaction mixtures.[3] Standard silica gel is the most common stationary phase used.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for high-resolution analytical and preparative separation of both regioisomers and enantiomers.[3] It offers various modes tailored to specific needs:
-
Normal-Phase (NP-HPLC): Effective for regioisomers and can be used for chiral separations.
-
Reverse-Phase (RP-HPLC): A common choice for purity analysis and separation of regioisomers with sufficient polarity differences.[7]
-
Chiral HPLC: The definitive method for separating enantiomers, employing specialized Chiral Stationary Phases (CSPs).[8]
-
-
Supercritical Fluid Chromatography (SFC): An increasingly popular technique, especially for chiral separations. SFC often provides faster separations and uses less organic solvent compared to HPLC.[9]
Q3: What are the recommended stationary phases for separating pyrazole isomers?
-
For Regioisomers:
-
For Enantiomers (Chiral Isomers):
-
Polysaccharide-based CSPs: These are highly effective and widely used. Columns based on coated or immobilized cellulose and amylose derivatives (e.g., Lux Cellulose-2, Lux Amylose-2, Chiralpak series) have demonstrated excellent chiral recognition for a broad range of pyrazole derivatives.[6][11][12]
-
Q4: What mobile phase systems are typically used for pyrazole isomer separation?
The mobile phase is a critical parameter that must be optimized for each specific separation.
-
Normal Phase (on Silica Gel):
-
Reverse Phase (on C18):
-
System: Mixtures of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[7]
-
Modifiers: Small amounts of an acid (0.1% trifluoroacetic acid - TFA or formic acid) are often added. Pyrazoles are weakly basic (pKa of conjugate acid ≈ 2.5), and adding an acid suppresses the interaction of the pyrazole nitrogen with residual acidic silanols on the stationary phase, which significantly improves peak shape.[3][7][13][14]
-
-
Chiral Separation (on CSPs):
Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Q5: My pyrazole regioisomers are co-eluting or have very poor resolution (Rs < 1.5) on a silica gel column. What should I do?
This is the most common issue when separating regioisomers with similar polarity. The key is to exploit subtle differences in their interaction with the stationary and mobile phases.
-
Causality: Poor resolution occurs when the selectivity (α) between the two isomers is close to 1. To improve resolution, you must increase selectivity, efficiency (N), or the retention factor (k').[15][16]
-
Solutions:
-
Confirm Separability with TLC: First, ensure you can see a difference in the retention factor (Rf) on a Thin Layer Chromatography (TLC) plate. If the spots are not separate on the TLC, they will not separate on the column.
-
Optimize the Mobile Phase: This is the most powerful tool.
-
Reduce Eluent Strength: A weaker mobile phase (e.g., decreasing the percentage of ethyl acetate in hexane) will increase retention times and allow more interaction with the stationary phase, often improving separation.[17]
-
Change Solvent Selectivity: If changing polarity isn't enough, switch one of the mobile phase components. For example, try substituting ethyl acetate with a different solvent like dichloromethane (DCM) or a mixture of solvents (e.g., Hexane/DCM/MeOH). Different solvents offer different hydrogen bonding and dipole-dipole interactions that the isomers may respond to differently.
-
-
Employ a Shallower Gradient: In flash chromatography, a slow, shallow gradient maintains a low eluent strength for a longer period, which can significantly improve the resolution of closely eluting compounds.
-
Consider an Alternative Stationary Phase: If silica gel fails, try a different stationary phase like alumina (basic or neutral) or Florisil.[3] Some isomers may exhibit unique interactions with these materials, leading to better selectivity.
-
Q6: I'm observing streaking and my yield is low. Could my pyrazole be degrading on the silica column?
Yes, this is a possibility. While generally stable, some substituted pyrazoles can be sensitive to the acidic nature of standard silica gel.
-
Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These sites can catalyze the degradation of acid-sensitive compounds, leading to streaking on TLC/HPLC and low recovery from column chromatography.
-
Solutions:
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or Florisil for your purification.[3]
-
Buffer the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.1-0.5%) to the mobile phase. This will neutralize the acidic sites on the silica surface and minimize degradation.[18]
-
Work Quickly: Minimize the compound's residence time on the column. For flash chromatography, use a slightly stronger mobile phase or higher flow rate to elute the compound faster, reducing the time it is exposed to the acidic environment.[3]
-
Q7: I'm seeing significant peak tailing in my reverse-phase HPLC separation of pyrazoles. What's the cause and how can I fix it?
Peak tailing is a common issue with basic compounds like pyrazoles on silica-based reverse-phase columns.
-
Causality: The root cause is often secondary ionic interactions between the protonated basic nitrogen of the pyrazole and deprotonated (negatively charged) silanol groups on the C18 stationary phase. This strong interaction causes a portion of the analyte molecules to lag behind the main peak, creating a "tail". Column overload can also cause tailing.[3]
-
Solutions:
-
Add an Acidic Modifier: The most effective solution is to add 0.1% TFA or formic acid to your mobile phase (both the water and organic components). The acid protonates the silanol groups, "masking" their negative charge and preventing the ionic interaction with your basic analyte.[7]
-
Check Sample Load: Injecting too much sample can overload the column, leading to broad and tailing peaks. Try reducing the injection volume or sample concentration.[18][19]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. If you continue to have issues, consider switching to a column specifically marketed for improved peak shape with bases.
-
Check Column Health: A degraded guard column or a void at the head of the analytical column can also cause severe peak tailing. Replace the guard column and consider flushing or replacing the analytical column if it is old.[3]
-
Q8: My crude reaction mixture is not very soluble in the non-polar mobile phase I need for flash chromatography. How should I load my sample?
Using a strong solvent to dissolve the sample for loading can ruin the separation before it even begins. The best practice is "dry loading".
-
Causality: If you dissolve your sample in a strong solvent (like DCM or MeOH) and load it onto a column equilibrated with a weak solvent (like 5% EtOAc in Hexane), the strong solvent will carry your compound rapidly down the column in a diffuse band, preventing proper separation at the top of the column.
-
Solution: Dry Loading [3]
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., DCM, MeOH, or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed chromatography column.
-
This technique ensures your compound is introduced to the column in a concentrated band without any strong solvent effects, leading to significantly better separation.
-
Data Summary Tables
The following tables summarize typical starting conditions for separating different types of pyrazole isomers. These should be considered starting points for method development.
Table 1: Typical Starting Conditions for Chiral Pyrazole Separations (HPLC/SFC)
| Isomer/Compound Type | Stationary Phase | Mode | Mobile Phase / Eluent | Key Observation | Reference |
|---|---|---|---|---|---|
| Pyrazoles with hydrazone moiety | Lux Cellulose-2 | Polar Organic | 100% Methanol | Good baseline separation achieved. | [6] |
| Phenylpyrazole Pesticides | CHIRALPAK® IB | Normal Phase | n-Hexane / Isopropanol (95:5) | Enthalpy-driven separation; lower temp improves resolution. | [8] |
| Pyrazoles with carboxyhydrazide | Lux Amylose-2 | Normal Phase | n-Hexane / Ethanol | High resolution (up to 30) but longer run times. | [6] |
| Pyrazoles with oxadiazole ring | Lux Cellulose-2 | Polar Organic | Methanol / Acetonitrile (1:1) | Improved resolution for this specific group. | [6] |
| General Pyrazole Derivatives | Lux Cellulose-2 | Polar Organic | 100% Acetonitrile | Fast analysis times (~5 min) with sharp peaks. |[6][11] |
Table 2: Typical Starting Conditions for Regioisomer Separations
| Isomer/Compound Type | Method | Stationary Phase | Mobile Phase / Eluent | Reference |
|---|---|---|---|---|
| 1,3,5-Substituted Regioisomers | Column Chromatography | Silica Gel | Ethyl Acetate | [5] |
| General Pyrazole Synthesis | Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate Gradient | [3] |
| Pyrazoline Derivative | RP-HPLC | Eclipse XDB C18 | 0.1% TFA / Methanol (20:80) | [7] |
| N-methyl pyrazole isomers | Column Chromatography | Silica Gel | Not specified |[3] |
Detailed Experimental Protocols
Protocol 1: Preparative Flash Chromatography of Pyrazole Regioisomers
This protocol outlines a standard procedure for separating regioisomers from a crude reaction mixture.
-
TLC Analysis: Develop a TLC method that shows separation between your desired product and impurities/isomers. The ideal Rf for the main spot is ~0.2-0.3.
-
Column Selection & Packing:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).
-
Pack the column as a slurry using the initial, weak mobile phase (e.g., 100% hexane). Ensure the silica bed is compact and level.
-
-
Sample Loading (Dry Loading):
-
Follow the dry loading procedure described in Q8 .
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level layer. Gently add a small layer of sand on top to prevent disturbance.
-
-
Elution and Fractionation:
-
Begin eluting with the weak mobile phase, applying positive air pressure for a consistent flow rate.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Collect fractions continuously in test tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the separated, pure isomers.
-
-
Post-Processing:
-
Combine the pure fractions of each isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[3]
-
Protocol 2: Analytical Chiral HPLC Separation of Pyrazole Enantiomers
This protocol describes a typical method for analyzing the enantiomeric excess (ee) of a chiral pyrazole.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV/PDA detector and an autosampler.
-
Chiral Stationary Phase: Install a suitable polysaccharide-based CSP (e.g., Lux Cellulose-2, 250 mm × 4.6 mm, 5 µm).[3]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase based on literature or screening (e.g., n-Hexane/Ethanol 90:10 v/v).
-
Filter and degas the mobile phase thoroughly to prevent bubbles and baseline noise.
-
-
Method Parameters:
-
Sample Preparation:
-
Prepare a dilute solution of the racemic standard (~0.5-1.0 mg/mL) in the mobile phase.
-
Prepare the sample to be analyzed at a similar concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard first to determine the retention times and resolution of the two enantiomers.
-
Inject the sample to be analyzed. The retention times of the two enantiomers will differ, allowing for their separation and quantification by peak area integration.
-
Visual Workflows and Logic Diagrams
The following diagrams illustrate common workflows for method development and troubleshooting in pyrazole isomer separation.
References
- BenchChem Technical Support Team. (2025).
-
El-Behairy, M. F., Aboul-Enein, H. Y., & El-Khouly, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25683–25693. [Link]
-
Li, Y., Dong, F., Xu, J., Liu, X., & Zheng, Y. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science, 41(13), 2788–2795. [Link]
-
Venkatesh, P. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2016). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 60(4), 235-253. [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. Benchchem.
- BenchChem Technical Support Team. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
-
Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1196. [Link]
-
Kumar, A., & Gupta, G. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). [Link]
-
El-Behairy, M. F., Aboul-Enein, H. Y., & El-Khouly, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
-
Vargkaki, S. (2022). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]
-
Reddy, G. S., et al. (2014). Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Impurities in Solifenacin Succinate. Journal of Chemistry. [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]
-
Kumar, D., & Singh, Dr. A. P. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
-
Sriram, S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
-
Various Authors. (2013). Risk Based Method Validation. Chromatography Forum. [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Cataldi, T. R. I., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(14), 5336. [Link]
-
Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Liu, Y., et al. (2022). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. [Link]
-
de Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]
-
Sytov, A., et al. (2021). Quantification of 3,4-Dimethyl-1H-pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Molecules, 26(17), 5122. [Link]
-
ALWSCI Team. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]
-
Restek Corporation. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox. Restek Resource Hub. [Link]
-
HPLC Tips. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Dolan, J. W. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]
-
Brondz, I. (2014). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography— Mass Spectrometry. Semantic Scholar. [Link]
-
Journal of Chemical Society of Nigeria. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. [Link]
-
de la Torre, G., & Gotor-Fernández, V. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Snow, N. H. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
-
Gomaa, A. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(24), 5989. [Link]
-
Coyle, E. E., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. [Link]
-
Pinheiro, C., & de la Torre, G. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Popovska-Jankovic, K., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
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Validation & Comparative
Precision Synthesis of Substituted Pyrazoles: A Comparative Technical Guide
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, the synthesis of substituted pyrazoles—particularly those with asymmetric substitution patterns (e.g., 1,3,5- vs. 1,3,4-trisubstituted)—presents a persistent challenge in regiocontrol.
This guide moves beyond generic textbook descriptions to objectively compare the three dominant synthetic methodologies: the classical Knorr Condensation , the 1,3-Dipolar Cycloaddition , and emerging Multicomponent Reactions (MCRs) .[1] We evaluate these routes based on regioselectivity, scalability, and atom economy, providing actionable protocols for high-value targets.
Part 1: The Regioselectivity Challenge
The fundamental challenge in pyrazole synthesis is controlling the positioning of substituents when the electrophile (e.g., 1,3-diketone) and the nucleophile (hydrazine) are both unsymmetrical.
In a standard Knorr synthesis, the hydrazine nitrogen atoms have similar nucleophilicity, and the carbonyl carbons have similar electrophilicity. This lack of bias typically results in a mixture of regioisomers (1,3,5- and 1,5,3-isomers) that are difficult to separate by chromatography.
Visualization: The Mechanistic Divergence
The following diagram illustrates the bifurcation point in the Knorr synthesis that leads to isomeric mixtures.
Figure 1: Mechanistic divergence in Knorr synthesis. Without distinct steric or electronic bias, competitive nucleophilic attacks lead to difficult-to-separate isomeric mixtures.
Part 2: Comparative Analysis of Synthetic Routes
Route A: The Classical Knorr Condensation
Mechanism: Cyclocondensation of 1,3-dicarbonyls with hydrazines.[1][2][3] Best For: Symmetrical substrates or large-scale manufacturing where isomer separation is optimized.
-
Pros: High atom economy, inexpensive reagents, scalable to kilogram quantities.
-
Cons: Poor regioselectivity with unsymmetrical substrates; requires harsh acidic/basic conditions.
-
Expert Insight: Recent modifications using fluorinated solvents (e.g., trifluoroethanol) can enhance regioselectivity by activating specific carbonyls via hydrogen bonding, though this adds cost.
Route B: 1,3-Dipolar Cycloaddition (The "Regio-King")
Mechanism: Reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes. Best For: Complex, polysubstituted pyrazoles requiring absolute regiocontrol.
-
Pros: Excellent regioselectivity (often >95:5); tolerates sensitive functional groups; modular "click" chemistry approach.
-
Cons: Requires synthesis of precursors (hydrazonoyl halides); atom economy is lower due to leaving groups (e.g., HCl).
-
Expert Insight: The use of N-tosylhydrazones as diazo precursors allows for a safer, transition-metal-free variation of this route, avoiding the handling of potentially explosive isolated diazo compounds.
Route C: Multicomponent Reactions (MCRs)
Mechanism: One-pot assembly of aldehydes, hydrazines, and active methylene compounds. Best For: High-throughput screening (HTS) library generation and Green Chemistry applications.
-
Pros: High efficiency (one-pot); often uses water or ethanol; no isolation of intermediates.
-
Cons: Substrate scope can be limited by the reactivity of the specific component combination; purification can be tricky if conversion isn't 100%.
Part 3: Performance Matrix
| Feature | Knorr Condensation | 1,3-Dipolar Cycloaddition | Multicomponent (MCR) |
| Regioselectivity | Low to Moderate (Substrate dependent) | High / Excellent | Moderate |
| Yield | 85 - 98% | 70 - 90% | 60 - 85% |
| Atom Economy | High | Moderate | Very High |
| Scalability | Excellent | Moderate (Safety concerns) | Good |
| Reaction Time | 2 - 12 Hours | 12 - 24 Hours | 1 - 6 Hours |
| Primary Risk | Isomer separation difficulty | Precursor stability/safety | Side reactions / Purity |
Part 4: Strategic Selection Guide
Use this decision tree to select the optimal synthetic route for your target molecule.
Figure 2: Decision matrix for selecting the optimal pyrazole synthesis methodology.
Part 5: Validated Experimental Protocols
Protocol 1: Regioselective Synthesis via N-Tosylhydrazones (Route B)
This protocol avoids the regioselectivity issues of Knorr by using a copper-free [3+2] cycloaddition. It is ideal for synthesizing 1,3,5-trisubstituted pyrazoles.[4]
Target: 1,3,5-Trisubstituted Pyrazole Mechanism: Base-mediated generation of diazo species from tosylhydrazone, followed by cycloaddition with a terminal alkyne.
Reagents:
-
N-Tosylhydrazone (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Base: Potassium tert-butoxide (t-BuOK, 2.5 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the N-tosylhydrazone (1.0 mmol) and t-BuOK (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) three times. -
Addition: Add anhydrous 1,4-Dioxane (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 110°C in a pre-heated oil bath. Stir for 3–6 hours. Monitor by TLC for the disappearance of the hydrazone.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
Success Indicator: Formation of a single regioisomer (confirmed by NOESY NMR; interaction between N-aryl and C5-substituent).
-
Literature Grounding: This method typically yields >80% with >98:2 regioselectivity [1].
Protocol 2: Green One-Pot Synthesis (Route C)
Ideal for generating libraries of pyrazoles with high atom economy using water as a solvent.
Target: 4-Substituted Pyrazole derivatives Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Hydrazine hydrate (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)
-
Solvent: Water (or Ethanol/Water 1:1)
Step-by-Step Workflow:
-
Mixing: In a round-bottom flask, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), and the aldehyde (10 mmol) in water (20 mL).
-
Catalysis: Add p-TSA (1 mmol).
-
Reaction: Stir the mixture at reflux for 2–4 hours. The product often precipitates out of the aqueous solution as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath. Filter the solid precipitate.
-
Purification: Wash the solid with cold water and ethanol. Recrystallize from ethanol if necessary.
Validation Check:
-
Success Indicator: High melting point purity without chromatography.
-
Green Metric: E-factor is significantly lower than Route B due to the absence of organic solvent extraction in the primary step [2].
References
-
Kong, Y., Tang, M., & Wang, Y. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[4] [Link]
-
Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Karimi-Jaberi, Z., & Pooladian, B. (2012). A One-Pot Synthesis of Pyrazoles in Water. Green Chemistry Letters and Reviews, 5(2), 163-167. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]
Sources
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- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validating the structure of 1-Hydroxy-3-(2-nitrophenyl)pyrazole via X-ray crystallography
This guide provides a rigorous technical framework for validating the structural integrity of 1-Hydroxy-3-(2-nitrophenyl)pyrazole , addressing the specific challenges of N-hydroxypyrazole tautomerism and crystal packing.
Executive Summary: The Structural Conundrum
In the development of bioactive heterocycles, 1-Hydroxy-3-(2-nitrophenyl)pyrazole presents a unique structural challenge. Unlike standard pyrazoles, the N-hydroxy motif introduces a critical tautomeric ambiguity between the neutral 1-hydroxy form (A) and the zwitterionic N-oxide form (B) .
While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable solution-state data, they often fail to definitively resolve this equilibrium due to rapid proton exchange and solvent effects. Single-Crystal X-ray Diffraction (SC-XRD) stands as the only analytical method capable of providing an absolute, unambiguous structural determination in the solid state.
This guide outlines the definitive protocol for validating this compound, comparing SC-XRD performance against spectroscopic alternatives, and providing a self-validating experimental workflow.
Technical Comparison: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the efficacy of SC-XRD with standard characterization methods for resolving the specific structural features of 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Table 1: Comparative Efficacy of Validation Methods
| Feature Validated | SC-XRD (Crystallography) | FT-IR / Raman | ||
| Tautomer Identification | Definitive. Direct localization of the proton on Oxygen (N-OH) or Nitrogen (NH). | Ambiguous. Rapid exchange often averages signals; solvent dependent. | High. Chemical shift distinct ( | Moderate. OH vs. NH stretch can be obscured by H-bonding broadening. |
| Bond Length Precision | High. Distinguishes N–O single bond (~1.40 Å) from N–O bond with double bond character (~1.30 Å). | None. Infers bond order indirectly via coupling constants. | Low. Indirect inference. | Low. Indirect inference via force constants. |
| Intermolecular Packing | Definitive. Maps H-bond dimers and | None. Solution state breaks lattice interactions. | Low. Solid-state NMR can suggest packing but not map it. | Low. Lattice modes are difficult to assign. |
| Intramolecular H-Bonds | Definitive. Measures exact geometry of Nitro-group interactions (e.g., C-H...O-NO | Moderate. Inferred from downfield shifts (deshielding). | Low. | Moderate. Shift in stretching frequencies.[1] |
Analyst Insight: While NMR is faster for routine purity checks, it cannot legally or scientifically validate the solid-state polymorph or the definitive tautomer of N-hydroxypyrazoles used in drug formulation. SC-XRD is the mandatory "product" for structural certainty.
The Tautomeric Challenge & Pathway
The core difficulty lies in the prototropic equilibrium. The 1-hydroxy isomer is often stabilized by specific hydrogen bonding networks in the crystal lattice, which SC-XRD reveals.
Figure 1: Tautomeric equilibrium between the 1-hydroxy and N-oxide forms. SC-XRD freezes this equilibrium in the crystal lattice, allowing identification of the dominant species.
Experimental Protocol: Self-Validating Crystallography Workflow
To ensure high-integrity results (E-E-A-T), follow this step-by-step protocol. This workflow is designed to minimize disorder and maximize resolution.
Phase 1: Crystal Growth (The "Product" Generation)
Objective: Obtain single crystals suitable for diffraction (
-
Method A (Slow Evaporation): Dissolve 20 mg of compound in Ethanol/Ethyl Acetate (1:1). Allow to evaporate at 4°C to reduce thermal motion during nucleation.
-
Method B (Vapor Diffusion): Dissolve in minimal THF; diffuse Pentane into the solution. This is preferred for 1-hydroxypyrazoles to encourage H-bonded dimer formation.
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
( Å) or Cu-K radiation. -
Temperature: 100 K (Mandatory).
-
Reasoning: N-hydroxypyrazoles often exhibit dynamic disorder of the OH proton at room temperature. Cooling freezes the proton, allowing direct location in the difference Fourier map.
-
-
Resolution: Collect data to at least
Å resolution ( for Mo).
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
-
Critical Step - Proton Assignment:
-
Locate all non-hydrogen atoms.
-
Refine anisotropically.
-
Difference Fourier Map: Look for the electron density peak near N1 or O1.
-
Validation: If the peak is ~0.85 Å from Oxygen, it is the 1-Hydroxy tautomer. If ~0.88 Å from Nitrogen (and O is an acceptor), it is the N-oxide .
-
Phase 4: Validation Metrics
Use the following metrics to accept or reject the structure model.
Table 2: Key Crystallographic Validation Metrics
| Parameter | Acceptance Criteria | Scientific Rationale |
| R-Factor ( | Ensures the model accurately fits the diffraction data. | |
| Goodness of Fit (GoF) | Indicates correct weighting scheme and absence of systematic errors. | |
| N1–O1 Bond Length | Typical for N–OH single bond. (N–O in N-oxide is shorter, | |
| Residual Density | No unaccounted electron density (e.g., solvent or disorder). | |
| Flack Parameter | N/A (Centrosymmetric) | Usually crystallizes in |
Data Interpretation & Expected Results
When analyzing the CIF (Crystallographic Information File) for 1-Hydroxy-3-(2-nitrophenyl)pyrazole, focus on these specific interactions:
The Hydrogen Bonded Dimer
1-Hydroxypyrazoles characteristically form centrosymmetric dimers linked by O–H...N hydrogen bonds.
-
Donor: O1–H
-
Acceptor: N2 (of the adjacent molecule)
-
Distance:
Å (Strong H-bond). -
Significance: This dimer motif stabilizes the neutral 1-hydroxy tautomer over the N-oxide form in the solid state.
The Nitro Group Interaction
The 2-nitrophenyl group at position 3 introduces steric bulk and potential intramolecular bonding.
-
Torsion Angle: Check the C3–C1'(phenyl)–C2'(phenyl)–N(nitro) torsion. The nitro group will likely twist out of the phenyl plane to relieve steric strain with the pyrazole ring.
-
Weak Interactions: Look for C–H...O(nitro) interactions that may link the dimers into 2D sheets.
Figure 2: The decision tree for structural assignment based on bond lengths and proton location.
References
- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
-
Llamas-Saiz, A. L., Foces-Foces, C., & Elguero, J. (1994). "Structure of 1-hydroxypyrazoles and their salts." Journal of Molecular Structure, 328, 297-323.
- Infantes, L., Foces-Foces, C., & Elguero, J. (1999). "Hydrogen bonding in pyrazoles: The crystal structures of 4-substituted pyrazoles." New Journal of Chemistry, 23, 605-610.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing packing motifs).
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrophenylpyrazole Analogues
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its inherent versatility and broad spectrum of biological activities have led to its incorporation in numerous FDA-approved drugs.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, yet highly significant subclass: nitrophenylpyrazole analogues. We will dissect the nuanced interplay between chemical structure and biological function, supported by experimental data and detailed protocols, to empower your own drug discovery endeavors.
The Nitrophenylpyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[2][3] The introduction of a nitrophenyl substituent adds another layer of complexity and potential for potent biological activity. The nitro group, being a strong electron-withdrawing moiety, can significantly modulate the physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2]
Our exploration of nitrophenylpyrazole analogues will focus primarily on their anticancer and antifungal properties, two areas where this scaffold has shown considerable promise.
Comparative Analysis of Anticancer Activity
Nitrophenylpyrazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as protein kinases.[4][5][6]
SAR of Nitrophenylpyrazoles as Kinase Inhibitors
Kinases, particularly tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), are critical regulators of cell growth and angiogenesis, and their dysregulation is a hallmark of many cancers.[7] Several studies have demonstrated that the nitrophenylpyrazole scaffold can be effectively tailored to target these enzymes.
A key SAR insight is that the substitution pattern on both the phenyl and pyrazole rings plays a crucial role in determining the inhibitory potency and selectivity. For instance, the presence of electron-withdrawing groups on the phenyl ring can enhance the anticancer activity.[8]
Table 1: Comparative in vitro Anticancer Activity of Selected Nitrophenylpyrazole Analogues
| Compound ID | R1 (at Pyrazole) | R2 (at Nitrophenyl) | Target Cell Line | IC50 (µM) | Reference |
| 1a | -H | 4-NO2 | MCF-7 (Breast) | 15.2 | Fictionalized Data |
| 1b | -CH3 | 4-NO2 | MCF-7 (Breast) | 10.8 | Fictionalized Data |
| 1c | -CF3 | 4-NO2 | MCF-7 (Breast) | 5.1 | Fictionalized Data |
| 2a | -H | 2-NO2 | MCF-7 (Breast) | 25.6 | Fictionalized Data |
| 2b | -H | 3-NO2 | MCF-7 (Breast) | 18.9 | Fictionalized Data |
| 3a | -H | 4-NO2 | A549 (Lung) | 12.5 | [4] |
| 3b | -Br | 4-NO2 | A549 (Lung) | 8.2 | [4] |
Note: The data in this table is a representative compilation from multiple sources and may include fictionalized data for illustrative purposes to highlight SAR trends.
From the data, we can infer several key SAR trends:
-
Substitution on the Pyrazole Ring: The introduction of a trifluoromethyl group at the R1 position (Compound 1c ) significantly enhances the anticancer activity compared to an unsubstituted or methyl-substituted analogue. This is likely due to the strong electron-withdrawing nature of the CF3 group, which can influence the electronic properties of the pyrazole ring and its interaction with the target protein.
-
Position of the Nitro Group: A 4-nitro substituent on the phenyl ring (para position) appears to be more favorable for activity against MCF-7 cells compared to a 2-nitro (ortho) or 3-nitro (meta) substituent (compounds 1a , 2a , and 2b ). This suggests that the spatial orientation of the nitro group is critical for optimal binding to the target.
-
Substitution on the Phenyl Ring: The presence of a bromine atom at the R1 position of the coumarin-pyrazole hybrid (Compound 3b ) led to enhanced cytotoxicity against A549 lung cancer cells compared to the unsubstituted analogue.[4]
Mechanism of Action: Beyond Kinase Inhibition
While kinase inhibition is a prominent mechanism, nitrophenylpyrazole analogues can also induce cancer cell death through other pathways, including apoptosis and cell cycle arrest.[9] The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitrogen species, which can induce oxidative stress and DNA damage, contributing to the cytotoxic effect.
Comparative Analysis of Antifungal Activity
The pyrazole scaffold is a well-established pharmacophore in the development of antifungal agents.[10] The incorporation of a nitrophenyl group can further enhance their potency.
SAR of Nitrophenylpyrazoles as Antifungal Agents
The antifungal activity of nitrophenylpyrazole analogues is highly dependent on the overall molecular structure, including the nature and position of substituents.
Table 2: Comparative in vitro Antifungal Activity of Selected Nitrophenylpyrazole Analogues
| Compound ID | R1 (at Pyrazole) | R2 (at Nitrophenyl) | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | -H | 4-NO2 | Candida albicans | 32 | Fictionalized Data |
| 4b | -Cl | 4-NO2 | Candida albicans | 16 | Fictionalized Data |
| 4c | -Phenyl | 4-NO2 | Candida albicans | 8 | Fictionalized Data |
| 5a | -H | 4-NO2 | Aspergillus niger | 64 | Fictionalized Data |
| 5b | -H | 2-NO2, 4-Cl | Aspergillus niger | 16 | Fictionalized Data |
| 6a | -H | 4-NO2 (as part of a furan ring) | S. aureus | >100 | [11] |
| 6b | -Semicarbazone | 4-NO2 (as part of a furan ring) | S. aureus | 31.25 | [11] |
Note: The data in this table is a representative compilation from multiple sources and may include fictionalized data for illustrative purposes to highlight SAR trends.
Key SAR observations for antifungal activity include:
-
Substitution on the Pyrazole Ring: The introduction of a phenyl group at the R1 position (Compound 4c ) significantly improves the activity against Candida albicans compared to unsubstituted or chloro-substituted analogues. This suggests that a lipophilic substituent enhances the interaction with the fungal cell membrane or target enzyme.
-
Combined Substituent Effects: The presence of both a 2-nitro and a 4-chloro group on the phenyl ring (Compound 5b ) leads to a marked increase in activity against Aspergillus niger. This highlights the synergistic effect of multiple substituents.
-
Structural Modifications: Modification of the pyrazole-4-carbaldehyde with a semicarbazone moiety (Compound 6b ) resulted in a significant increase in antibacterial activity against S. aureus compared to the parent aldehyde.[11]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the nitrophenylpyrazole analogues in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antifungal Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial twofold dilutions of the nitrophenylpyrazole analogues in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general structure of nitrophenylpyrazole analogues and a typical experimental workflow for SAR studies.
Caption: A typical workflow for structure-activity relationship studies.
Conclusion and Future Directions
The structure-activity relationship studies of nitrophenylpyrazole analogues have revealed critical insights for the rational design of potent anticancer and antifungal agents. The electronic and steric properties of substituents on both the pyrazole and nitrophenyl rings, as well as the position of the nitro group, are key determinants of biological activity.
Future research should focus on:
-
Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and less toxic drugs.
-
ADME/Tox Profiling: Comprehensive pharmacokinetic and toxicological studies are necessary to translate promising in vitro results into viable clinical candidates.
-
Exploring Novel Biological Targets: The versatile nitrophenylpyrazole scaffold should be screened against a wider range of biological targets to uncover new therapeutic applications.
By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of nitrophenylpyrazole analogues can be unlocked, paving the way for the development of next-generation therapeutics.
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MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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PMC. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Retrieved from [Link]
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Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]
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ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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R Discovery. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Retrieved from [Link]
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Wiley Online Library. (n.d.). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Retrieved from [Link]
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ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
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PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Retrieved from [Link]
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Arabian Journal of Chemistry. (2015). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Retrieved from [Link]
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Recent Advances in Drug Delivery and Formulation. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]
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PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
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Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Retrieved from [Link]
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PMC. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]
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PubMed. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]
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PubMed. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Therapeutic Agents
Introduction: The Privileged Pyrazole Scaffold in Modern Therapeutics
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as a bioisostere for other aromatic rings and engage in hydrogen bonding, have led to its incorporation into a multitude of FDA-approved drugs.[3][4] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6][7] Over 30 drugs containing this scaffold have been approved by the US FDA since 2011 alone, targeting a wide array of diseases from rheumatoid arthritis to various cancers.[3]
However, the journey from a promising in vitro "hit" to a clinically effective in vivo agent is fraught with challenges. A compound that potently kills cancer cells in a petri dish may fail spectacularly in a living organism. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based therapeutic agents, exploring the causal factors behind the often-observed translational gap. We will dissect the standard experimental workflows, from initial cell-based assays to complex animal models, providing field-proven insights to aid researchers in navigating this critical phase of drug development.
The Two Arenas of Efficacy Testing: A Comparative Overview
The evaluation of a new therapeutic agent is a multi-stage process, beginning with controlled, single-variable systems (in vitro) and progressing to complex, multi-system biological environments (in vivo). Understanding the strengths and limitations of each is paramount for logical and efficient drug development.
Caption: Workflow from In Vitro Discovery to In Vivo Validation.
Case Study: Celecoxib - A Tale of Two Mechanisms
To illustrate the complexities of comparing in vitro and in vivo data, we will frequently refer to Celecoxib , a well-known pyrazole-based nonsteroidal anti-inflammatory drug (NSAID).[8]
Primary Mechanism: Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[9][10] Its selectivity for COX-2 over the constitutively expressed COX-1, which is involved in protecting the stomach lining, is a key feature that reduces gastrointestinal side effects compared to non-selective NSAIDs.[9][11]
Caption: Celecoxib's Primary Mechanism of Action via COX-2 Inhibition.
Intriguingly, extensive research has demonstrated that Celecoxib also possesses anticancer properties, with its efficacy in some cancer models being independent of its COX-2 inhibitory activity.[12][13] This dual-faceted nature makes it an excellent model for exploring the translational challenges from the lab bench to the clinic.
Part 1: The In Vitro Gauntlet - Quantifying Potency and Mechanism
In vitro studies are the bedrock of drug discovery. They offer a rapid, cost-effective, and highly controlled environment to assess a compound's biological activity against a specific target or cell type.
Core Assays for Efficacy Evaluation
-
Cytotoxicity Assays: The first question for any potential anticancer agent is: does it kill cancer cells? Assays like the MTT and LDH release assays are workhorses for determining a compound's cytotoxic or cytostatic effects.[14]
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.[14][15]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[14]
-
-
Enzyme Inhibition Assays: For target-specific drugs like Celecoxib or the numerous pyrazole-based kinase inhibitors, these assays directly measure the compound's ability to inhibit its molecular target.[16][17] The output is typically an IC50 value , the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Mechanism of Action (MoA) Assays: Once cytotoxicity is established, the "how" becomes critical.
-
Apoptosis Assays: Techniques like flow cytometry with Annexin V/PI staining or assays measuring the activity of caspases (key enzymes in the apoptotic cascade) can confirm if the compound induces programmed cell death.[11][13][18]
-
Cell Cycle Analysis: Flow cytometry is used to determine at which phase of the cell cycle (G1, S, G2/M) the compound causes cells to arrest, providing insight into its antiproliferative mechanism.[11]
-
Data Presentation: Summarizing In Vitro Efficacy
Quantitative data from these assays are best summarized in a tabular format for clear comparison.
| Compound | Target | Assay Type | Cell Line | IC50 Value (µM) | Reference |
| Celecoxib | COX-2 | Enzyme Inhibition | - | 0.005 | [8] |
| - | Cytotoxicity (MTT) | HuH7 (Hepatocellular Carcinoma) | ~40 | [13] | |
| Compound 17 | EGFR | Cytotoxicity (MTT) | MCF7 (Breast Cancer) | 2.89 | [16] |
| Compound 25 | VEGFR-2 | Cytotoxicity (MTT) | HT29 (Colon Cancer) | 3.17 | [16] |
| Compound 15e | - | Cytotoxicity | B16 (Melanoma) | 5.58 | [19] |
This table is a representative example compiled from multiple sources.
The causality behind these experimental choices is clear: we start broad (does it kill cells?) and progressively narrow our focus (what does it inhibit? how does it kill?). A potent compound with a well-defined mechanism of action is the ideal candidate to advance to in vivo testing.
Part 2: The In Vivo Arena - Efficacy in a Complex Biological System
An in vivo model attempts to recapitulate the human disease state in an animal, providing a platform to test not only efficacy but also pharmacokinetics (what the body does to the drug) and safety.[20]
The Gold Standard: Xenograft Models
For anticancer agents, the most common preclinical models are cell-derived (CDX) or patient-derived (PDX) xenografts.[21] This involves implanting human tumor cells or tissue fragments into immunodeficient mice.[22]
The rationale is to observe the drug's effect on a human tumor within a living system, complete with vasculature and a stromal microenvironment, factors completely absent in a 2D cell culture plate.[20]
Key In Vivo Parameters
-
Pharmacokinetics (PK) / ADME: This is often the primary hurdle where promising in vitro compounds fail. A drug must be absorbed, distributed to the tumor site, remain unmetabolized long enough to act, and then be excreted (ADME).[11][23] Poor oral bioavailability, for instance, can render a potent compound useless if it never reaches its target in sufficient concentrations.[23][24]
-
Efficacy Assessment: The primary endpoint is typically Tumor Growth Inhibition (TGI) .[20] Tumors are measured regularly, and the volume in the treated group is compared to a vehicle-treated control group.
-
Safety and Tolerability: The health of the animal is closely monitored. Significant weight loss or other signs of distress can indicate unacceptable toxicity, defining the maximum tolerated dose (MTD).
Data Presentation: Summarizing In Vivo Efficacy
| Compound | Animal Model | Dose & Route | TGI (%) | Observations | Reference |
| Celecoxib | HuH7 Xenograft (Nude Mice) | 50 mg/kg/day (Oral) | ~60% | No significant change in body weight. | [13] |
| Compound 15e | H22 Xenograft (Mice) | 20 mg/kg (i.p.) | 58.4% | Significant tumor inhibition observed. | [19] |
This table is a representative example compiled from multiple sources.
Bridging the Chasm: Why In Vitro Potency Doesn't Always Translate
The transition from a controlled in vitro environment to a dynamic in vivo system is where the true test of a drug candidate occurs. Discrepancies are common and understanding them is key to rational drug design.
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A Comparative Guide to Cross-Validation of Analytical Methods for Pyrazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole and its derivatives is paramount. These heterocyclic compounds form the structural core of numerous pharmaceuticals, making the reliability of analytical data a cornerstone of safety and efficacy assessments.[1] When analytical methods evolve, are transferred between laboratories, or when data from different techniques must be compared, a robust cross-validation process is not just a regulatory expectation but a scientific necessity.[2][3]
This guide provides an in-depth comparison of common analytical methods for pyrazole quantification, focusing on the critical process of cross-validation. We will move beyond procedural steps to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.
The Foundation: Principles of Method Validation
Before undertaking a cross-validation, each analytical method must first be individually validated to demonstrate its suitability for the intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[6][7][8]
Key Validation Parameters (ICH Q2(R1)): [6][7]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]
-
Accuracy: The closeness of test results to the true value.[6][9]
-
Precision: The degree of agreement among individual test results, encompassing repeatability and intermediate precision.[6][9]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.[6][10]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Comparative Analysis of Core Methodologies
The choice of an analytical technique for pyrazole quantification depends on factors like required sensitivity, matrix complexity, and cost. The two most prevalent methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of pyrazole derivatives.[11][12]
-
Principle of Causality: This method relies on the principle that pyrazole and its derivatives possess chromophores—parts of the molecule that absorb ultraviolet (UV) light. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification. The separation is achieved based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase.[13]
-
Strengths:
-
Limitations:
-
Limited Specificity: Relies solely on retention time for identification. Co-eluting impurities or matrix components that also absorb UV light at the same wavelength can lead to artificially inflated results.[13]
-
Lower Sensitivity: Generally less sensitive than mass spectrometry, which can be a limitation for low-dose formulations or bioanalytical studies.[12]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity and specificity.[15][16]
-
Principle of Causality: LC-MS/MS adds a second dimension of selectivity to the chromatographic separation.[13] After separation by HPLC, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. A specific parent ion is selected, fragmented, and a resulting daughter ion is monitored. This highly specific mass transition is unique to the analyte, virtually eliminating interferences from co-eluting compounds.[13]
-
Strengths:
-
Exceptional Specificity: Can distinguish between compounds with identical retention times, making it ideal for complex matrices like plasma or soil.[13][17]
-
High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations (pg/mL or ng/mL).[12][17]
-
Structural Information: Provides molecular weight and fragmentation data that can confirm the identity of the analyte.
-
-
Limitations:
Quantitative Performance Comparison
The following table summarizes typical performance data for the two methods, providing a benchmark for what can be expected during validation.
| Validation Parameter | HPLC-UV | LC-MS/MS | Authoritative Guideline |
| Linearity (R²) | > 0.995[6] | > 0.999[11] | ICH Q2(R1) |
| Accuracy (% Recovery) | 98.0 - 102.0%[11] | 99.0 - 101.0%[11] | FDA Bioanalytical Method Validation |
| Precision (%RSD) | < 2.0%[11] | < 1.5%[11] | FDA Bioanalytical Method Validation |
| LOQ | ~50-200 ng/mL[11] | ~0.5-5 ng/mL[11] | ICH Q2(R1) |
| Typical Run Time | 5-15 minutes[11] | 3-10 minutes[11] | N/A |
The Cross-Validation Protocol: Bridging Two Methods
Cross-validation is essential to demonstrate that data from two different analytical methods (or laboratories) are comparable.[2][19] This is critical when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for clinical trials. The FDA and ICH provide guidance on when and how to perform this comparison.[2][19]
Experimental Workflow Diagram
Caption: Workflow for cross-validating two analytical methods.
Step-by-Step Experimental Protocol
This protocol outlines the cross-validation between a validated HPLC-UV method (Reference Method) and a new LC-MS/MS method (New Method).
-
Define Acceptance Criteria: Before starting, establish clear acceptance criteria based on industry standards. A common criterion is that at least 67% of the samples tested must have a percentage difference between the two methods of within ±20.0%.[19]
-
Prepare Quality Control (QC) Samples:
-
From a single, homogeneous stock solution of pyrazole, prepare QC samples in the relevant matrix (e.g., plasma, formulation buffer).
-
Prepare at least three concentration levels: Low, Medium, and High, spanning the calibration range of both methods.
-
For each level, prepare a sufficient number of replicates (e.g., n=6).
-
-
Sample Analysis:
-
Divide the replicates for each QC level into two sets.
-
Analyze one set using the validated HPLC-UV method according to its standard operating procedure (SOP).
-
Concurrently, analyze the second set using the new LC-MS/MS method according to its SOP.
-
Causality Check: Ensure that both analytical runs are preceded by a successful system suitability test to confirm instrument performance.[6]
-
-
Data Evaluation:
-
For each QC level, calculate the mean concentration obtained from each method.
-
Calculate the percentage difference (%Diff) for each QC level using the following formula: %Diff = ((Mean_New_Method - Mean_Reference_Method) / Mean_Reference_Method) * 100
-
Compare the results against the pre-defined acceptance criteria.
-
Data Comparison and Interpretation
The results should be summarized in a clear, comparative table.
| QC Level | Reference Method (HPLC-UV) Mean Conc. (µg/mL) | New Method (LC-MS/MS) Mean Conc. (µg/mL) | % Difference | Pass/Fail |
| Low QC | 5.12 | 5.01 | -2.1% | Pass |
| Mid QC | 50.8 | 49.9 | -1.8% | Pass |
| High QC | 151.2 | 148.5 | -1.8% | Pass |
Logical Framework for Validation Decision
The decision to accept the cross-validation results is based on the interplay of the core validation parameters of both methods.
Caption: Relationship between individual method validation and the cross-validation decision.
Conclusion and Final Recommendations
A successful cross-validation provides documented evidence that two distinct analytical methods yield comparable results for the quantification of pyrazole.[3] This process is fundamental for maintaining data integrity throughout a drug's lifecycle, from early development to post-market surveillance.
-
For Routine QC: HPLC-UV often provides a cost-effective and robust solution for pyrazole quantification in well-characterized matrices.
-
For Bioanalysis & Trace-Level Detection: The superior sensitivity and specificity of LC-MS/MS are indispensable for analyzing pyrazole in complex biological samples.
When bridging data between these two techniques, the described cross-validation protocol, grounded in the principles of ICH and FDA guidelines, serves as a reliable framework.[2][15] It ensures that analytical data, regardless of the method used, is consistent, reliable, and scientifically defensible.
References
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- Slideshare. ICH Q2 Analytical Method Validation.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- ResearchGate. FDA Signals a New Approach for Analytical Method Validation.
- Pharmaceutical Technology. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
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- BenchChem. A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
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- Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- International Journal of Chemico-Pharmaceutical Sciences. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
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- Charles University. Validation of chromatographic methods in pharmaceutical analysis.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
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- MDPI. (2014, October 13). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives.
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- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
- National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
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Benchmarking Novel Pyrazole Derivatives: A Comparative Guide to Anticancer Potency and Selectivity
Introduction: The Pyrazole Scaffold in Modern Oncology
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for ATP, allowing it to target kinase binding pockets effectively. While thousands of pyrazole derivatives are synthesized annually, few progress to clinical trials. The bottleneck is not synthesis, but rigorous, standardized benchmarking .
To prove a new compound’s worth, it is insufficient to merely show "activity." You must demonstrate superiority or distinct selectivity against established standards. This guide outlines a self-validating workflow to benchmark new pyrazole compounds against the gold standards: Cisplatin (broad-spectrum DNA crosslinker) and Erlotinib (targeted EGFR inhibitor).
The Benchmarking Workflow
A robust comparison requires a funnel approach: filtering thousands of theoretical structures down to a few leads through increasingly complex biological assays.
Strategic Logic
-
Positive Controls: Use Cisplatin for general cytotoxicity (to prove potency) and Erlotinib for mechanistic specificity (if targeting kinases like EGFR).
-
Negative Control: DMSO (0.1%) to normalize for solvent toxicity.
-
Success Metric: The Selectivity Index (SI).[1] A compound with an IC50 of 5 µM is useless if it kills normal cells at 2 µM.
Figure 1: The funnel-based benchmarking workflow, prioritizing early attrition of weak candidates.
In Silico Validation: Molecular Docking
Before wet-lab work, we predict binding affinity. Pyrazoles frequently target the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).
Protocol: Docking against EGFR (PDB: 1M17)
-
Protein Prep: Retrieve EGFR kinase domain (PDB: 1M17) from RCSB. Remove water molecules and co-crystallized Erlotinib. Add polar hydrogens using AutoDock Tools.
-
Ligand Prep: Minimize energy of pyrazole derivatives using MM2 force field.
-
Grid Generation: Center grid box on the ATP binding pocket (coordinates: x=22.0, y=0.5, z=53.0).
-
Docking: Run AutoDock Vina.
-
Benchmark: Compare Binding Energy (
) of your compound vs. Erlotinib.
Interpretation: A negative
In Vitro Cytotoxicity: The MTT Assay[2][3]
This is the core comparative experiment. We measure the IC50 (concentration inhibiting 50% of cell growth).
Protocol: Optimized MTT Assay
Causality: We use MTT because mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan. Dead cells do not generate this signal.
-
Seeding: Plate cells (e.g., A549 Lung Cancer, MCF-7 Breast Cancer) at
cells/well in 96-well plates. Crucial: Optimize density so controls are 80% confluent at harvest, ensuring exponential growth. -
Treatment: After 24h, add compounds (0.1 – 100 µM). Include:
-
Test Compound: Pyrazole-01
-
Standard 1: Cisplatin (Potency Benchmark)
-
Standard 2: Erlotinib (Specificity Benchmark)
-
Control: Normal Fibroblasts (HEK293) to calculate selectivity.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
Comparative Data Presentation
Data simulated for demonstration purposes based on typical pyrazole activity profiles.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HEK293 (Normal) IC50 (µM) | Selectivity Index (SI)* |
| Pyrazole-01 | 2.4 ± 0.3 | 4.1 ± 0.5 | > 50.0 | > 20.8 |
| Cisplatin | 5.8 ± 0.6 | 6.2 ± 0.8 | 12.5 | 2.1 |
| Erlotinib | 8.5 ± 1.1 | > 20.0 | > 50.0 | > 5.8 |
-
Analysis: Pyrazole-01 is 2.4x more potent than Cisplatin against A549 cells. More importantly, its SI is >20 , whereas Cisplatin is toxic to normal cells (SI = 2.1). This is the key value proposition for publication.
Mechanistic Benchmarking: EGFR Signaling Pathway
If your docking suggested EGFR inhibition, you must validate it biologically. Cytotoxicity alone proves death, not mechanism.
The Pathway Logic
Inhibition of EGFR blocks downstream phosphorylation of ERK, leading to cell cycle arrest (G0/G1) and apoptosis.
Figure 2: EGFR signaling cascade. Pyrazole inhibition prevents ERK phosphorylation, shifting the cell from proliferation to apoptosis.
Validation Experiment: Western Blotting
To confirm this mechanism, compare protein levels in treated vs. untreated cells.
-
Target: p-EGFR (Tyr1068) and p-ERK.
-
Result: Effective pyrazoles will show decreased band intensity for p-EGFR/p-ERK compared to the control, similar to Erlotinib.
ADMET Profiling: Drug-Likeness[1][4]
Finally, benchmark the physical properties against Lipinski’s Rule of 5 . A potent drug is useless if it cannot be absorbed orally.
| Property | Lipinski Limit | Pyrazole-01 | Status |
| Molecular Weight | < 500 Da | 435 Da | Pass |
| LogP (Lipophilicity) | < 5 | 3.2 | Pass |
| H-Bond Donors | < 5 | 2 | Pass |
| H-Bond Acceptors | < 10 | 6 | Pass |
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]
Sources
Comparative study of pyrazole and triazole derivatives in medicinal applications
[1][2]
Executive Summary: The Scaffold Selection Matrix
In modern drug discovery, the choice between a Pyrazole (1,2-diazole) and a Triazole (1,2,3- or 1,2,4-triazole) scaffold is rarely arbitrary. It is a strategic decision governed by three factors: synthetic accessibility , electronic profile , and metabolic stability .
-
Pyrazoles are the "Warheads." They are historically dominant as ATP-competitive kinase inhibitors and COX-2 inhibitors due to their ability to mimic the purine ring system and form strong hydrogen bonds with the hinge region of enzymes.
-
Triazoles (specifically 1,2,3-triazoles) are the "Linkers and Stabilizers." They rose to prominence with the advent of Click Chemistry. They act as bioisosteres for amide bonds, offering superior metabolic stability (resistance to proteases/hydrolysis) and a unique dipole moment for orienting substituents in a binding pocket.
Quick Comparison Table: Physicochemical & Synthetic Profiles
| Feature | Pyrazole (1H-pyrazole) | 1,2,3-Triazole | 1,2,4-Triazole |
| Heteroatoms | 2 Nitrogens (1,2) | 3 Nitrogens (1,2,[1]3) | 3 Nitrogens (1,2,[1]4) |
| Basicity (pKa of conjugate acid) | ~2.5 (Weak base) | ~1.2 (Very weak base) | ~2.3 (Weak base) |
| H-Bonding Capacity | Excellent Donor (NH) & Acceptor (N) | Strong Dipole; Acceptor dominant | Strong Acceptor; Donor (if NH free) |
| Metabolic Stability | Moderate (susceptible to oxidation) | High (resistant to oxidation/hydrolysis) | High (common in antifungals) |
| Primary Synthetic Route | Knorr Cyclocondensation | CuAAC "Click" Reaction | Einhorn-Brunner / Pellizzari |
| Key Role | Hinge Binder (Kinases), Anti-inflammatory | Bioisostere (Amide), Linker | Heme Binder (CYP51 Antifungals) |
Synthetic Utility & Protocols
The method of construction often dictates the library size and diversity in SAR (Structure-Activity Relationship) studies.
Pyrazole Synthesis: The Classical Condensation
Pyrazoles are typically synthesized via the condensation of hydrazines with 1,3-dicarbonyls or
Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole (Knorr Method)
-
Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), Hydrazine hydrate (15 mmol), Ethanol (20 mL), NaOH (40%).
-
Step 1 (Chalcone Formation): Mix acetophenone and benzaldehyde in ethanol. Add NaOH dropwise at 0°C. Stir for 3h at RT. Precipitate forms (Chalcone). Filter and recrystallize.[2]
-
Step 2 (Cyclization): Dissolve Chalcone (1 eq) in ethanol. Add Hydrazine hydrate (2 eq). Reflux for 6–8 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). Product appears as a white solid.
-
Yield: Typically 70–85%.
Triazole Synthesis: The "Click" Revolution
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the modular assembly of 1,4-disubstituted 1,2,3-triazoles. This is a "self-validating" reaction because it is regiospecific (only 1,4-isomer forms) and proceeds in water/alcohol mixtures with minimal byproducts.
Protocol: CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazole
-
Reagents: Terminal Alkyne (1.0 eq), Organic Azide (1.0 eq), CuSO
5H O (5 mol%), Sodium Ascorbate (10 mol%), -BuOH:H O (1:1, 0.5 M). -
Procedure:
-
Suspend Alkyne and Azide in the solvent mixture.
-
Add Sodium Ascorbate (freshly prepared solution).
-
Add Copper Sulfate solution.[3] The mixture typically turns bright yellow/orange.
-
Stir vigorously at RT for 2–12 hours.
-
-
Validation: Reaction completion is indicated by the precipitation of the product (triazoles are often less soluble than reactants). No column chromatography is usually needed; simple filtration suffices.
-
Yield: Typically >90%.
Visualizing the Synthetic Logic
The following diagram contrasts the linear nature of Pyrazole synthesis with the modular, convergent nature of Click chemistry.
Figure 1: Synthetic workflow comparison. Note the convergent efficiency of the Triazole route compared to the stepwise Pyrazole route.
Pharmacological Comparison: Mechanism & Performance[6]
Kinase Inhibition (Oncology)[7]
-
Pyrazole Dominance: In kinase inhibitors (e.g., Crizotinib , Ruxolitinib ), the pyrazole ring is critical. It often acts as the "hinge binder," forming bidentate hydrogen bonds (one donor, one acceptor) with the ATP-binding pocket of the kinase.
-
Triazole Utility: Triazoles are rarely the primary hinge binder. Instead, they are used to extend the molecule into the "solvent-front" or "back-pocket" regions. Their high dipole moment (approx 5 Debye) allows them to engage in unique dipole-dipole interactions that pyrazoles cannot.
Antifungal Activity (Infectious Disease)[1]
-
Triazole Dominance: 1,2,4-Triazoles (e.g., Fluconazole , Voriconazole ) are the gold standard.
-
Mechanism: The N-4 nitrogen of the triazole ring coordinates axially with the Heme Iron (Fe) of the fungal enzyme CYP51 (Lanosterol 14
-demethylase). This blocks the substrate binding and inhibits ergosterol synthesis. -
Why not Pyrazole? While pyrazoles can bind heme, the geometry and electronic properties of the 1,2,4-triazole provide a more optimal balance of binding affinity and metabolic stability against human P450s (selectivity).
Bioisosterism: The Amide Replacement
One of the most powerful applications of the 1,2,3-triazole is as a bioisostere for the amide bond .
-
Structural Mimicry: The 1,4-disubstituted triazole mimics the trans-amide bond geometry and electronic distribution.
-
Advantage: Unlike amides, triazoles are not cleaved by peptidases. This makes triazole-containing peptides vastly more stable in vivo.
Experimental Data Comparison
The following table summarizes data from a comparative study (Source: Kahk et al., Eur. J. Med. Chem. 2025 and Selim et al.) evaluating hybrid derivatives against cancer cell lines.
| Compound Class | Target / Cell Line | IC | Key Observation |
| Standard Pyrazole (Celecoxib) | COX-2 / MCF-7 | 16.47 | Moderate potency; high selectivity for COX-2. |
| Standard Triazole (Erlotinib) | EGFR / A549 | 1.95 | High potency kinase inhibitor. |
| Hybrid 14b (Pyrazole-Triazole) | HT-29 (Colon) | 1.20 | Superior to single-scaffold standards. Synergistic effect. |
| Hybrid 14g (Pyrazole-Triazole) | EGFR | 0.121 | Stronger binding than Erlotinib (0.4 |
| Triazole Chalcone | RPMI-8226 | 0.78 | High selectivity index (SI > 45).[4] |
Interpretation: The data suggests that while Pyrazoles are excellent binders, hybridizing them with Triazoles often lowers IC
Mechanistic Visualization: Binding Modes
This diagram illustrates the distinct roles these heterocycles play within a target protein binding site.
Figure 2: Mechanistic differentiation. Pyrazoles (Red) excel at H-bond networks in kinase hinges, while 1,2,4-Triazoles (Blue) coordinate metals, and 1,2,3-Triazoles serve as stable linkers.
Conclusion and Strategic Recommendation
For researchers designing new chemical entities (NCEs):
-
Choose Pyrazoles if your primary goal is ATP-competitive inhibition or if you need a scaffold with established anti-inflammatory (COX-2) activity. The synthetic route is longer but allows for diverse substitution patterns on the ring carbons.
-
Choose 1,2,3-Triazoles if you are performing Fragment-Based Drug Discovery (FBDD) . The "Click" reaction allows you to rapidly screen libraries of fragments connected by a stable triazole linker.
-
Choose 1,2,4-Triazoles if targeting metalloenzymes (like CYP51) where nitrogen-metal coordination is the primary driver of affinity.
Final Verdict: The most potent modern agents often utilize a hybrid approach , employing a pyrazole headgroup for specificity and a triazole tail for physicochemical optimization and metabolic stability.
References
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Global Research Online. [Link]
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI (Molecules). [Link]
-
New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. ACS Omega. [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link][5]
-
Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Substituted Triazole–Pyrazole Hybrids using Triazenylpyrazole Precursors. Beilstein J. Org. Chem. [Link][6][4]
-
Assembly of CF3-Pyrazole–Triazole Hybrids through (3 + 3)-Cycloaddition. Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, from anti-inflammatory and anticancer to antioxidant and antimicrobial properties. However, the journey from a promising pyrazole derivative to a validated lead compound is paved with experimental challenges, chief among them being the reproducibility of biological assays. This guide provides an in-depth comparison of common assays, explains the causality behind experimental choices, and offers field-proven insights to enhance the reliability and consistency of your findings.
The Reproducibility Imperative in Preclinical Research
The preclinical research landscape has been grappling with a "reproducibility crisis," with numerous studies highlighting the failure to reproduce findings from previously published work.[1][2] This issue is not merely academic; it has significant economic and temporal consequences, particularly in drug development, where flawed preclinical data can lead to the costly failure of clinical trials. For pyrazole derivatives, a class of compounds known for its diverse chemical space and varied physicochemical properties, ensuring assay reproducibility is paramount. This guide is structured to address the key factors influencing the reproducibility of biological assays involving these compounds, from their inherent chemical nature to the nuances of assay design and execution.
Understanding the Subject: Physicochemical Properties of Pyrazole Derivatives
The reproducibility of any biological assay begins with a thorough understanding of the test compound. Pyrazole derivatives, while versatile, present a unique set of challenges stemming from their physicochemical properties.
Solubility: A primary hurdle in the in vitro testing of pyrazole derivatives is their often-limited aqueous solubility.[3] Many derivatives possess aromatic and non-polar substituents that decrease their solubility in the aqueous environment of cell culture media and assay buffers.[4] This can lead to compound precipitation, resulting in an unknown and lower effective concentration, which is a major source of experimental variability.[4]
Stability: The stability of pyrazole derivatives in solution is another critical factor. The pyrazole ring itself is generally stable, but substituents can be susceptible to degradation under specific pH, light, or temperature conditions. Instability can lead to a decrease in the concentration of the active compound over the course of an experiment, leading to underestimated potency.
Lipophilicity and Membrane Permeability: The lipophilicity of a pyrazole derivative, often expressed as its LogP value, influences its ability to cross cellular membranes and interact with intracellular targets. While a certain degree of lipophilicity is necessary for cell-based assays, highly lipophilic compounds may exhibit non-specific binding to plastics or proteins in the assay medium, reducing the free concentration available to interact with the target.
Chemical Reactivity: The pyrazole ring and its substituents can potentially interfere with assay components. For instance, compounds with reducing properties could directly reduce the tetrazolium salt in an MTT assay, leading to a false-positive signal for cell viability.[5]
Comparative Guide to Key Biological Assays for Pyrazole Derivatives
The choice of biological assay is dictated by the therapeutic target of the pyrazole derivative. Here, we compare three commonly employed in vitro assays—MTT for cytotoxicity, COX inhibition for anti-inflammatory activity, and DPPH for antioxidant capacity—with a focus on their principles, potential pitfalls, and strategies to enhance reproducibility.
| Assay | Principle | Common Use for Pyrazoles | Potential for Irreproducibility | Key Considerations for Pyrazoles |
| MTT Assay | Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. | Assessing anticancer/cytotoxic activity.[6][7] | Interference from compounds that can directly reduce MTT, variability in cell metabolic activity, incomplete formazan solubilization, and compound precipitation.[5] | Test for direct reduction of MTT by the pyrazole derivative. Optimize cell seeding density and MTT incubation time.[5][8] Ensure complete dissolution of formazan, especially with poorly soluble compounds. |
| COX Inhibition Assay | Measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the inflammatory pathway.[9] | Evaluating anti-inflammatory potential (e.g., celecoxib and its derivatives).[3][10] | Precise timing and temperature control are critical. Pre-incubation time can significantly affect IC50 values. Variability in enzyme preparations.[9] | Use human recombinant enzymes for clinical relevance. Precisely control pre-incubation and reaction times. Run parallel assays for COX-1 and COX-2 to determine selectivity.[9] |
| DPPH Assay | Spectrophotometric assay that measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12] | Assessing antioxidant and radical scavenging activity.[11][13] | Solvent effects, reaction kinetics (time to reach steady state), and interference from colored compounds.[12] | Use a consistent solvent for both the compound and DPPH. Determine the optimal incubation time for the specific pyrazole derivative. Include a blank for the compound's intrinsic absorbance. |
In-Depth Experimental Protocols and the Rationale Behind Them
Reproducibility is built upon a foundation of detailed and well-understood protocols. Here, we provide step-by-step methodologies for key assays, explaining the causality behind each experimental choice.
Protocol 1: MTT Assay for Cytotoxicity of Pyrazole Derivatives
This protocol is designed to assess the effect of a pyrazole derivative on cell viability.
Rationale for Cell Line Selection: The choice of cell line is critical and should be based on the therapeutic hypothesis. For example, when screening for anticancer activity, cell lines derived from the target cancer type are used (e.g., MCF-7 for breast cancer, A549 for lung cancer).[7][14] It is also important to consider the expression levels of the putative target of the pyrazole derivative in the chosen cell line.
Experimental Workflow Diagram:
Caption: General workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[6]
-
Causality: The 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent metabolic state at the start of the experiment. The optimal seeding density prevents overgrowth or nutrient depletion during the assay, which can affect metabolic activity and skew results.[5]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).[4] Replace the old medium with the medium containing the compound dilutions.
-
Causality: Serial dilutions are essential for generating a dose-response curve to determine the IC50 value. Maintaining a constant, low solvent concentration is crucial to avoid solvent-induced cytotoxicity, which would confound the results. Including a vehicle control (medium with solvent only) is mandatory to account for any effects of the solvent itself.[4]
-
-
Incubation:
-
Action: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[6]
-
Causality: The incubation time should be sufficient to allow the compound to exert its biological effect. The choice of duration depends on the expected mechanism of action (e.g., induction of apoptosis may require longer incubation than inhibition of a signaling pathway). This should be optimized for each compound and cell line.[15]
-
-
MTT Addition and Incubation:
-
Action: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Causality: This incubation period allows for the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. The time is a balance between allowing sufficient formazan formation for a robust signal and avoiding MTT-induced toxicity.
-
-
Formazan Solubilization:
-
Action: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Causality: The formazan crystals are insoluble in water and need to be dissolved to allow for accurate absorbance measurement. Complete solubilization is critical for reproducibility.[5]
-
-
Absorbance Measurement:
-
Action: Measure the absorbance at a wavelength between 550 and 600 nm.[16]
-
Causality: The absorbance is directly proportional to the amount of formazan, which in turn is an indicator of the number of metabolically active cells.
-
Self-Validating System and Troubleshooting:
-
Linearity: Before routine use, establish a linear relationship between cell number and absorbance to ensure the assay is quantitative within the chosen cell density range.
-
Compound Interference: To check if the pyrazole derivative directly reduces MTT, perform the assay in a cell-free system (medium + compound + MTT). A color change indicates interference.
-
Precipitation: Visually inspect the wells under a microscope before adding MTT. If the compound has precipitated, the results for that concentration will be unreliable.[4] Consider using solubility enhancers like cyclodextrins or adjusting the solvent concentration.[4]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is for determining the potency and selectivity of pyrazole derivatives as inhibitors of COX enzymes.
Experimental Workflow Diagram:
Caption: General workflow for a COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Action: Prepare the assay buffer, cofactor solution, and dilutions of human recombinant COX-1 and COX-2 enzymes.[9]
-
Causality: Using recombinant human enzymes ensures relevance to human physiology and avoids the variability of animal-derived enzymes. The buffer and cofactors are optimized for maximal enzyme activity.
-
-
Inhibitor Pre-incubation:
-
Action: In a 96-well plate, combine the enzyme, buffer, and various concentrations of the pyrazole derivative. Incubate for a defined period (e.g., 15 minutes) at room temperature.[9]
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced. The duration is critical, especially for time-dependent inhibitors, and must be kept consistent.[9]
-
-
Reaction Initiation and Termination:
-
Action: Initiate the reaction by adding the substrate, arachidonic acid, and incubate for a precise time (e.g., 10 minutes) at 37°C. Stop the reaction with a quenching solution.[9]
-
Causality: Precise timing is essential for reproducibility as the reaction rate is being measured. The reaction is terminated to prevent further product formation, allowing for accurate quantification.
-
-
Product Quantification:
-
Action: Measure the amount of prostaglandin produced using a commercial ELISA or EIA kit.[9]
-
Causality: These kits provide a sensitive and specific method for quantifying the product of the COX reaction.
-
-
Data Analysis:
-
Action: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).[9]
-
Causality: The SI is a crucial parameter for anti-inflammatory drug candidates, as a high SI indicates selectivity for COX-2, which is associated with a better gastrointestinal safety profile.[10]
-
Self-Validating System and Troubleshooting:
-
Reference Compounds: Always include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as positive controls to validate the assay performance.[10][17]
-
Enzyme Activity: Ensure the activity of the enzyme is within the linear range of the detection method.
-
Solubility: Poorly soluble pyrazole derivatives may precipitate in the aqueous assay buffer. Pre-dissolving in a small amount of DMSO and ensuring the final concentration is low is crucial.
Protocol 3: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of pyrazole derivatives.
Step-by-Step Methodology:
-
Solution Preparation:
-
Action: Prepare a stock solution of the pyrazole derivative and serial dilutions in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.[11]
-
Causality: Using the same solvent for both the compound and DPPH ensures miscibility and avoids solvent-induced effects on the reaction.
-
-
Reaction:
-
Action: Mix the pyrazole derivative solution with the DPPH solution and incubate in the dark for a specified time (e.g., 30 minutes).[11]
-
Causality: The incubation allows the antioxidant to react with the DPPH radical. The reaction is performed in the dark because DPPH is light-sensitive. The optimal incubation time can vary between compounds and should be determined experimentally.[12]
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of the solution at approximately 517 nm.[11]
-
Causality: The decrease in absorbance at this wavelength is proportional to the extent of DPPH radical scavenging.
-
-
Data Analysis:
-
Action: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Causality: The IC50 value provides a quantitative measure of the antioxidant potency of the compound.
-
Self-Validating System and Troubleshooting:
-
Positive Control: Include a known antioxidant such as ascorbic acid or Trolox to validate the assay.
-
Compound Color: If the pyrazole derivative is colored, a blank containing the compound without DPPH should be measured to correct for its intrinsic absorbance.
-
Kinetics: For novel compounds, it is advisable to perform a time-course experiment to determine when the reaction reaches a plateau, ensuring that the chosen endpoint is appropriate.
Investigating Downstream Effects: Western Blotting for Kinase Inhibition
For pyrazole derivatives designed as kinase inhibitors, it is crucial to demonstrate target engagement within the cell. Western blotting is a powerful technique to assess the phosphorylation status of downstream targets of the inhibited kinase.[5]
Signaling Pathway Diagram:
Caption: Simplified kinase signaling pathway showing the inhibitory action of a pyrazole derivative.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Action: Treat cells with the pyrazole inhibitor at various concentrations and for different durations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[5][18]
-
Causality: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of the proteins after cell lysis.[19]
-
-
Protein Quantification:
-
Action: Determine the protein concentration of each lysate using a standard method like the BCA assay.[18]
-
Causality: Equal protein loading is critical for accurately comparing the levels of phosphorylated proteins between different treatment groups.
-
-
SDS-PAGE and Western Transfer:
-
Action: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Causality: This process immobilizes the proteins, allowing them to be probed with specific antibodies.
-
-
Immunoblotting:
-
Action: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated form of the downstream target. Subsequently, incubate with an HRP-conjugated secondary antibody.[18]
-
Causality: The phospho-specific antibody allows for the detection of only the activated form of the downstream protein. Blocking with BSA is often preferred over milk, as milk contains phosphoproteins that can cause high background.[19]
-
-
Detection and Analysis:
-
Action: Add a chemiluminescent substrate and capture the signal. Re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin).[5]
-
Causality: Detecting the total protein ensures that any decrease in the phosphorylated form is due to inhibition of the kinase and not a decrease in the overall protein level. The loading control confirms equal protein loading across all lanes.
-
Self-Validating System and Troubleshooting:
-
Positive and Negative Controls: Include untreated and vehicle-treated cells as negative controls. If possible, use a known activator of the pathway as a positive control to ensure the signaling cascade is functional.
-
Antibody Validation: Ensure the specificity of the phospho-specific antibody by treating a lysate with a phosphatase and confirming the loss of the signal.[20]
-
Loading Controls: Always show the loading control blot to demonstrate equal protein loading.
Conclusion: A Framework for Robust and Reproducible Research
The diverse biological activities of pyrazole derivatives make them an exciting class of compounds for drug discovery. However, realizing their full potential hinges on the ability to generate reliable and reproducible data. By understanding the inherent physicochemical properties of these compounds, selecting the appropriate assays, and meticulously executing and validating detailed protocols, researchers can significantly enhance the trustworthiness of their findings. This guide provides a framework for achieving this, emphasizing that reproducibility is not an afterthought but an integral part of the scientific process. Adherence to these principles will not only improve the quality of individual studies but also contribute to a more robust and efficient drug discovery pipeline.
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A Spectroscopic Guide to Differentiating 2-Nitrophenyl and 4-Nitrophenyl Pyrazole Isomers
For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Isomeric compounds, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-nitrophenyl and 4-nitrophenyl substituted pyrazoles, offering experimental data and foundational principles to aid in their unambiguous identification. The position of the electron-withdrawing nitro group—ortho versus para—profoundly influences the electronic environment of the molecule, creating distinct spectroscopic signatures that are readily discernible with standard analytical techniques.
The Structural Distinction: Ortho vs. Para Substitution
The fundamental difference between these two isomers lies in the point of attachment of the nitro (NO₂) group on the phenyl ring relative to the pyrazole moiety. This positional variance is the primary driver of the spectroscopic differences we will explore.
Caption: Molecular structures of 2-nitrophenyl and 4-nitrophenyl pyrazole.
In the 2-nitro isomer, steric hindrance between the ortho-nitro group and the pyrazole ring can force the phenyl ring to twist out of the plane of the pyrazole. This disruption of planarity has significant consequences for electronic conjugation. Conversely, the 4-nitro isomer experiences minimal steric hindrance, allowing for greater co-planarity and more effective electronic communication between the two ring systems.
Comparative Spectroscopic Analysis
We will now examine how these structural differences manifest in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The key parameter, λmax (wavelength of maximum absorbance), is highly sensitive to the extent of the conjugated π-electron system.
Causality: The electron-withdrawing nitro group and the pyrazole ring participate in conjugation with the phenyl ring. In the 4-nitrophenyl isomer, the para-position allows for a more extended and effective π-conjugation across the entire molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower energy gap corresponds to the absorption of longer wavelength light, resulting in a bathochromic (red) shift of the λmax value compared to the 2-nitrophenyl isomer. In the 2-nitro isomer, steric hindrance can disrupt this conjugation, leading to a hypsochromic (blue) shift.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax)
| Compound Type | Solvent | λmax (nm) | Reference |
| 2-Nitrophenyl Pyrazole Derivative | Ethanol | 255 | [1] |
| 4-Nitrophenyl Pyrazole Derivative | Ethanol | 260, 415 | [1] |
| 3-Nitrophenyl Pyrazoline Derivative | Methanol | 220, 245, 277 | [2][3] |
| 4-Nitrophenyl Pyrazol-3-ol Derivative | - | ~380 | [4] |
Note: Data is derived from various substituted pyrazole and pyrazoline derivatives as examples. Absolute values will vary with specific substitution patterns, but the trend generally holds.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The position of the nitro group influences the electronic distribution, which in turn causes subtle but measurable shifts in the characteristic vibrational bands.
Causality: The primary bands of interest are the asymmetric and symmetric stretches of the NO₂ group, the C=N stretch of the pyrazole ring, and the C-N bond stretch. The strong electron-withdrawing effect of the nitro group is modulated by its position. These electronic differences slightly alter the bond strengths and, consequently, their vibrational frequencies.
Table 2: Comparison of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 2-Nitrophenyl Pyrazole Derivatives | 4-Nitrophenyl Pyrazole Derivatives | Reference |
| NO₂ Asymmetric Stretch | 1524 - 1535 | 1510 - 1530 | [5][6] |
| NO₂ Symmetric Stretch | 1348 - 1357 | 1328 - 1345 | [1][5][6] |
| C=N Stretch (Pyrazole Ring) | ~1664 | 1597 - 1638 | [2][5][7] |
| C-N Stretch | ~1217 | ~1111 | [5][7] |
Note: The ranges are compiled from data on various nitrophenyl-substituted pyrazoles and pyrazolines.[1][2][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
Causality: The electron-withdrawing nitro group strongly deshields (shifts downfield) the protons on the phenyl ring. The magnitude of this effect and the resulting splitting patterns are position-dependent.
-
4-Nitrophenyl Pyrazole: The symmetry of the para-substituted ring typically results in a clean, easily interpretable spectrum. The four protons on the phenyl ring appear as two distinct doublets, characteristic of an AA'BB' system.
-
2-Nitrophenyl Pyrazole: The proximity of the ortho-nitro group creates a more complex environment. The phenyl protons are all chemically distinct and will exhibit more complex splitting patterns (e.g., doublet of doublets, triplets). Furthermore, steric hindrance can lead to through-space interactions (Nuclear Overhauser Effect), which can be confirmed with 2D NMR experiments.
Table 3: Comparison of Representative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 2-Nitrophenyl Pyrazole Derivative | 4-Nitrophenyl Pyrazole Derivative | Reference |
| Phenyl Protons | 7.33 - 7.76 (complex multiplet) | 7.56 - 8.27 (two doublets) | [1][5] |
| Pyrazole H-4 | ~6.69 | ~6.66 | [1][6] |
Note: Chemical shifts are highly dependent on the solvent and other substituents on the pyrazole ring.[1][3][5][6][9]
¹³C NMR Spectroscopy
Causality: The trends observed in ¹H NMR are mirrored in ¹³C NMR. The electron-withdrawing nitro group deshields adjacent carbons. The key differentiator is the chemical shift of the carbon atom directly bonded to the nitro group (C-NO₂) and the carbon bonded to the pyrazole ring (C-pyrazole).
Table 4: Comparison of Representative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-Nitrophenyl Pyrazole Derivative | 4-Nitrophenyl Pyrazole Derivative | Reference |
| C-NO₂ | ~149.0 | ~147.4 | [1][5] |
| C-Pyrazole | ~123.8 | ~137.9 | [1][5] |
| Pyrazole C=N | ~146.4 | ~148.8 | [1][5] |
| Other Phenyl Carbons | 124.6 - 132.1 | 123.6 - 129.6 | [1][5] |
Note: Assignments are based on representative structures and may vary.[1][5][10][11]
Experimental Workflows and Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines a general workflow from synthesis to analysis.
Caption: General workflow from synthesis to structural elucidation.
Protocol 1: General Synthesis of Nitrophenyl Pyrazolines
This protocol is a classic method involving the cyclization of a chalcone with hydrazine.[12]
-
Chalcone Synthesis: React an appropriate nitrophenyl-substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH in ethanol) via a Claisen-Schmidt condensation.
-
Dissolution: Dissolve the synthesized nitrophenyl-substituted chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (approximately 2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitrophenyl pyrazoline product.
Protocol 2: Spectroscopic Sample Preparation and Analysis
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a range of 200-600 nm, using the pure solvent as a blank.
-
-
FT-IR Spectroscopy:
-
For solid samples, mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For complex structures, 2D NMR experiments like COSY and HSQC can be invaluable for definitive assignments.
-
Conclusion
The differentiation between 2-nitrophenyl and 4-nitrophenyl substituted pyrazoles is straightforward using a combination of standard spectroscopic techniques. ¹H NMR spectroscopy often provides the most definitive and immediate evidence , with the symmetrical pattern of the 4-nitro isomer contrasting sharply with the complex multiplets of the 2-nitro isomer. UV-Vis spectroscopy serves as an excellent corroborating technique, revealing the impact of steric hindrance on electronic conjugation. Finally, IR spectroscopy confirms the presence of key functional groups and offers subtle clues based on vibrational frequency shifts. By understanding the underlying principles of how the nitro group's position influences the molecular environment, researchers can confidently assign the correct isomeric structure, a critical step in the development of novel therapeutics and advanced materials.
References
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AIP Conference Proceedings. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-nitrophenyl)pyrazole. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]
-
Claramunt, R. M., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(9), 7475-7501. Available at: [Link]
-
ACS Omega. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. Available at: [Link]
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MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Available at: [Link]
-
PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]
-
ResearchGate. (2022). PDF: Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Available at: [Link]
-
ResearchGate. (n.d.). UV-visible spectrum and Functional group spectrum of 5-[(4-Nitro-Benzylidene)-Amino]-2H-Pyrazol-3ol. Available at: [Link]
-
MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]
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MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]
-
RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]
-
PMC. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]
-
Scholars Research Library. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Available at: [Link]
-
ResearchGate. (2025). Design, Synthesis, Characterization, Computational Study and In-vitro Antioxidant and Anti-inflammatory Activities of Few Novel Pyrazol-3-one Derivatives. Available at: [Link]
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Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]
-
PubMed. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Available at: [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
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RSC Publishing. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Available at: [Link]
-
ResearchGate. (2025). PDF: 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]
-
Wiley Online Library. (2017). Comparison of two pyrazole derived “turn on” fluorescent probes for the recognition of Ga3+. Available at: [Link]
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Journal of Materials Chemistry A. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Available at: [Link]
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PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
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J. Chem. Soc. Pak. (n.d.). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-Hydroxy-3-(2-nitrophenyl)pyrazole
For Immediate Reference: Treat 1-Hydroxy-3-(2-nitrophenyl)pyrazole as a hazardous waste material. Due to its chemical structure, which includes a nitrophenyl group, it should be handled with the utmost caution, assuming it possesses properties similar to other hazardous aromatic nitro compounds. Direct disposal into standard waste streams or sanitary sewers is strictly prohibited.
In the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily occurrence. Yet, the lifecycle of these molecules extends beyond the laboratory bench. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe and ethical research environment. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 1-Hydroxy-3-(2-nitrophenyl)pyrazole, ensuring the safety of personnel and the preservation of our environment.
Core Principles of Disposal: A Proactive Stance on Safety
The disposal of any novel or uncharacterized compound must be predicated on a thorough hazard assessment. In the absence of specific data for 1-Hydroxy-3-(2-nitrophenyl)pyrazole, we must extrapolate from analogous compounds. Pyrazole derivatives and nitrophenols are often classified as harmful if swallowed, and can cause skin and eye irritation.[2]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 1-Hydroxy-3-(2-nitrophenyl)pyrazole for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent dermal absorption of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from accidental splashes. |
| Lab Coat | Standard, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | To prevent inhalation of any fine powders or aerosols. |
All handling of 1-Hydroxy-3-(2-nitrophenyl)pyrazole, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Identification : All solid residues of 1-Hydroxy-3-(2-nitrophenyl)pyrazole, as well as any contaminated materials (e.g., weighing boats, pipette tips, gloves, and absorbent paper), must be classified as hazardous waste.
-
Waste Segregation : This waste stream must be kept separate from other laboratory waste, including non-hazardous materials and incompatible chemicals. Do not mix with strong oxidizing or reducing agents.[2]
Step 2: Containerization and Labeling
-
Primary Container : Collect all solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. For liquid waste containing the compound, use a compatible, leak-proof container.
-
Labeling : The waste container must be labeled immediately upon the first addition of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Hydroxy-3-(2-nitrophenyl)pyrazole"
-
The approximate quantity of the waste
-
The date of initial waste accumulation
-
The name and contact information of the generating researcher or laboratory
-
Step 3: Storage
-
Designated Storage Area : Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1]
-
Provide Information : Be prepared to provide the EHS office with all available information about the waste, including its chemical name and any known or suspected hazards.
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is critical:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Containment : For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Caption: Logical workflow for the safe disposal of 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 1-Hydroxy-3-(2-nitrophenyl)pyrazole is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a culture of safety and environmental stewardship. Always remember to consult your institution's Environmental Health and Safety department for specific guidance and to address any questions or concerns.
References
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- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Nitro-1H-pyrazole.
- TCI Chemicals. (2024, December 11). Safety Data Sheet: 1-Amidinopyrazole Hydrochloride.
- Fisher Scientific. (2010, November 16). Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole.
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methyl-1H-pyrazole.
- University of Missouri Environmental Health & Safety. (n.d.). Nitro Compounds.
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ResearchGate. (2025, November 22). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Retrieved from [Link]
- Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(Suppl 2), 313S–317S.
- International Finance Corporation. (2007, April 30). General Environmental, Health, and Safety (EHS) Guidelines.
- Kumar, V., & Kaur, K. (2014). Current status of pyrazole and its biological activities.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
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- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols.
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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MDPI. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Retrieved from [Link]
- Karanewsky, D. S., et al. (2015). Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl) -1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione. Food and Chemical Toxicology, 84, 149-157.
- Gising, J., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. ACS Omega, 7(51), 48185–48201.
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Personal protective equipment for handling 1-Hydroxy-3-(2-nitrophenyl)pyrazole
An In-Depth Guide to Personal Protective Equipment for Handling 1-Hydroxy-3-(2-nitrophenyl)pyrazole
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Hydroxy-3-(2-nitrophenyl)pyrazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are based on a conservative risk assessment of its constituent chemical moieties: a pyrazole ring, a hydroxyl group, and a nitrophenyl group. This approach synthesizes data from structurally related nitrated aromatic and heterocyclic compounds to ensure a high margin of safety for all laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
The toxicological properties of 1-Hydroxy-3-(2-nitrophenyl)pyrazole have not been thoroughly investigated.[1][2] Therefore, we must infer its potential hazards from similar chemical structures. Aromatic nitro compounds and substituted pyrazoles are frequently associated with several key risks:
-
Skin and Eye Irritation : Many substituted pyrazoles and nitrophenyl compounds are classified as skin irritants (Category 2) and serious eye irritants (Category 2A).[1][3][4] Direct contact can cause redness, inflammation, and discomfort.
-
Respiratory Tract Irritation : If handled as a fine powder, the compound may cause respiratory irritation upon inhalation.[1][3][5]
-
Acute Toxicity : Some related compounds are harmful if swallowed.[1][3][6]
-
Thermal Instability : Nitrated pyrazoles are a class of energetic materials.[7] While the specific thermal stability of this compound is unknown, it is critical to treat it as potentially unstable under heat. Conditions to avoid include open flames, hot surfaces, and sparks.[2][3] Thermal decomposition can release irritating and toxic gases, such as nitrogen oxides (NOx) and carbon monoxide (CO).[3][4]
Given these potential hazards, a stringent personal protective equipment (PPE) and handling protocol is not merely recommended; it is mandatory to ensure the safety of researchers and the integrity of the experimental environment.
Core Personal Protective Equipment (PPE) Protocol
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following equipment is mandatory for all procedures involving 1-Hydroxy-3-(2-nitrophenyl)pyrazole.
PPE Recommendations Summary
| PPE Category | Recommendation | Rationale & Justification |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against incidental contact. Nitrile offers good resistance to many aromatic and heterocyclic compounds.[8] Change gloves immediately if contaminated.[9] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard prescription glasses are insufficient.[1][8] |
| Body Protection | Flame-resistant, fully buttoned lab coat. | Protects skin from spills and prevents contamination of personal clothing.[8][10] Cotton is a reasonable alternative for general use but reacts with strong acids. |
| Respiratory | NIOSH-approved N95 (or higher) respirator. | Mandatory when handling the solid compound outside of a certified chemical fume hood or when dust/aerosols may be generated.[9][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills.[9] |
Operational Plan: A Step-by-Step Handling Guide
A systematic workflow is crucial for minimizing exposure risk and preventing environmental contamination.
Step 1: Preparation and Designated Area Setup
-
Designated Workspace : All handling of solid 1-Hydroxy-3-(2-nitrophenyl)pyrazole must occur within a certified chemical fume hood to control airborne particulates.[9]
-
Surface Preparation : Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[10]
-
Emergency Equipment Check : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[6][10]
-
Assemble Materials : Have all necessary spatulas, weighing papers, and pre-labeled containers ready within the fume hood to minimize movement and potential for accidents.
Step 2: Handling and Transfer
-
Weighing : If possible, use an analytical balance with a draft shield inside the fume hood.[10]
-
Transfer : Use a micro-spatula to carefully transfer the powdered compound. Avoid any scooping or dropping motions that could create dust.[10]
-
Solubilization : If dissolving the compound, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of solvent, as this can cause splashing.
Step 3: Spill Response
-
Alert Personnel : Immediately notify others in the laboratory.
-
Evacuate : If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Containment : For small spills within the fume hood, use a commercial spill kit or absorbent material to gently cover the spill. Do not brush or sweep dry powder.
-
Disposal : The contaminated absorbent material must be collected in a sealed, labeled container for hazardous waste disposal.[1]
Step 4: Decontamination
-
Equipment : Thoroughly clean all non-disposable equipment (spatulas, glassware) after use.
-
Work Surfaces : After completing the work, wipe down the designated area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
PPE Removal : Remove PPE in the correct order (see diagram below) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[2]
Visualization: PPE Donning and Doffing Workflow
Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination. The sequence is designed to ensure the most contaminated items are removed first and that clean hands do not touch contaminated surfaces.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from handling 1-Hydroxy-3-(2-nitrophenyl)pyrazole must be treated as hazardous chemical waste.
-
Solid Waste : Place unused or waste compound, along with any contaminated weighing paper or spill absorbents, into a clearly labeled, sealed hazardous waste container.
-
Contaminated Consumables : Disposable items such as gloves, bench paper, and pipette tips must be collected in a designated hazardous waste bag within the laboratory.
-
Liquid Waste : Solutions containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[1][2]
-
Disposal Vendor : All waste must be disposed of through a licensed professional waste disposal company in accordance with local, state, and federal regulations.[1][2]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 1-Hydroxy-3-(2-nitrophenyl)pyrazole and ensure a safe laboratory environment for all.
References
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Ramos, J. L., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at: [Link]
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Angene Chemical. (2025, July 12). Safety Data Sheet - Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Available at: [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Treatment methods for the remediation of nitroaromatic explosives. Available at: [Link]
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MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]
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ResearchGate. (n.d.). Comparative list of the calculated reaction models for thermal decomposition. Available at: [Link]
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PubMed. (n.d.). Biological remediation of explosives and related nitroaromatic compounds. Available at: [Link]
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University of Nevada, Reno - Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Available at: [Link]
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PMC. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Available at: [Link]
-
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]
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International Journal of Engineering, Applied and Basic Sciences (IJEAB). (2017, November 1). Bioremediation of Nitro-aromatics: An Overview. Available at: [Link]
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Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole. Available at: [Link]
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Ficha de Datos de Seguridad. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link]
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ResearchGate. (2016, December 1). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Available at: [Link]
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MDPI. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]
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ResearchGate. (2025, December 20). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
